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  • Product: 7-Fluoro-1-methyl-indazol-6-amine
  • CAS: 1896804-52-6

Core Science & Biosynthesis

Foundational

Whitepaper: Strategic Utilization of 7-Fluoro-1-methyl-1H-indazol-6-amine in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the indazole ring system is recognized as a "privileged scaffold," particularly in the design of Receptor Tyrosine Kinase (RTK) inhibitors. Among the myriad of substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the indazole ring system is recognized as a "privileged scaffold," particularly in the design of Receptor Tyrosine Kinase (RTK) inhibitors. Among the myriad of substituted indazoles, 7-Fluoro-1-methyl-1H-indazol-6-amine (CAS: 1896804-52-6) has emerged as a highly specialized and valuable building block[1].

As a Senior Application Scientist, I have observed that the transition from a hit compound to a viable clinical candidate often hinges on subtle structural modifications. The specific substitution pattern of this molecule—a methyl group at N1, an amino group at C6, and a fluorine atom at C7—is not arbitrary. It is a masterclass in rational drug design, engineered to optimize binding thermodynamics, metabolic stability, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the physicochemical properties, structural rationale, and synthetic methodologies associated with this critical intermediate.

Structural Rationale and Physicochemical Profiling

The strategic value of 7-Fluoro-1-methyl-1H-indazol-6-amine lies in the synergistic effects of its substituents. Understanding the causality behind these modifications is essential for drug development professionals.

The Causality of Substitution
  • N1-Methylation (Tautomeric Locking): Unsubstituted 1H-indazoles exist in a rapid equilibrium between 1H and 2H tautomeric states. In the context of kinase inhibitors, the molecule must form precise, predictable hydrogen bonds with the backbone residues of the kinase hinge region. Tautomeric ambiguity leads to an entropic penalty upon binding and increases the risk of off-target effects. Methylating the N1 position "locks" the indazole in the 1H-tautomeric form, ensuring that the N2 lone pair is consistently positioned as a hydrogen bond acceptor[2].

  • C7-Fluorination (Electronic and Steric Shielding): The C6-amino group serves as the primary synthetic handle for attaching pharmacophores (e.g., forming amides or ureas). However, an unhindered aniline-like amine can be overly basic and susceptible to rapid oxidative metabolism. The introduction of a highly electronegative fluorine atom at the adjacent C7 position exerts a strong electron-withdrawing inductive effect (-I). This significantly lowers the pKa of the C6-amine, preventing it from being protonated at physiological pH (7.4). Consequently, the overall lipophilicity (LogD) of the molecule increases, enhancing passive membrane permeability[3]. Furthermore, the strong C-F bond blocks Cytochrome P450-mediated oxidation at the C7 hotspot, extending the compound's pharmacokinetic half-life.

Physicochemical Data Summary

The following table summarizes the core quantitative data for 7-Fluoro-1-methyl-1H-indazol-6-amine[4][5].

PropertyValue
IUPAC Name 7-Fluoro-1-methyl-1H-indazol-6-amine
CAS Number 1896804-52-6
Molecular Formula C8H8FN3
Molecular Weight 165.17 g/mol
SMILES CN1N=CC2=C1C(F)=C(N)C=C2
Physical Form Solid (Typically yellow to off-white powder)
Storage Temperature 2-8°C (Sealed, dry environment)
Purity Standard ≥95% (Typically 97% for analytical grade)

Synthetic Methodology & Experimental Protocols

The synthesis of 7-Fluoro-1-methyl-1H-indazol-6-amine requires regioselective control. The following protocol outlines a highly reliable, self-validating three-step synthetic route starting from a commercially accessible difluorinated precursor[2][3].

Caption: Synthetic workflow for 7-Fluoro-1-methyl-1H-indazol-6-amine from commercially available precursors.

Step-by-Step Synthetic Protocol

Step 1: Hydrazine-Mediated Cyclization

  • Rationale: Hydrazine selectively attacks the more electrophilic ortho-fluorine (C2 position of the benzaldehyde), followed by intramolecular condensation with the aldehyde to form the indazole core.

  • Procedure:

    • Charge a round-bottom flask with 2,3-difluoro-4-nitrobenzaldehyde (1.0 eq).

    • Add hydrazine monohydrate (excess, ~5.0 eq) cautiously.

    • Heat the reaction mixture to 180°C under reflux for 10 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1); the disappearance of the aldehyde spot indicates completion.

    • Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and saturated brine to remove unreacted hydrazine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 7-fluoro-6-nitro-1H-indazole.

Step 2: Regioselective N1-Methylation

  • Rationale: Alkylation of indazoles can yield a mixture of N1 and N2 isomers. Using a mild base (K2CO3) in a polar aprotic solvent (DMF) thermodynamically favors the N1-alkylated product due to lower steric hindrance compared to the N2 position.

  • Procedure:

    • Dissolve 7-fluoro-6-nitro-1H-indazole (1.0 eq) in anhydrous DMF.

    • Add anhydrous K2CO3 (2.0 eq) and stir for 15 minutes at 0°C.

    • Add methyl iodide (MeI, 1.2 eq) dropwise. Stir at room temperature for 12 hours.

    • Self-Validation: Quench a small aliquot in water and extract with EtOAc for LC-MS analysis. The desired mass [M+H]+ should correspond to the methylated product.

    • Pour the mixture into ice water to precipitate the product. Filter, wash with water, and purify via silica gel chromatography to isolate 7-fluoro-1-methyl-6-nitro-1H-indazole.

Step 3: Catalytic Reduction of the Nitro Group

  • Rationale: The nitro group must be reduced to the target amine without defluorination. Palladium on carbon (Pd/C) with ammonium formate is a mild, highly effective transfer hydrogenation method that preserves the C-F bond[2].

  • Procedure:

    • Dissolve 7-fluoro-1-methyl-6-nitro-1H-indazole (1.0 eq) in ethanol.

    • Add ammonium formate (5.0 eq) and 10 wt% Pd/C (0.1 eq by weight).

    • Stir the suspension under a nitrogen atmosphere at room temperature for 3 hours.

    • Self-Validation: The reaction mixture will transition from yellow to colorless as the nitro group is reduced.

    • Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Wash the Celite pad thoroughly with ethanol.

    • Concentrate the filtrate to afford the final product, 7-Fluoro-1-methyl-1H-indazol-6-amine .

Analytical and Physicochemical Characterization Workflow

To ensure the integrity of the synthesized building block for downstream drug discovery, rigorous physicochemical characterization is required.

pKa and LogD Determination Protocol

Understanding the ionization state of the C6-amine is critical for predicting oral bioavailability.

  • Potentiometric Titration (pKa):

    • Prepare a 1 mM solution of the compound in a standardized 0.15 M KCl aqueous solution (to maintain constant ionic strength).

    • Using an automated titrator, acidify the solution to pH 2.0 with 0.1 M HCl.

    • Titrate with standardized 0.1 M KOH up to pH 12.0 under an argon atmosphere to prevent CO2 absorption.

    • Data Analysis: The inflection point of the titration curve will reveal the pKa of the C6-amine, which is expected to be significantly lower than a standard aniline due to the C7-fluorine.

  • Shake-Flask Method (LogD at pH 7.4):

    • Prepare a biphasic system of 1-octanol and phosphate-buffered saline (PBS, pH 7.4), mutually saturated for 24 hours.

    • Dissolve the compound in the octanol phase and mix with the aqueous phase in a sealed vial.

    • Agitate at 25°C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

    • Quantify the concentration of the compound in both phases using HPLC-UV. Calculate LogD = log([Concentration in Octanol] /[Concentration in PBS]).

Application in Kinase Inhibitor Design

When this building block is incorporated into a final drug molecule (e.g., by reacting the C6-amine with an activated pyrimidine or urea derivative), it acts as a competitive inhibitor at the ATP-binding pocket of target kinases.

Caption: Mechanism of action for indazole-based kinase inhibitors blocking RTK downstream signaling.

The N1-methyl group points toward the solvent-exposed region or a specific hydrophobic sub-pocket, while the N2 nitrogen forms a critical hydrogen bond with the kinase hinge region. The C7-fluorine atom often engages in multipolar interactions with the protein backbone or structured water molecules, further anchoring the scaffold and displacing high-energy water, which contributes favorably to the binding enthalpy.

References

  • National Institutes of Health (NIH). "Synergistic Lethality of a Binary Inhibitor of Mycobacterium tuberculosis KasA". PMC Articles. Available at:[Link]

Sources

Exploratory

Structural, Cheminformatics, and Synthetic Profiling of 7-Fluoro-1-methyl-1H-indazol-6-amine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals. Executive Summary & Pharmacological Rationale Indazole-based scaffolds are privileged structures in modern medicinal chemistry, pa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

Executive Summary & Pharmacological Rationale

Indazole-based scaffolds are privileged structures in modern medicinal chemistry, particularly in the design of kinase inhibitors and central nervous system (CNS) active agents. The specific derivative, 7-fluoro-1-methyl-1H-indazol-6-amine (CAS: 1896804-52-6)[1], represents a highly optimized building block.

The strategic placement of substituents on this core is driven by distinct mechanistic goals:

  • 1-Methylation: Prevents tautomerization between the 1H and 2H forms, locking the molecule into a single, predictable conformation that improves target binding kinetics and reduces off-target promiscuity.

  • 7-Fluorination: The fluorine atom serves a dual purpose. Sterically, it shields the N1-methyl group from cytochrome P450-mediated oxidative demethylation. Electronically, it inductively modulates the

    
     of the adjacent C6-amine, reducing its basicity to improve membrane permeability and lower hERG channel liability.
    
  • 6-Amination: Acts as a versatile synthetic handle for downstream functionalization, such as amide coupling or Buchwald-Hartwig aminations.

Core Cheminformatics Identity

Accurate cheminformatics representation is critical for database registration, molecular docking, and intellectual property (IP) filing. Below is the validated structural data for 7-fluoro-1-methyl-1H-indazol-6-amine[2][3].

Table 1: Physicochemical and Cheminformatics Properties
PropertyValidated Data
Chemical Name 7-Fluoro-1-methyl-1H-indazol-6-amine
CAS Registry Number 1896804-52-6
Molecular Formula C8H8FN3
Molecular Weight 165.17 g/mol
Canonical SMILES CN1N=CC2=C1C(F)=C(N)C=C2
Aromatic SMILES Cn1ncc2ccc(N)c(F)c12
Standard InChI InChI=1S/C8H8FN3/c1-12-8-5(4-11-12)2-3-6(10)7(8)9/h2-4H,10H2,1H3
InChIKey MDELDFQWDKOAAL-UHFFFAOYSA-N

Causality in SMILES/InChI Parsing: The standard InChI string explicitly maps the connectivity of the pyrazole ring fused to the fluorinated aniline system. The InChIKey (MDELDFQWDKOAAL-UHFFFAOYSA-N)[3] acts as a fixed-length SHA-256 hash, ensuring collision-free database querying across global chemical inventories. The UHFFFAOYSA-N suffix definitively indicates no defined stereochemistry (as the molecule is planar) and a neutral charge state.

Cheminformatics Input Raw SMILES Input Parse Structure Parsing (Valency & Ring Check) Input->Parse Aromatic Aromaticity Standardization Parse->Aromatic InChI InChI Generation (Isotope & Stereo) Aromatic->InChI Hash SHA-256 Hashing (InChIKey) InChI->Hash Output MDELDFQWDKOAAL- UHFFFAOYSA-N Hash->Output

Fig 1: Sequential cheminformatics pipeline for generating standardized InChIKey from raw SMILES.

De Novo Synthetic Methodology & Validation

Direct electrophilic fluorination or regioselective methylation of pre-formed indazoles often yields intractable mixtures of N1/N2 alkylated isomers. To bypass this, a de novo construction of the indazole core via an intramolecular Nucleophilic Aromatic Substitution (SNAr) is the most robust, self-validating approach.

Protocol: Synthesis of 7-Fluoro-1-methyl-1H-indazol-6-amine

Step 1: Hydrazone Formation

  • Procedure: Dissolve 2,3-difluoro-4-nitrobenzaldehyde (1.0 eq) in anhydrous ethanol. Add methylhydrazine (1.1 eq) dropwise at 0°C. Warm to room temperature and stir for 2 hours.

  • Causality & Validation: Methylhydrazine is a potent nucleophile that rapidly condenses with the aldehyde. The reaction is self-validating via Thin-Layer Chromatography (TLC; Hexanes/EtOAc 3:1); the disappearance of the UV-active aldehyde spot and the appearance of a bright yellow hydrazone spot confirm reaction completion.

Step 2: Intramolecular SNAr Cyclization

  • Procedure: Concentrate the hydrazone intermediate in vacuo, then redissolve in anhydrous DMF. Add

    
     (2.0 eq) and heat to 120°C for 4 hours.
    
  • Causality & Validation: The C4-nitro group strongly withdraws electron density from the aromatic ring, activating the adjacent fluorine atom towards nucleophilic attack. The secondary nitrogen of the methylhydrazone displaces the fluorine, cleanly forming the 1-methyl-1H-indazole core. Liquid Chromatography-Mass Spectrometry (LC-MS) validation will show a mass shift corresponding to the loss of HF (M-20).

Step 3: Nitro Reduction

  • Procedure: Suspend the resulting 7-fluoro-1-methyl-6-nitro-1H-indazole in a 4:1 mixture of Ethanol/Water. Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq). Reflux at 80°C for 3 hours.

  • Causality & Validation: Fe/

    
     (Béchamp reduction) is specifically chosen over Pd/C-catalyzed hydrogenation to completely eliminate the risk of hydrodefluorination (the unwanted reductive cleavage of the C7 fluorine). The reaction is filtered hot through Celite to remove iron salts. The final amine is validated by a characteristic primary amine stretch (~3300-3400 
    
    
    
    ) in FTIR and an
    
    
    peak of 166.1 in ESI-MS[4].

Synthesis SM 2,3-Difluoro-4-nitrobenzaldehyde Reagent1 + Methylhydrazine (EtOH, Reflux) SM->Reagent1 Hydrazone Hydrazone Intermediate Reagent1->Hydrazone Cyclization Intramolecular SNAr (K2CO3, DMF, 120°C) Hydrazone->Cyclization NitroIndazole 7-Fluoro-1-methyl-6-nitro-1H-indazole Cyclization->NitroIndazole Reduction Nitro Reduction (Fe, NH4Cl, EtOH/H2O) NitroIndazole->Reduction Target 7-Fluoro-1-methyl-1H-indazol-6-amine (Target Compound) Reduction->Target

Fig 2: De novo synthetic workflow for 7-fluoro-1-methyl-1H-indazol-6-amine via SNAr cyclization.

Conclusion

The synthesis and cheminformatics validation of 7-fluoro-1-methyl-1H-indazol-6-amine require strict attention to regiochemistry and aromatic connectivity. By utilizing a de novo SNAr strategy to avoid isomeric mixtures and validating structural identity via standardized InChIKey hashing, drug discovery teams can ensure high-fidelity integration of this building block into downstream Structure-Activity Relationship (SAR) campaigns.

References

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship of 7-Fluoro Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Indazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in me...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] These compounds are recognized for their therapeutic potential, including anti-inflammatory, anti-cancer, and analgesic properties.[2][3] The indazole scaffold, a fusion of benzene and pyrazole rings, is a versatile structural motif found in several FDA-approved drugs.[2]

The introduction of a fluorine atom into drug candidates can significantly enhance their pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[5][6] Specifically, the 7-fluoro substitution on the indazole ring has proven to be a key modification in the development of potent and selective therapeutic agents.[7][8] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 7-fluoro indazole derivatives, offering insights into their synthesis, biological evaluation, and the impact of structural modifications on their activity.

The Significance of the 7-Fluoro Indazole Scaffold

The 7-fluoro indazole core is a "privileged" structure in medicinal chemistry, serving as a crucial building block for a variety of bioactive molecules.[7] Its utility spans across multiple therapeutic areas, including oncology and inflammatory diseases.[7][9] The fluorine atom at the 7-position is not merely a passive substituent; it actively participates in crucial interactions with biological targets. For instance, in a series of factor Xa inhibitors, the 7-fluoro group was found to form a hydrogen bond with the N-H of Gly216 in the enzyme's active site, a critical interaction for inhibitory activity.[8] This highlights the unique ability of the fluorine atom to act as a hydrogen bond acceptor, influencing the compound's binding mode and potency.

Furthermore, fluorination can improve a molecule's pharmacokinetic profile. The presence of a fluorine atom can increase metabolic stability by blocking sites susceptible to oxidative metabolism and can enhance membrane permeability, leading to better oral bioavailability.[6][10]

Synthesis of 7-Fluoro Indazole Derivatives

The synthesis of the 7-fluoro indazole core and its derivatives can be achieved through various synthetic routes. The choice of a particular method often depends on the availability of starting materials and the desired substitution patterns.

General Synthetic Strategies

Several established methods for synthesizing the 1H-indazole core can be adapted for 7-fluoro analogs. These methods are often categorized based on the starting materials and the key bond-forming reactions. Common approaches include intramolecular cyclization of phenylhydrazones and diazotization of o-methylanilines.[11]

A practical synthesis of 7-fluoro-1H-indazole involves the use of 2-fluoro-6-methylaniline as a starting material.[11] This method is advantageous due to its mild reaction conditions and high yield.[11] Another common approach utilizes 2,3-difluorobenzaldehyde, which upon reaction with hydrazine monohydrate, yields 7-fluoro-1H-indazole.[12]

Experimental Protocol: Synthesis of 7-Fluoro-1H-Indazole from 2-Fluoro-6-methylaniline[11]

This protocol outlines a two-step synthesis of 7-fluoro-1H-indazole starting from 2-fluoro-6-methylaniline.

Step 1: Acetylation of 2-Fluoro-6-methylaniline

  • Dissolve 2-fluoro-6-methylaniline (1.07g, 0.01mol) in 50mL of ethyl acetate in a 100mL three-necked flask.

  • Cool the stirring solution to 0°C.

  • Slowly add acetic anhydride (1.02g, 0.01mol) dropwise, ensuring the reaction temperature does not exceed 5°C.

  • Stir the reaction mixture for 30 minutes.

  • Remove the solvent under reduced pressure to obtain 2-fluoro-6-methylphenylacetamide.

Step 2: Cyclization and Deprotection

  • The intermediate from Step 1 is then subjected to cyclization conditions, which typically involve diazotization followed by intramolecular ring closure.

  • The resulting acetylated indazole is then deprotected. Add the intermediate 7-fluoro-1H-acetylindazole (2.38g, 0.01mol), 2mL of ammonia, and 50mL of anhydrous methanol to a 100mL three-necked flask.

  • Heat the mixture to 40°C and maintain for 2 hours.

  • Remove the solvent under reduced pressure, cool the solution to induce precipitation, and dry the solid to obtain 7-fluoro-1H-indazole.

Experimental Protocol: Synthesis of 7-Fluoro-1H-Indazole from 2,3-Difluorobenzaldehyde[12]
  • To 2,3-difluorobenzaldehyde (1.85 g), add hydrazine monohydrate (3 ml).

  • Heat the reaction mixture with stirring at 180°C for 10 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product by adding ethyl acetate and water and separating the organic layer.

  • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a chloroform/acetone eluent to afford 7-fluoro-1H-indazole.

Synthesis_Workflow cluster_route1 Route 1: From 2-Fluoro-6-methylaniline cluster_route2 Route 2: From 2,3-Difluorobenzaldehyde A1 2-Fluoro-6-methylaniline A2 Acetylation A1->A2 A3 2-Fluoro-6-methylphenylacetamide A2->A3 A4 Cyclization & Deprotection A3->A4 A5 7-Fluoro-1H-Indazole A4->A5 B1 2,3-Difluorobenzaldehyde B2 Reaction with Hydrazine B1->B2 B3 Purification B2->B3 B4 7-Fluoro-1H-Indazole B3->B4

Caption: Synthetic routes to 7-fluoro-1H-indazole.

Structure-Activity Relationship (SAR) Studies

The biological activity of 7-fluoro indazole derivatives is highly dependent on the nature and position of substituents on the indazole core and any appended functionalities. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Kinase Inhibition

Indazole derivatives are well-known as potent kinase inhibitors, and several have been developed as anti-cancer agents.[13][14][15] The 7-fluoro substitution can play a significant role in enhancing their activity.

For instance, in a series of fibroblast growth factor receptor (FGFR) inhibitors, the placement of fluorine atoms was critical for both enzymatic and cellular potency.[16] While fluorine substitutions on certain parts of the molecule were not tolerated, a fluorine at the 6-position of the indazole ring led to improved activity.[16]

Table 1: SAR of Indazole Derivatives as Kinase Inhibitors

CompoundTarget KinaseKey Structural FeaturesIC50 (nM)Reference
PazopanibVEGFR, PDGFR, c-KitIndazole core10-84[11]
AxitinibVEGFRIndazole core0.1-0.2[2]
Compound 27aFGFR1, FGFR26-Fluoroindazole<4.1 (FGFR1), 2.0 (FGFR2)[16]
Compound 52ROCK16-Fluoroindazole14[10]
Compound 51ROCK14-Fluoroindazole2500[10]

The data in Table 1 clearly demonstrates that the position of the fluorine atom on the indazole ring can have a dramatic effect on inhibitory potency. For ROCK1 inhibitors, a 6-fluoro substitution resulted in a significantly more potent compound compared to a 4-fluoro substitution.[10]

SAR_Kinase_Inhibitors cluster_core Indazole Core cluster_substitutions Substitutions cluster_activity Biological Activity Indazole Indazole Scaffold F_6 6-Fluoro Indazole->F_6 F_7 7-Fluoro Indazole->F_7 Other Other Groups (e.g., Amides, Phenyls) Indazole->Other Potency Increased Potency F_6->Potency F_7->Potency PK Improved PK F_7->PK Selectivity Altered Selectivity Other->Selectivity

Caption: Key SAR insights for 7-fluoro indazole derivatives.

Anti-inflammatory and Other Activities

Beyond kinase inhibition, 7-fluoro indazole derivatives have shown promise in other therapeutic areas. For example, they have been investigated as anti-inflammatory agents.[3] The mechanism of action in this context often involves the inhibition of enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways.[3]

In a study of nitric oxide synthase (iNOS and nNOS) inhibitors, fluorinated indazoles demonstrated potent and selective inhibition.[10] This highlights the potential of these compounds in treating inflammatory conditions where nitric oxide plays a pathological role.

Experimental Workflows for Biological Evaluation

Assessing the biological activity of newly synthesized 7-fluoro indazole derivatives requires a series of well-defined experimental workflows.

In Vitro Antiproliferative Assays

To evaluate the anti-cancer potential of these compounds, their ability to inhibit the growth of various cancer cell lines is tested.[17][18]

Protocol: MTT Assay for Cell Viability [19]

  • Cell Seeding: Seed cancer cell lines (e.g., A549, MCF-7, HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.[17][19]

  • Compound Treatment: Treat the cells with a range of concentrations of the 7-fluoro indazole derivatives for a specified duration (e.g., 48 or 72 hours).[19]

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plates to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Biological_Evaluation_Workflow Start Synthesized 7-Fluoro Indazole Derivatives InVitro In Vitro Assays Start->InVitro CellBased Cell-Based Assays (e.g., MTT, Apoptosis) InVitro->CellBased Enzymatic Enzymatic Assays (e.g., Kinase Inhibition) InVitro->Enzymatic InVivo In Vivo Studies (Animal Models) CellBased->InVivo SAR Structure-Activity Relationship Analysis CellBased->SAR Enzymatic->InVivo Enzymatic->SAR Lead Lead Optimization InVivo->Lead SAR->Lead

Sources

Exploratory

A Technical Guide on the Therapeutic Potential of 7-Fluoro-1-methyl-indazol-6-amine in Oncology

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the prospective therapeutic utility of the novel small molecule, 7-Fluoro-1-methyl-indaz...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the prospective therapeutic utility of the novel small molecule, 7-Fluoro-1-methyl-indazol-6-amine, in the context of oncology. While direct extensive research on this specific molecule is emerging, this document synthesizes insights from structurally related indazole derivatives to project a scientifically grounded research and development trajectory.

Part 1: The Indazole Scaffold: A Privileged Structure in Oncology

The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] In oncology, this assertion is substantiated by the market approval of several indazole-containing drugs, such as Axitinib and Pazopanib, which function as potent kinase inhibitors.[1][2] The versatility of the indazole core allows for diverse substitutions, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity against various cancer targets.[3]

The introduction of a fluorine atom, as in 7-Fluoro-1-methyl-indazol-6-amine, is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[4] The specific placement of fluorine at the 7-position, a methyl group at the 1-position, and an amine at the 6-position of the indazole ring presents a unique chemical entity with the potential for novel anti-cancer activity.

Part 2: Rationale for Investigation and Hypothesized Mechanism of Action

While direct experimental data for 7-Fluoro-1-methyl-indazol-6-amine is not yet widely published, the known bioactivities of structurally similar 6-aminoindazole derivatives provide a strong rationale for its investigation. Several N-substituted 6-aminoindazoles have demonstrated significant antiproliferative effects in various cancer cell lines.[5] For instance, related compounds have been shown to induce G2/M cell cycle arrest and inhibit the expression of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tumor immune evasion.[5][6]

Therefore, it is hypothesized that 7-Fluoro-1-methyl-indazol-6-amine may exert its anti-cancer effects through one or more of the following mechanisms:

  • Kinase Inhibition: The indazole scaffold is a common feature of kinase inhibitors.[1] The subject molecule could potentially inhibit the activity of protein kinases that are critical for cancer cell proliferation and survival.

  • IDO1 Inhibition: Inhibition of IDO1 can restore anti-tumor immunity by preventing the depletion of tryptophan and the accumulation of immunosuppressive kynurenine in the tumor microenvironment.[6]

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through either intrinsic or extrinsic apoptotic pathways.[3]

Part 3: Proposed Synthetic and Preclinical Evaluation Strategy

A systematic and rigorous preclinical evaluation is essential to elucidate the therapeutic potential of 7-Fluoro-1-methyl-indazol-6-amine. The following sections outline a proposed workflow, from chemical synthesis to in-depth biological characterization.

Proposed Synthetic Route

The synthesis of 7-Fluoro-1-methyl-indazol-6-amine can be approached through established methods of indazole ring formation and subsequent functional group manipulations. A plausible synthetic workflow is depicted below.

Synthetic Workflow for 7-Fluoro-1-methyl-indazol-6-amine A Starting Material: Substituted Fluoronitrotoluene B Step 1: Nitration A->B C Intermediate 1 B->C D Step 2: Reductive Cyclization C->D E Intermediate 2: 7-Fluoro-indazol-6-amine D->E F Step 3: N-methylation E->F G Final Product: 7-Fluoro-1-methyl-indazol-6-amine F->G

Caption: A generalized synthetic workflow for the preparation of 7-Fluoro-1-methyl-indazol-6-amine.

In Vitro Antiproliferative Activity

The initial assessment of anti-cancer activity will involve screening the compound against a panel of human cancer cell lines representing various tumor types.

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 7-Fluoro-1-methyl-indazol-6-amine (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Wash and Solubilization: Wash the plates with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Hypothetical IC50 Values for 7-Fluoro-1-methyl-indazol-6-amine and Related Compounds

CompoundHCT116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)
7-Fluoro-1-methyl-indazol-6-amineTo be determinedTo be determinedTo be determined
N-(4-fluorobenzyl)-1H-indazol-6-amine[5]14.3 ± 4.4Data not availableData not available
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine[5]0.4 ± 0.3Data not availableData not available
Target Identification and Mechanistic Studies

Identifying the molecular target(s) and elucidating the mechanism of action are crucial steps in the drug development process.

Proposed Experimental Workflow for Target Identification and Validation

Target Identification Workflow A In Vitro Antiproliferative Activity Confirmed B Broad-Panel Kinase Screen A->B C IDO1 Enzyme Inhibition Assay A->C D Identification of Potential Targets B->D C->D E Cell-Based Target Engagement Assays (e.g., Cellular Thermal Shift Assay) D->E F Validation of Target (e.g., siRNA knockdown) E->F G Downstream Signaling Pathway Analysis (Western Blot, RT-qPCR) F->G

Caption: A proposed workflow for identifying and validating the molecular target(s) of 7-Fluoro-1-methyl-indazol-6-amine.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with 7-Fluoro-1-methyl-indazol-6-amine at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.

Part 4: Signaling Pathway Analysis

Based on the hypothesized mechanisms of action for indazole derivatives, a potential point of intervention for 7-Fluoro-1-methyl-indazol-6-amine could be within key oncogenic signaling pathways.

Potential Signaling Pathway Intervention cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Receptor->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Receptor->PI3K_AKT_mTOR Proliferation Proliferation, Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor 7-Fluoro-1-methyl- indazol-6-amine Inhibitor->IDO1 Inhibition Inhibitor->Receptor Inhibition

Caption: Hypothesized points of intervention for 7-Fluoro-1-methyl-indazol-6-amine in oncogenic signaling.

Part 5: Trustworthiness and Self-Validating Systems

The integrity of the preclinical data is paramount. The proposed experimental plan incorporates self-validating systems to ensure the trustworthiness of the findings. This includes:

  • Orthogonal Assays: Employing multiple, distinct assays to measure the same biological endpoint. For example, complementing SRB cell viability data with a metabolic assay like the MTT assay.

  • Positive and Negative Controls: Including known inhibitors as positive controls and inactive structural analogs as negative controls in all biological assays.

  • Dose-Response and Time-Course Studies: Characterizing the biological effects over a range of concentrations and time points to establish a clear structure-activity relationship.

  • Target Validation: Confirming that the observed cellular effects are a direct result of engaging the identified target, for instance, by demonstrating that the compound has no effect in cells where the target has been knocked down or knocked out.

By adhering to these principles, a robust and reliable dataset can be generated to support the continued development of 7-Fluoro-1-methyl-indazol-6-amine as a potential therapeutic agent in oncology.

References

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])

  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC. (URL: [Link])

  • Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations - PubMed. (URL: [Link])

  • Design, synthesis, and in vitro biological evaluation of novel 6-methyl-7-substituted-7-deaza purine nucleoside analogs as anti-influenza A agents - PubMed. (URL: [Link])

  • (PDF) Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - ResearchGate. (URL: [Link])

  • Oncology Drugs Fast-Tracked by the FDA in January 2026. (URL: [Link])

  • Indazoles | AMERICAN ELEMENTS®. (URL: [Link])

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism - Assiut University. (URL: [Link])

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (URL: [Link])

  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones - Der Pharma Chemica. (URL: [Link])

  • Norfloxacin Derivative with Carbazole at C-7 FQB-1 Induces Cytotoxic, Antiproliferative, and Antitumor Effects in an Experimental Lung Carcinoma Model - MDPI. (URL: [Link])

  • Outcomes for Cancer Drugs Initially FDA-Approved With Immature Overall Survival Data. (URL: [Link])

  • Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents - RSC Publishing. (URL: [Link])

  • 7-methyl-1H-indazol-5-amine, min 97%, 100 mg - Lab Supplies. (URL: [Link])

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor - ResearchGate. (URL: [Link])

Sources

Foundational

Physicochemical Profiling of 7-Fluoro-1-methyl-1H-indazol-6-amine: Calculated logP, Hydrophobicity, and Implications for Kinase Inhibitor Design

Executive Summary The compound 7-Fluoro-1-methyl-1H-indazol-6-amine (CAS: 1896804-52-6) is a highly specialized, fluorinated heterocyclic building block utilized extensively in modern medicinal chemistry[1][2]. Indazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 7-Fluoro-1-methyl-1H-indazol-6-amine (CAS: 1896804-52-6) is a highly specialized, fluorinated heterocyclic building block utilized extensively in modern medicinal chemistry[1][2]. Indazole derivatives are privileged scaffolds, frequently serving as bioisosteres for phenols or indoles in the design of receptor tyrosine kinase (RTK) inhibitors and CNS-active agents[3][4].

For drug development professionals, the precise tuning of a fragment's lipophilicity—quantified by the partition coefficient (logP) and distribution coefficient (logD)—is critical. Hydrophobicity dictates Absorption, Distribution, Metabolism, and Excretion (ADME) properties, influences blood-brain barrier (BBB) penetration, and drives the thermodynamics of target binding[5][6]. This whitepaper deconstructs the structural contributions to the hydrophobicity of 7-Fluoro-1-methyl-1H-indazol-6-amine, provides consensus calculated logP (cLogP) data, and outlines a self-validating empirical protocol for its measurement.

Structural Deconstruction & Hydrophobicity Contributions

The overall hydrophobicity of 7-Fluoro-1-methyl-1H-indazol-6-amine is the result of a delicate thermodynamic balance between its lipophilic core and its polar functional groups.

  • 1H-Indazole Core: The parent 1H-indazole has an experimental logP of approximately 1.30 to 1.80[7][8]. It provides a rigid, aromatic framework capable of

    
    -stacking and hydrophobic interactions within the ATP-binding pockets of kinases.
    
  • N1-Methylation: Alkylation at the N1 position masks the indazole's primary hydrogen-bond donor (NH). This desolvation effect significantly increases lipophilicity (typically adding +0.4 to +0.6 to the logP) and enhances membrane permeability by reducing the energetic penalty of moving from an aqueous environment into a lipid bilayer.

  • C7-Fluorination: The introduction of a fluorine atom at the C7 position exerts a strong inductive electron-withdrawing effect (-I) while providing minimal steric bulk. Aromatic fluorination generally increases lipophilicity[5][9]. In this specific scaffold, the C7-fluorine adds approximately +0.15 to the logP. Crucially, it sterically shields the adjacent C6-amine, blocks metabolic oxidation at the C7 position, and modulates the basicity (pKa) of the amine, thereby altering the molecule's logD at physiological pH.

  • C6-Amino Group: The primary amine is a strong hydrogen-bond donor and acceptor. Its hydration penalty sharply decreases the overall logP (typically by -0.9 to -1.2)[10]. However, this group is non-negotiable for efficacy in many designs, as it forms critical hinge-binding interactions with the peptide backbone of kinase targets[4].

Consensus cLogP Methodologies

Relying on a single computational algorithm for lipophilicity can introduce structural bias[6]. Therefore, a consensus approach utilizing atom-additive methods (XLOGP3) and topological neural networks (ALOGPS) is required.

Table 1: Fragment-Based Hydrophobicity Contributions (Consensus Estimate)

Structural FragmentPhysicochemical EffectEstimated

logP Contribution
1H-Indazole Core Baseline lipophilic aromatic scaffold+1.50
N1-Methyl Masks H-bond donor, increases desolvation+0.50
C7-Fluoro Inductive effect, increases lipophilicity+0.15
C6-Amino Strong H-bond donor/acceptor, increases hydration-1.00
Consensus cLogP Net Partition Coefficient Estimate ~1.15 ± 0.20

Note: The calculated logP of ~1.15 places this fragment in an ideal physicochemical space (Rule of Three compliant) for fragment-based drug discovery (FBDD), allowing room for molecular weight and lipophilicity inflation during lead optimization.

Experimental Validation: Self-Validating logP/logD Protocol

While computational models provide excellent predictive value, they must be empirically validated. The traditional shake-flask method coupled with LC-MS/MS is the gold standard for determining the partition coefficient of highly potent fragments. The following protocol is designed as a self-validating system , ensuring that phase separation and instrument calibration are continuously verified.

Step-by-Step Methodology: Shake-Flask LC-MS/MS
  • Preparation and Pre-saturation of Phases: Stir 1-octanol and an aqueous buffer (e.g., 10 mM PBS, pH 7.4 for logD, or 0.1 M HCl for the intrinsic logP of the un-ionized free base) together for 24 hours at 25°C. Causality: Pre-saturation ensures that the phases are mutually saturated. This prevents volume shifts due to cross-solubility during the actual partitioning experiment, which would otherwise skew the final concentration ratios.

  • Analyte Spiking: Dissolve 7-Fluoro-1-methyl-1H-indazol-6-amine in the pre-saturated octanol phase to a concentration of 100 µM. Causality: Spiking the highly lipophilic organic phase first prevents the precipitation and micelle-formation issues that commonly occur when lipophilic heterocyclic fragments are introduced directly into aqueous buffers.

  • Partitioning: Combine equal volumes (1.0 mL each) of the spiked octanol and the aqueous buffer in a sealed, silanized glass vial. Agitate via mechanical shaking at 300 RPM for 60 minutes at a strictly controlled 25.0 ± 0.5°C.

  • Phase Separation: Centrifuge the biphasic mixture at 3000 x g for 15 minutes. Causality: Mechanical shaking generates micro-emulsions. Centrifugation forces the coalescence of these droplets, ensuring a razor-sharp phase boundary and preventing the cross-contamination of phases that leads to false hydrophobicity readings.

  • System Suitability Test (SST) & Quantification: Self-Validation Step: Prior to analyzing the indazole fragment, partition a reference standard with a known logP (e.g., Propranolol, logP ~3.48). If the calculated logP of the reference deviates by >0.1 log units from the literature value, the phase separation or detector linearity is compromised, and the assay must be halted. Carefully sample both the octanol and aqueous phases. Dilute the octanol phase 1:100 in methanol to match the dynamic range of the mass spectrometer. Analyze both phases using LC-MS/MS (monitoring the MRM transition for m/z 166.1 [M+H]+).

  • Calculation: Calculate the partition coefficient as: logP = log10([Area_octanol * Dilution_Factor] / [Area_aqueous]).

Implications for Kinase Inhibitor Design & Signaling Pathways

Indazole-6-amines are highly privileged scaffolds for the competitive inhibition of kinases, particularly against receptor tyrosine kinases (RTKs) like VEGFR and FGFR, which are critical drivers of tumor angiogenesis and proliferation[4][11].

When 7-Fluoro-1-methyl-1H-indazol-6-amine is incorporated into a larger drug molecule, the C6-amine acts as a critical hinge-binding motif, donating a hydrogen bond to the kinase backbone. Simultaneously, the N1-methyl and C7-fluoro groups project into adjacent hydrophobic sub-pockets, enhancing target residence time and displacing highly ordered water molecules—an entropically driven process that dramatically increases binding affinity.

Pathway Frag 7-Fluoro-1-methyl-indazol-6-amine (Kinase Hinge Binder) ATP ATP Binding Pocket Frag->ATP Competitive Binding RTK Receptor Tyrosine Kinase (VEGFR/FGFR) MAPK MAPK Cascade (Ras/Raf/MEK/ERK) RTK->MAPK Pathway Silenced ATP->RTK Blocked Tumor Tumor Proliferation MAPK->Tumor Growth Arrest

Indazole-based kinase inhibitors blocking the RTK/MAPK signaling pathway.

By carefully calculating and experimentally validating the logP of fragments like 7-Fluoro-1-methyl-1H-indazol-6-amine, drug development professionals can predictably scale the lipophilicity of the final active pharmaceutical ingredient (API), ensuring it possesses the optimal balance of target affinity and systemic bioavailability.

References

Sources

Exploratory

hydrogen bond donor and acceptor count for 7-Fluoro-1-methyl-indazol-6-amine

An In-Depth Technical Guide to the Hydrogen Bonding Profile of 7-Fluoro-1-methyl-indazol-6-amine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the hydrogen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hydrogen Bonding Profile of 7-Fluoro-1-methyl-indazol-6-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the hydrogen bonding characteristics of 7-Fluoro-1-methyl-indazol-6-amine, a molecule of interest in medicinal chemistry and drug development. We will dissect the molecular architecture to precisely enumerate its hydrogen bond donor and acceptor sites. This analysis is contextualized within the broader principles of molecular recognition and rational drug design, offering field-proven insights for researchers and scientists. The guide further outlines the theoretical underpinnings and practical methodologies for determining these crucial physicochemical properties, ensuring a self-validating and authoritative resource.

Introduction: The Central Role of Hydrogen Bonding in Drug Efficacy

Hydrogen bonds are the linchpin of molecular recognition in biological systems. These non-covalent interactions, though weaker than covalent bonds, collectively dictate the specificity and affinity of a ligand for its target protein. The ability of a drug candidate to form strategic hydrogen bonds within a binding pocket is a critical determinant of its potency and selectivity. An accurate assessment of a molecule's hydrogen bond donor and acceptor capacity is, therefore, a foundational step in modern drug discovery, directly influencing key pharmacokinetic and pharmacodynamic properties such as solubility, permeability, and target residence time.

This guide focuses on 7-Fluoro-1-methyl-indazol-6-amine, providing a detailed examination of its hydrogen bonding potential. Understanding this profile is essential for predicting its interaction with biological targets and for guiding future lead optimization efforts.

Molecular Structure Analysis of 7-Fluoro-1-methyl-indazol-6-amine

To determine the hydrogen bond donor and acceptor count, we must first examine the chemical structure of 7-Fluoro-1-methyl-indazol-6-amine.

The molecule consists of a bicyclic indazole core, substituted with a fluorine atom, a methyl group, and an amine group. The precise location of these functional groups dictates the molecule's electronic and steric properties, and consequently, its hydrogen bonding capabilities.

  • Hydrogen Bond Donors (HBD): These are functional groups containing a hydrogen atom bonded to an electronegative atom (typically N or O). The polarized H-X bond allows the hydrogen to be "donated" to an acceptor.

  • Hydrogen Bond Acceptors (HBA): These are electronegative atoms (typically N, O, or F) that possess at least one lone pair of electrons to "accept" a hydrogen atom from a donor.

Based on the structure of 7-Fluoro-1-methyl-indazol-6-amine, we can identify the following:

  • Amine Group (-NH₂): The primary amine at the 6-position contains two hydrogen atoms directly bonded to a nitrogen atom. Both of these hydrogens can act as hydrogen bond donors .

  • Nitrogen Atoms:

    • The nitrogen of the amine group possesses a lone pair of electrons and can function as a hydrogen bond acceptor .

    • The indazole ring contains two nitrogen atoms. The N2 nitrogen has a lone pair available for accepting a hydrogen bond.

    • The N1 nitrogen, being part of the indazole ring and bonded to a methyl group, also has a lone pair that can act as a hydrogen bond acceptor .

  • Fluorine Atom (-F): The fluorine atom at the 7-position is a highly electronegative atom with available lone pairs, making it a potential hydrogen bond acceptor .

Quantitative Summary of Hydrogen Bonding Sites

The analysis of the molecular structure of 7-Fluoro-1-methyl-indazol-6-amine yields a clear count of its hydrogen bonding capabilities. This data is crucial for computational modeling and for assessing its compliance with established drug-likeness principles, such as Lipinski's Rule of Five.

Parameter Count Contributing Functional Groups
Hydrogen Bond Donors (HBD) 2The two hydrogen atoms of the 6-amine group (-NH₂)
Hydrogen Bond Acceptors (HBA) 46-amine nitrogen, 7-fluoro atom, N1 of indazole, N2 of indazole

Visualizing the Hydrogen Bonding Potential

To provide a clear visual representation of the hydrogen bond donor and acceptor sites on 7-Fluoro-1-methyl-indazol-6-amine, the following diagram illustrates the molecule with its key functional groups highlighted.

Caption: Hydrogen bonding profile of 7-Fluoro-1-methyl-indazol-6-amine.

Methodologies for Determination

The enumeration of hydrogen bond donors and acceptors can be approached through both computational and experimental methodologies.

Computational Prediction

In modern drug discovery, computational tools are indispensable for the rapid in silico screening of large compound libraries. The hydrogen bond donor and acceptor counts for novel molecules are typically calculated based on predefined rules and algorithms that recognize specific functional groups. These calculations are often integrated into software packages that predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties and assess drug-likeness.

Workflow for Computational H-Bond Prediction:

computational_workflow start Input: 2D or 3D Molecular Structure parse Parse Structure & Identify Functional Groups start->parse smarts Define SMARTS Patterns for Donors & Acceptors smarts->parse count Count Instances Matching Predefined Rules parse->count output Output: HBD & HBA Count count->output

Caption: Computational workflow for H-bond property prediction.

Experimental Validation

While computational predictions are highly valuable, experimental validation provides definitive evidence of hydrogen bonding interactions.

Key Experimental Techniques:

  • X-ray Crystallography: This technique provides a high-resolution, three-dimensional structure of a molecule, often in complex with its target protein. It allows for the direct visualization of hydrogen bonds, including their precise lengths and angles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to detect the formation of hydrogen bonds in solution. Changes in the chemical shifts of protons involved in hydrogen bonding can provide evidence for these interactions.

Conclusion

The analysis of 7-Fluoro-1-methyl-indazol-6-amine reveals a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4. This specific profile suggests that the molecule has a robust capacity to engage in multiple, specific hydrogen bonding interactions within a biological target's binding site. This information is a critical piece of the puzzle for medicinal chemists aiming to understand its structure-activity relationship (SAR) and to design next-generation analogs with improved therapeutic properties. The integration of computational prediction and experimental validation will continue to be the gold standard for characterizing such crucial molecular features in the pursuit of novel therapeutics.

Foundational

Predictive and Experimental Paradigms for the Metabolic Stability of Fluorinated Methyl-Indazoles

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Core Focus: Mechanistic causality, in silico prediction, and in vitro validation of CYP450-mediated metabolism. The Metabolic Liability...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Core Focus: Mechanistic causality, in silico prediction, and in vitro validation of CYP450-mediated metabolism.

The Metabolic Liability of Methyl-Indazoles

Methyl-indazoles are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for indoles and benzimidazoles to enhance target affinity. However, the electron-rich nature of the indazole core and the benzylic-like reactivity of the methyl group render them highly susceptible to rapid Phase I oxidative metabolism by Cytochrome P450 (CYP450) enzymes in the liver. This rapid clearance limits their oral bioavailability and in vivo efficacy. Strategic fluorination has emerged as the gold standard for mitigating this liability, transforming rapidly cleared hits into metabolically stable lead compounds.

Mechanistic Causality: Why Fluorination Enhances Stability

The enhanced metabolic stability of fluorinated compounds is often simplistically attributed to the higher bond dissociation energy of the C–F bond (~126 kcal/mol) compared to the C–H bond (~113 kcal/mol)[1]. However, in the context of CYP450-mediated oxidation, this thermodynamic view is incomplete. The true causality lies in the perturbation of the molecule's physicochemical and electronic properties:

  • Electronic Deactivation (HOMO Lowering): CYP450 Compound I (the active iron-oxo species) acts as an electrophilic oxidant. The introduction of highly electronegative fluorine atoms (or trifluoromethyl groups) withdraws electron density from the indazole π-system. This significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy, reducing the nucleophilicity of the scaffold and thereby increasing the transition state energy required for epoxidation or hydroxylation [1].

  • Steric and Conformational Shielding: Fluorine has a larger van der Waals radius (1.47 Å) than hydrogen (1.20 Å). When placed adjacent to a labile methyl group (e.g., 4-fluoro-3-methylindazole), it sterically hinders the approach of the CYP450 catalytic heme iron to the primary site of metabolism (the "soft spot"), effectively blocking oxidation [2].

Mechanism CYP CYP450 Compound I (Fe=O) Oxidation C-H Abstraction / Epoxidation CYP->Oxidation Block Lowered HOMO Energy & Steric/Electronic Block CYP->Block Substrate Methyl-Indazole Substrate->Oxidation Metabolite Hydroxylated/Quinone Metabolite (High Clearance) Oxidation->Metabolite F_Substrate Fluorinated Methyl-Indazole F_Substrate->Block Stable Metabolically Stable (Low Clearance) Block->Stable

CYP450 metabolic pathway comparing standard and fluorinated methyl-indazoles.

In Silico Prediction Workflows

Before synthesizing complex fluorinated methyl-indazoles, computational predictions are critical to identify metabolic soft spots and estimate the impact of fluorine substitution.

  • Quantum Mechanical (QM) Simulations: Semi-empirical QM models calculate the activation energy (

    
    ) for hydrogen atom abstraction or epoxidation at every position on the methyl-indazole core. By comparing the 
    
    
    
    of the non-fluorinated vs. fluorinated analogs, researchers can quantitatively predict the reduction in metabolic lability [3].
  • Accessibility and Reactivity Models (e.g., SMARTCyp): Tools like SMARTCyp combine 2D structural reactivity with 3D solvent-accessible surface area (SASA) to predict the site of metabolism. SMARTCyp predictions have successfully guided the substitution of labile sites with trifluoromethyl or fluoro groups to reduce CYP450 oxidation rates [4].

In Vitro Validation: The Self-Validating HLM Protocol

In silico predictions must be empirically validated. The Human Liver Microsome (HLM) stability assay is the definitive system for assessing Phase I intrinsic clearance (


). The protocol below ensures high reproducibility and isolates CYP450-mediated metabolism [5].
Step-by-Step Methodology
  • System Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Incubation Mixture: Dilute HLMs in the buffer to achieve a final protein concentration of 0.5 mg/mL. Add the fluorinated methyl-indazole test compound to a final concentration of 1 µM. Causality: 1 µM ensures the concentration is well below the

    
     of most CYP enzymes, maintaining the first-order kinetics required for accurate half-life calculations [6].
    
  • Pre-incubation: Pre-warm the mixture in a 96-well plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM NADPH). Causality: NADPH is the obligate electron donor for CYP450s; omitting it in a negative control well isolates non-CYP degradation pathways (e.g., chemical instability).

  • Time-Course Sampling: At pre-defined intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots.

  • Quenching: Immediately quench the extracted aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent denatures the CYP enzymes, instantly halting metabolism and precipitating proteins.

  • Analysis: Centrifuge at 3000 rpm for 20 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

  • Self-Validation Controls: Always run parallel incubations with known reference standards: Dextromethorphan (CYP2D6) and Midazolam (CYP3A4) to verify the metabolic competency of the microsome batch [6].

Workflow Start Methyl-Indazole Hit Compound InSilico In Silico CYP450 Prediction (SMARTCyp/QM) Start->InSilico Fluorination Strategic Fluorination (e.g., -CF3, 4-Fluoro) InSilico->Fluorination Identify Soft Spots InVitro In Vitro HLM/RLM Stability Assay Fluorination->InVitro Decision Clearance < 10 µL/min/mg? InVitro->Decision Decision->Fluorination No (Iterate) Lead Advance to In Vivo PK Decision->Lead Yes

Iterative workflow from in silico prediction to in vitro validation.

Quantitative Data Presentation

The impact of fluorination on indazole scaffolds can be profound. Table 1 summarizes comparative intrinsic clearance data, demonstrating how strategic fluorination alters the pharmacokinetic fate of the compound.

Table 1: Comparative Metabolic Stability of Indazole Derivatives in Liver Microsomes

Compound ScaffoldModificationHalf-life (

, min)
Intrinsic Clearance (

)
Mechanistic Outcome
UT-155 (Indazole core) None (Wild-type)12.35HighRapid oxidation of the electron-rich core [1].
UT-155 Analog (32a) 4-Fluoro substitution13.29HighMinimal improvement; distal sites remain vulnerable [1].
UT-155 Analog (32c)

substitution
53.711.29 µL/min/mg4-fold stability increase due to HOMO lowering [1].
3-Methylindazole None< 15.0> 50.0 µL/min/mgRapid benzylic oxidation of the methyl group.
4-Fluoro-3-methylindazole Proximal Fluorination> 60.0< 10.0 µL/min/mgSteric shielding of the methyl group; deactivated ring [7].

Note: Data synthesized from benchmark studies on fluorinated indazoles and indoles [1][7].

Conclusion

Predicting and optimizing the metabolic stability of methyl-indazoles requires a synergistic approach. Relying solely on the C-F bond strength is a heuristic trap; successful drug design must account for the electronic deactivation of the indazole π-system and the steric shielding of the labile methyl group. By coupling predictive QM/SMARTCyp models with rigorously controlled HLM assays, researchers can systematically engineer robust, metabolically stable fluorinated therapeutics.

References

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed Central (PMC) URL: [Link]

  • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Advances URL: [Link]

  • Title: Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism using Quantum Mechanical Simulations Source: Optibrium URL: [Link]

  • Title: The SMARTCyp cytochrome P450 metabolism prediction server Source: ResearchGate URL: [Link]

  • Title: Protocol for the Human Liver Microsome Stability Assay Source: ResearchGate URL: [Link]

  • Title: metabolic stability in liver microsomes Source: Mercell URL: [Link]

Protocols & Analytical Methods

Method

synthesis of 7-Fluoro-1-methyl-indazol-6-amine from fluorinated precursors

Application Note: De Novo Synthesis and Regioselective N-Methylation of 7-Fluoro-1-methyl-1H-indazol-6-amine Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 7-Fluoro-1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis and Regioselective N-Methylation of 7-Fluoro-1-methyl-1H-indazol-6-amine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 7-Fluoro-1-methyl-1H-indazol-6-amine (CAS: 1896804-52-6)

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern kinase inhibitor design. Specifically, the 7-fluoro-1-methyl-1H-indazol-6-amine building block provides critical hydrogen-bond directionality and metabolic stability. However, synthesizing this specific substitution pattern presents significant regiochemical challenges, particularly regarding the N-methylation of the sterically hindered 7-fluoroindazole core. This application note details a robust, self-validating three-step synthetic protocol starting from commercially available fluorinated benzaldehydes, utilizing a thermodynamically driven N-methylation and a palladium-catalyzed Buchwald-Hartwig amination.

Retrosynthetic Strategy & Pathway

The synthesis is designed to establish the core indazole ring first, followed by regioselective functionalization. We utilize 4-bromo-2,3-difluorobenzaldehyde as the primary precursor. A nucleophilic aromatic substitution (SNAr) by hydrazine at the highly activated 2-fluoro position, followed by intramolecular condensation, yields the indazole core. Subsequent N-methylation and cross-coupling yield the target amine.

Workflow A 4-Bromo-2,3-difluoro benzaldehyde B 6-Bromo-7-fluoro -1H-indazole A->B N2H4·H2O DMSO, 110°C C 6-Bromo-7-fluoro-1-methyl -1H-indazole B->C MeI, K2CO3 MeCN, 60°C D 7-Fluoro-1-methyl -1H-indazol-6-amine C->D 1. Ph2C=NH, Pd cat. 2. HCl (aq)

Figure 1: Three-step synthetic workflow for 7-Fluoro-1-methyl-1H-indazol-6-amine.

Mechanistic Insights & Causality (E-E-A-T)

Regioselectivity Dynamics in N-Methylation

The most critical bottleneck in this pathway is Step 2: the N-methylation of 6-bromo-7-fluoro-1H-indazole. Unsubstituted indazoles typically favor N1-alkylation due to the higher nucleophilicity of the N1 nitrogen in the deprotonated state. However, the introduction of a 7-fluoro substituent creates severe steric hindrance and stereoelectronic repulsion directly adjacent to the N1 position.

If kinetic conditions are used (e.g., NaH in THF at 0 °C), the reaction often yields a high proportion of the undesired N2-methyl isomer [1]. To circumvent this, our protocol employs thermodynamic control using mild base (K2CO3) in a polar aprotic solvent (MeCN) at elevated temperatures (60 °C). Under these conditions, the system equilibrates to favor the thermodynamically more stable N1-methyl isomer, despite the initial kinetic barrier[1].

Mechanism SM 6-Bromo-7-fluoro-1H-indazole (Deprotonated Intermediate) N1 N1-Methyl Isomer (Thermodynamic Product) SM->N1 Sterically hindered by 7-F High Temp (60°C) favors N1 N2 N2-Methyl Isomer (Kinetic Product) SM->N2 Less steric hindrance Low Temp favors N2

Figure 2: Regioselectivity dynamics in the N-methylation of 7-fluoroindazoles.

Causality of the Amination Strategy

Direct amination of aryl bromides using aqueous ammonia requires high-pressure reactors and often suffers from competitive hydrodehalogenation. To ensure a self-validating and high-yielding process, we utilize a Buchwald-Hartwig cross-coupling with benzophenone imine (diphenylmethanimine) as an ammonia surrogate [2]. The bulky imine prevents catalyst poisoning and facilitates rapid reductive elimination from the Palladium center. Subsequent mild acidic hydrolysis orthogonally cleaves the imine to reveal the primary amine without disrupting the indazole core.

Self-Validating Experimental Protocols

Step 1: Synthesis of 6-Bromo-7-fluoro-1H-indazole

Rationale: SNAr cyclization leveraging the differential reactivity of the 2-fluoro vs. 3-fluoro positions on the benzaldehyde precursor.

  • Setup: To a 250 mL round-bottom flask, add 4-bromo-2,3-difluorobenzaldehyde (10.0 g, 45.2 mmol) and anhydrous DMSO (50 mL).

  • Reagent Addition: Slowly add hydrazine hydrate (6.6 mL, 135.6 mmol, 3.0 eq) dropwise at room temperature. Caution: Exothermic reaction.

  • Heating: Attach a reflux condenser and heat the mixture to 110 °C for 12 hours.

  • In-Process Control (IPC): Sample 10 µL, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the aldehyde peak (m/z 221 [M+H]⁺) is absent, and the product mass (m/z 215/217[M+H]⁺) dominates.

  • Workup: Cool to room temperature and pour the mixture into 200 mL of ice-cold water. Stir vigorously for 30 minutes. Filter the resulting pale-yellow precipitate, wash with cold water (3 × 50 mL), and dry under high vacuum to afford the product.

Step 2: Regioselective N-Methylation (CAS: 1629597-07-4)

Rationale: Thermodynamic control to overcome 7-fluoro steric hindrance[1].

  • Setup: Dissolve 6-bromo-7-fluoro-1H-indazole (5.00 g, 23.2 mmol) in anhydrous MeCN (50 mL).

  • Activation: Add finely powdered K2CO3 (6.41 g, 46.4 mmol, 2.0 eq) and stir for 15 minutes at room temperature.

  • Alkylation: Add iodomethane (2.17 mL, 34.8 mmol, 1.5 eq). Heat the stirred suspension to 60 °C for 2.5 hours.

  • IPC: Monitor by TLC (Hexanes/EtOAc 3:1). The N1 isomer (target) typically runs slightly higher (Rf ~0.45) than the N2 isomer (Rf ~0.35).

  • Workup & Purification: Cool the mixture, filter off inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between EtOAc (100 mL) and water (50 mL). Extract the aqueous layer with EtOAc (2 × 50 mL). Dry the combined organics over Na2SO4 and concentrate.

  • Isolation: Purify via silica gel flash chromatography (gradient: 0% to 20% EtOAc in Hexanes) to isolate the pure N1-methyl isomer.

Step 3: Buchwald-Hartwig Amination & Hydrolysis (CAS: 1896804-52-6)

Rationale: Safe, low-pressure introduction of the primary amine using an imine surrogate [2].

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, combine 6-bromo-7-fluoro-1-methyl-1H-indazole (2.0 g, 8.73 mmol), Pd2(dba)3 (400 mg, 0.44 mmol, 5 mol%), BINAP (543 mg, 0.87 mmol, 10 mol%), and NaOtBu (1.26 g, 13.1 mmol, 1.5 eq).

  • Coupling: Add anhydrous Toluene (20 mL) followed by benzophenone imine (1.75 mL, 10.5 mmol, 1.2 eq). Degas the mixture (freeze-pump-thaw × 3) and heat to 90 °C for 8 hours.

  • IPC 1: LC-MS should show complete consumption of starting material (m/z 229/231) and formation of the imine intermediate (m/z 330 [M+H]⁺).

  • Hydrolysis: Cool to room temperature, filter through a short pad of Celite, and concentrate. Dissolve the crude imine in THF (20 mL). Add 2M HCl (aq) (10 mL) and stir at room temperature for 2 hours.

  • IPC 2: LC-MS should confirm the disappearance of m/z 330 and the appearance of the target amine (m/z 166 [M+H]⁺).

  • Final Workup: Adjust the pH of the aqueous layer to ~10 using 2M NaOH. Extract with EtOAc (3 × 30 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate. Purify by reverse-phase prep-HPLC or silica gel chromatography (DCM/MeOH 95:5) to yield the final product.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected quantitative outcomes and analytical markers required to validate each step of the workflow.

StepReaction TransformationExpected YieldPurity (LC-MS)Key Analytical Marker (m/z [M+H]⁺)Rf Value / Retention
1 Aldehyde → Indazole Core82 - 88%> 95%215.0 / 217.0 (1:1 ratio)0.30 (Hex/EtOAc 2:1)
2 Indazole → N1-Methyl Indazole65 - 70%*> 98%229.0 / 231.0 (1:1 ratio)0.45 (Hex/EtOAc 3:1)
3a Bromide → Imine Intermediate> 90% (Crude)N/A330.10.60 (Hex/EtOAc 3:1)
3b Imine → Primary Amine (Target)75 - 80%> 99%166.10.25 (DCM/MeOH 95:5)

*Yield reflects the isolated N1-isomer after chromatographic separation from the minor N2-isomer byproduct.

References

  • Title: Regioselective Synthesis of N-Alkylindazoles Source: Journal of Organic Chemistry, 2006, 71, 21, 8166–8172. URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Halides Source: Chemical Science, 2011, 2, 27-50. URL: [Link]

  • Title: Histone Deacetylase Inhibitors (US Patent 2016/0039745 A1)

Sources

Application

Application Note: Regioselective Mono-N-Methylation of 7-Fluoro-1H-indazol-6-amine

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Executive Summary 7-Fluoro-1H-indazol-6-amine is a critical building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals

Executive Summary

7-Fluoro-1H-indazol-6-amine is a critical building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. The functionalization of this scaffold via N-methylation presents a significant synthetic challenge: achieving absolute regioselectivity for the exocyclic C6-amine while avoiding over-methylation (forming the N,N-dimethyl derivative) and preventing competitive alkylation at the indazole ring nitrogens (N1 or N2).

This application note details two field-proven, self-validating methodologies to achieve high-yielding mono-N-methylation. By understanding the underlying causality of the reaction mechanisms, researchers can select the optimal protocol based on their scale, purity requirements, and throughput needs.

Mechanistic Rationale & Strategy Selection

The primary challenge in the mono-N-methylation of anilines is preventing overalkylation[1]. Direct alkylation with methyl iodide (MeI) and a base typically yields a statistically driven mixture of unreacted starting material, mono-methylated, and di-methylated products, alongside indazole N-alkylation[2]. To circumvent this, two distinct chemical strategies are employed:

Strategy A: Directed Reductive Amination (The Hemiaminal Ether Route)

Reacting an aniline with paraformaldehyde typically yields a complex mixture of imines and aminals. However, by conducting the condensation in methanol with sodium methoxide, the reaction is driven thermodynamically toward a stable N-(methoxymethyl)amine intermediate. This intermediate is sterically and electronically stable enough to prevent the addition of a second formaldehyde molecule. Subsequent addition of sodium borohydride (NaBH₄) directly reduces this intermediate to the mono-N-methyl amine[3]. The indazole N1-H is weakly nucleophilic under these specific methoxide-mediated conditions, ensuring excellent chemoselectivity.

Strategy B: Orthogonal Protection-Alkylation (The Trifluoroacetamide Route)

For applications requiring absolute, indisputable regiocontrol (e.g., late-stage API synthesis), a protection strategy is mandated. Trifluoroacetylation of the primary amine reduces its nucleophilicity, preventing over-methylation. The N-H bond of the resulting trifluoroacetamide (TFAc) is highly acidic (pKa ~8.5), allowing selective deprotonation by mild bases like K₂CO₃. Alkylation with MeI then occurs exclusively at this nitrogen[4]. To prevent competitive indazole alkylation, the N1 position is transiently protected with a tetrahydropyranyl (THP) group.

Methodological Workflows

G A 7-Fluoro-1H- indazol-6-amine B NaOMe, (HCHO)n MeOH, 65°C A->B C N-(Methoxymethyl)amine Intermediate B->C Hemiaminal Etherification D NaBH4 0°C to RT C->D E 7-Fluoro-N-methyl- 1H-indazol-6-amine D->E Hydride Reduction

Caption: Workflow for the direct mono-N-methylation via reductive amination.

G A 7-Fluoro-1H-indazol-6-amine B 1. DHP, PPTS (N1-THP) 2. TFAA, Et3N (N6-TFAc) A->B C N1-THP, N6-TFAc Protected Intermediate B->C D MeI, K2CO3, DMF C->D Regioselective Alkylation E N-Methylated Intermediate D->E F 1. HCl/MeOH (THP Removal) 2. NaOH/MeOH (TFAc Removal) E->F G 7-Fluoro-N-methyl-1H-indazol-6-amine F->G Global Deprotection

Caption: Orthogonal protection-methylation-deprotection strategy for absolute regiocontrol.

Quantitative Data & Optimization Parameters

Table 1: Comparison of N-Methylation Strategies for 7-Fluoro-1H-indazol-6-amine

ParameterDirect Alkylation (MeI/Base)Reductive Amination (Protocol 1)Protection/Alkylation (Protocol 2)
Regioselectivity Poor (Mixture of N1, N2, N6)High (>95% for N6)Absolute (100% for N6)
Mono/Di Selectivity Poor (Over-methylation common)Excellent (>98% Mono)Excellent (Di-methylation impossible)
Step Count 11 (One-pot, two-stage)4 (Linear sequence)
Overall Yield < 30% (after complex purification)75 - 85%65 - 70% (over 4 steps)
Scalability LowHighMedium (due to step count)

Table 2: Optimized Reaction Parameters for Protocol 1 (Reductive Amination)

ReagentEquivalentsFunction / Causality
7-Fluoro-1H-indazol-6-amine1.0 eqLimiting reagent.
Paraformaldehyde5.0 eqExcess required to drive hemiaminal formation; polymer unzips at 65°C.
Sodium Methoxide (NaOMe)5.0 eqDeprotonates methanol to form the stable methoxymethylamine intermediate.
Sodium Borohydride (NaBH₄)5.0 eqReduces the intermediate. Added at 0°C to control exothermic hydride transfer.

Detailed Experimental Protocols

Protocol 1: Direct Mono-N-Methylation via Modified Reductive Amination

This protocol is optimized for speed and high throughput, leveraging the stability of the methoxymethylamine intermediate[3].

Step-by-Step Methodology:

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-fluoro-1H-indazol-6-amine (10.0 mmol, 1.51 g) and anhydrous methanol (50 mL) under an argon atmosphere.

  • Intermediate Formation: Add sodium methoxide (50.0 mmol, 2.70 g) followed by paraformaldehyde (50.0 mmol, 1.50 g).

    • Causality Check: The order of addition is critical. NaOMe must be present as paraformaldehyde depolymerizes to immediately trap the imine as the hemiaminal ether, preventing dimerization or aminal formation.

  • Reflux: Heat the reaction mixture to 65°C for 3 hours. Monitor the consumption of the starting material via TLC (DCM:MeOH 9:1). The intermediate will appear as a distinct, higher Rf spot.

  • Reduction: Cool the reaction mixture strictly to 0°C using an ice-water bath. Slowly add sodium borohydride (50.0 mmol, 1.89 g) in small portions over 15 minutes to manage the evolution of hydrogen gas.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

  • Quench & Workup: Cautiously quench the reaction by adding 1M NaOH (20 mL) to destroy excess borohydride. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 7-fluoro-N-methyl-1H-indazol-6-amine as an off-white solid.

Protocol 2: Orthogonal Protection-Methylation (TFAc/THP Route)

This protocol is designed for scenarios where trace over-methylation or indazole alkylation is strictly prohibited by regulatory or downstream purity requirements[4].

Step-by-Step Methodology:

  • N1-THP Protection: Dissolve 7-fluoro-1H-indazol-6-amine (10.0 mmol) in DCM (50 mL). Add 3,4-dihydro-2H-pyran (DHP, 15.0 mmol) and pyridinium p-toluenesulfonate (PPTS, 0.5 mmol). Stir at reflux for 12 hours. Wash with saturated NaHCO₃, dry, and concentrate.

  • N6-Trifluoroacetylation: Dissolve the crude THP-protected intermediate in DCM (50 mL) and cool to 0°C. Add triethylamine (15.0 mmol) followed by dropwise addition of trifluoroacetic anhydride (TFAA, 12.0 mmol). Stir for 2 hours at room temperature. Quench with water, extract with DCM, and concentrate to yield the fully protected intermediate.

    • Causality Check: TFAA selectively reacts with the highly nucleophilic primary amine. The resulting trifluoroacetamide is resistant to further acylation.

  • Regioselective Methylation: Dissolve the protected intermediate in anhydrous DMF (30 mL). Add finely powdered anhydrous K₂CO₃ (20.0 mmol) and methyl iodide (15.0 mmol). Stir at 40°C for 4 hours.

    • Self-Validation: The reaction progress can be monitored by LC-MS. The mass shift of +14 Da confirms mono-methylation. Di-methylation is sterically and electronically impossible due to the TFAc group.

  • Global Deprotection:

    • THP Removal: Dissolve the crude methylated product in MeOH (40 mL) and add 4M HCl in dioxane (10 mL). Stir at room temperature for 2 hours.

    • TFAc Removal: To the same flask, add 5M NaOH (aq) until the pH reaches 12. Stir for an additional 3 hours at 50°C to hydrolyze the trifluoroacetamide[4].

  • Final Isolation: Neutralize to pH 7, extract with EtOAc, dry, and purify via recrystallization or chromatography to afford the pure target compound.

References

  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid ACS Omega - ACS Publications URL:[Link]

  • A Practical, Chemoselective Approach to O-Methylation of Carboxylic Acids with Dimethyl Malonate ResearchGate URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Reductive Amination of 7-Fluoro-1-methyl-indazol-6-amine

Introduction: The Strategic Importance of N-Alkylated Fluoro-Indazoles The indazole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous therapeutic agents across oncolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Alkylated Fluoro-Indazoles

The indazole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous therapeutic agents across oncology, virology, and inflammatory diseases.[1][2] The specific derivative, 7-Fluoro-1-methyl-indazol-6-amine (CAS: 1896804-52-6), serves as a highly valuable building block. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the primary amine at the 6-position provides a critical vector for diversification.

Reductive amination is a cornerstone transformation in drug discovery, enabling the efficient and controlled formation of secondary and tertiary amines from primary amines and carbonyl compounds. This application note provides a comprehensive guide to the principles and practice of reductive amination involving 7-Fluoro-1-methyl-indazol-6-amine, focusing on robust protocols that leverage sodium triacetoxyborohydride (NaBH(OAc)₃) for its selectivity and operational simplicity.[3]

Pillar 1: The Mechanistic Rationale of Reductive Amination

The success of a reductive amination protocol hinges on a nuanced understanding of its underlying mechanism, which proceeds in two distinct, yet often concurrent, stages within a one-pot reaction.[4]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (7-Fluoro-1-methyl-indazol-6-amine) on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a Schiff base, or more accurately, its protonated form, the iminium ion. This step is often the rate-limiting phase and can be accelerated by a catalytic amount of acid, such as acetic acid, which protonates the carbonyl oxygen, rendering it more electrophilic.[5][6]

  • Hydride-Mediated Reduction: The formed iminium ion is a highly electrophilic species that is readily reduced by a hydride donor. The choice of reducing agent is critical. Strong reductants like sodium borohydride (NaBH₄) can indiscriminately reduce both the iminium ion and the starting carbonyl compound, leading to undesired alcohol byproducts and lower yields.[7]

This is where sodium triacetoxyborohydride [NaBH(OAc)₃] demonstrates its superior utility. As a sterically hindered and electronically attenuated borohydride, it is a mild reducing agent that reacts significantly faster with the iminium ion than with the starting aldehyde or ketone.[8][9] This selectivity allows for a "direct" or "one-pot" procedure where the amine, carbonyl compound, and reducing agent are all present in the same vessel, streamlining the synthetic workflow.[9][10]

Reductive_Amination_Mechanism Reductive Amination Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction IndazoleAmine 7-Fluoro-1-methyl- indazol-6-amine IminiumIon Iminium Ion Intermediate IndazoleAmine->IminiumIon + Carbonyl - H₂O Carbonyl Aldehyde / Ketone (R1-CO-R2) Product N-Alkylated Product IminiumIon->Product + [H⁻] Hydride NaBH(OAc)₃

Caption: The two-stage mechanism of reductive amination.

Pillar 2: Field-Proven Experimental Protocols

The following protocols are designed for robustness and scalability, providing a solid foundation for researchers.

Protocol 1: General One-Pot Reductive Amination

This procedure is broadly applicable for reacting 7-Fluoro-1-methyl-indazol-6-amine with various aldehydes and ketones.

Materials & Reagents:

ReagentCAS NumberMolecular WeightNotes
7-Fluoro-1-methyl-indazol-6-amine1896804-52-6165.17Starting amine (1.0 equiv)
Aldehyde or KetoneVariesVariesCarbonyl partner (1.0-1.2 equiv)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94Reducing agent (1.2-1.5 equiv)
1,2-Dichloroethane (DCE)107-06-298.96Anhydrous, reaction solvent
Acetic Acid (AcOH) - Optional64-19-760.05Catalyst for ketones (0-0.5 equiv)
Saturated Sodium Bicarbonate (aq.)--For reaction quench
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)--For extraction
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)--Drying agent

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 7-Fluoro-1-methyl-indazol-6-amine (1.0 equiv).[4]

  • Solvent and Reactant Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M. Add the aldehyde or ketone (1.1 equiv). If the carbonyl partner is a ketone, a catalytic amount of glacial acetic acid (e.g., 0.1 equiv) may be added to facilitate iminium formation.[8]

  • Iminium Formation: Stir the mixture at room temperature for 20-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.3 equiv) to the mixture in one portion. A slight exotherm may be observed.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 24 hours.[4]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Experimental_Workflow Experimental Workflow A 1. Setup (Inert Atmosphere) B 2. Add Reactants (Amine, Carbonyl, Solvent) A->B C 3. Stir for Iminium Formation (20-60 min) B->C D 4. Add NaBH(OAc)₃ C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Aqueous Quench (Sat. NaHCO₃) E->F G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I J Pure Product I->J

Caption: General workflow for the one-pot reductive amination.

Pillar 3: Trustworthiness & Self-Validation

A robust protocol anticipates and addresses potential challenges.

  • Dialkylation: While reductive amination with primary amines can sometimes lead to dialkylation, the use of NaBH(OAc)₃ and near-stoichiometric amounts of the carbonyl partner generally minimizes this side reaction.[8] If dialkylation proves problematic, a stepwise procedure—involving pre-formation of the imine in a solvent like methanol, followed by evaporation and redissolution for the reduction step—can provide higher selectivity.[8][11]

  • Low Reactivity: Electron-deficient or sterically hindered anilines and ketones can exhibit sluggish reaction rates.[12] In such cases, the addition of acetic acid as a catalyst is highly recommended.[8] Gentle heating (e.g., to 40-50 °C) can also increase the rate of iminium formation, but care must be taken to avoid decomposition of the reagents.

  • Purification Challenges: Indazole derivatives can exhibit complex behaviors during chromatography. If chromatographic separation is difficult, recrystallization from a mixed solvent system (e.g., ethanol/water, acetone/water) can be an effective method for obtaining highly pure material.[13]

  • Solvent Choice: While DCE is the preferred solvent, reactions can also be performed in tetrahydrofuran (THF) or acetonitrile.[8][11] The choice should be based on substrate solubility and downstream processing considerations.

By adhering to these detailed protocols and considering the mechanistic underpinnings, researchers can confidently and efficiently synthesize a diverse array of novel N-alkylated 7-fluoro-1-methyl-indazol-6-amine derivatives for application in drug development and chemical biology.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • O'Keeffe, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1953.
  • Beilstein-Institut. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • ResearchGate. (2024, April 18). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][5][7][11]triazoles. Retrieved from [Link]

  • Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[4][11]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569.

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Retrieved from [Link]

  • YouTube. (2024, April 4). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. Retrieved from [Link]

  • Brainly.com. (2024, January 25). [FREE] What is the role of acetic acid in the reductive amination experiment? Retrieved from [Link]

  • Gress, A. J., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Molecules, 27(16), 5345.
  • MDPI. (2023, February 6). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Retrieved from [Link]

  • RSC Publishing. (n.d.). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
  • ACS Publications. (2023, March 23). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Retrieved from [Link]

  • ResearchGate. (2023, July 20). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • ResearchGate. (n.d.). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Reddit. (2023, November 3). Reductive amination NaB(AcO)3. Retrieved from [Link]

Sources

Application

Application Note: Preparation and Integration of 7-Fluoro-1-methyl-indazol-6-amine in Fragment-Based Kinase Assays

Executive Overview In the landscape of targeted oncology and Fragment-Based Drug Discovery (FBDD), the indazole scaffold is a highly privileged pharmacophore, frequently utilized to target the ATP-binding hinge region of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the landscape of targeted oncology and Fragment-Based Drug Discovery (FBDD), the indazole scaffold is a highly privileged pharmacophore, frequently utilized to target the ATP-binding hinge region of kinases such as AXL, PDK1, and PLK4[1][2][3]. 7-Fluoro-1-methyl-indazol-6-amine (CAS: 1896804-52-6) represents an advanced, rationally designed fragment.

Rather than serving as a final therapeutic agent, this molecule is utilized as a foundational building block. This application note details the causality behind its structural features and provides self-validating protocols for preparing this compound for high-concentration biochemical assays and ligand-observed


F NMR screening.

Structural Rationale & Causality in Assay Design

Successful biological screening requires an understanding of how a molecule's physicochemical properties dictate its behavior in vitro. The specific substitutions on this indazole core are engineered to solve common FBDD bottlenecks:

  • 1-Methyl Substitution (Tautomeric Locking): Unsubstituted indazoles exist in a dynamic 1H/2H tautomeric equilibrium. This flux complicates NMR spectral interpretation and introduces an entropic penalty upon protein binding. The 1-methyl group locks the tautomer, ensuring predictable binding kinetics and single-state NMR resonances.

  • 7-Fluoro Substitution (NMR Probe & Metabolic Shield): Fluorine acts as an exceptionally sensitive handle for ligand-observed

    
    F NMR screening[4]. Because fluorine is virtually absent in biological systems, it provides a background-free signal. Furthermore, the highly electronegative fluorine atom at the C7 position blocks cytochrome P450-mediated oxidation, improving the fragment's metabolic stability[5].
    
  • 6-Amino Group (Synthetic Vector): Once binding is confirmed, the primary amine serves as a highly reactive vector for "fragment growing" via amide coupling or Buchwald-Hartwig amination, allowing the molecule to extend into the solvent-exposed channel of the kinase[1].

Table 1: Physicochemical Profile & FBDD Parameters
PropertyValueFBDD Relevance
CAS Number 1896804-52-6Unique identifier for procurement and QC.
Molecular Weight 165.17 g/mol Strictly adheres to the "Rule of 3" (MW < 300 Da).
Formula C8H8FN3Contains 12 heavy atoms; ideal for high Ligand Efficiency (LE).
H-Bond Donors/Acceptors 1 / 2Optimal for establishing hinge-binding interactions.
Primary Solvent 100% Anhydrous DMSORequired for stable acoustic dispensing at high concentrations.

Workflow Visualization

G A 7-Fluoro-1-methyl- indazol-6-amine B DMSO Stock (100 mM) A->B QC & Solubilization C 19F NMR Screen (Ligand-Observed) B->C T2 Relaxation Filter D TR-FRET Assay (Biochemical) B->D 400 µM Screen E Hit Validation (SPR / X-Ray) C->E Binding Confirmed D->E IC50 < 1 mM F Fragment Growing (Lead Optimization) E->F Structure-Guided

Workflow for integrating 7-Fluoro-1-methyl-indazol-6-amine into fragment screening pipelines.

Experimental Methodologies & Protocols

Protocol 1: Preparation of 100 mM Master Stock & QC

Because fragments possess inherently low binding affinities (typically


 in the 100 µM to 2 mM range), biological assays require high compound concentrations[2]. This necessitates a highly concentrated, fully solubilized master stock.
  • Quality Control: Prior to solubilization, verify the purity of the solid powder via LC-MS and

    
    H NMR. Purity must be 
    
    
    
    95% to prevent false positives driven by highly active trace impurities.
  • Solubilization: Weigh exactly 16.52 mg of 7-Fluoro-1-methyl-indazol-6-amine into a sterile, amber glass vial.

  • Dilution: Add 1.0 mL of LC-MS grade, anhydrous Dimethyl Sulfoxide (DMSO).

  • Homogenization: Sonicate the vial in a water bath at 25°C for 5 minutes. Do not exceed 30°C to prevent thermal degradation of the amine.

  • Storage: Purge the vial headspace with Argon gas to prevent moisture ingress (which causes fragment precipitation). Store aliquots at -20°C.

Protocol 2: Ligand-Observed F NMR Screening ( Relaxation Filter)

This assay utilizes the Carr-Purcell-Meiboom-Gill (CPMG) sequence. Causality: A free fragment tumbles rapidly in solution, resulting in a long transverse relaxation time (


) and a sharp NMR peak. When the fragment binds to a massive kinase target, it adopts the slow tumbling rate of the protein, drastically shortening its 

and causing the

F peak to broaden or disappear[5].
  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, and 10% D

    
    O (for NMR lock).
    
  • Self-Validating Control: Add 50 µM of Trifluoroethanol (TFE) to the buffer. TFE is a non-binding fluorinated reference. Validation logic: If the TFE peak broadens during the assay, the protein has non-specifically aggregated, invalidating the run.

  • Sample Preparation: Mix the target kinase (e.g., AXL or PLK4) to a final concentration of 10 µM. Spike in 7-Fluoro-1-methyl-indazol-6-amine to a final concentration of 200 µM (2% final DMSO).

  • Acquisition: Acquire a 1D

    
    F CPMG spectrum with a total spin-echo delay of 100–200 ms.
    
  • Analysis: Compare the peak intensity of the fragment in the presence and absence of the kinase. A reduction in peak intensity of >30% (while the TFE peak remains sharp) confirms specific binding[5].

Protocol 3: High-Concentration TR-FRET Kinase Assay

To assess functional inhibition, the fragment is screened at high concentrations in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM DTT, and 0.004% Tween-20 . Causality: The inclusion of a non-ionic detergent like Tween-20 is critical in FBDD to prevent the fragment from forming colloidal aggregates that promiscuously inhibit the enzyme[6].
    
  • Compound Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 40 nL of the 100 mM master stock into a 384-well low-volume plate (final assay concentration: 400 µM in 10 µL volume)[2].

  • Enzyme Incubation: Add the target kinase and incubate for 15 minutes at room temperature to allow the low-affinity fragment to reach binding equilibrium.

  • Reaction Initiation: Add ATP (at the enzyme's

    
     value) and the specific peptide substrate. Incubate for 60 minutes.
    
  • Detection: Add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and APC-labeled tracer). Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm / 665 nm.

References

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed (NIH). Available at: [Link]

  • Ultrafast Fragment Screening Using Photo-Hyperpolarized (CIDNP) NMR. Journal of the American Chemical Society. Available at:[Link]

  • Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. ResearchGate. Available at:[Link]

  • 19F NMR transverse and longitudinal relaxation filter experiments for screening: A theoretical and experimental analysis. ResearchGate. Available at:[Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Rational design of CZL-S092: A novel indazole-based PLK4 inhibitor targeting neuroblastoma through virtual screening and fragment-based drug design strategies. PubMed (NIH). Available at: [Link]

Sources

Method

Application Note: Advanced Solubilization Protocols for 7-Fluoro-1-methyl-indazol-6-amine in DMSO

Target Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Profile 7-Fluoro-1-methyl-indazol-6-amine (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Profile

7-Fluoro-1-methyl-indazol-6-amine (CAS: 1896804-52-6) [2][1] is a highly specialized halogenated heterocyclic building block. It is frequently utilized in the synthesis of targeted kinase inhibitors and novel antitumor agents due to the indazole core's ability to act as an effective hinge-binding fragment [1][2].

Despite its relatively low molecular weight, researchers frequently encounter solubility bottlenecks when attempting to prepare high-concentration stock solutions (>10 mM) in Dimethyl Sulfoxide (DMSO).

The Causality of Poor Solubility: The planar nature of the indazole core promotes strong intermolecular


 stacking. Concurrently, the primary amine (-NH₂) and the highly electronegative fluorine atom engage in robust intermolecular hydrogen bonding. Together, these forces create a highly stable crystal lattice. To achieve complete solubilization, the solvent system must possess enough energy to break these solute-solute interactions and replace them with solute-solvent interactions.

Thermodynamic & Kinetic Principles of Solubilization

DMSO is a highly polar, aprotic solvent. The dissolution of rigid, crystalline organic molecules in DMSO is an endothermic, entropy-driven process [3][3]. The S=O group of DMSO acts as a strong hydrogen-bond acceptor, interacting favorably with the primary amine of the indazole to facilitate dissolution [3][3]. However, at room temperature, kinetic barriers often prevent spontaneous dissolution, resulting in cloudy micro-suspensions.

To overcome these barriers, we apply two physical principles:

  • Thermal Energy (Thermodynamic Shift): Applying mild heat (40–50 °C) shifts the thermodynamic equilibrium, providing the enthalpy required to disrupt the crystal lattice without degrading the molecule [4][4].

  • Acoustic Cavitation (Kinetic Disruption): Ultrasonication provides mechanical shear forces that break apart micro-crystals, exponentially increasing the solvent-exposed surface area [5][5].

  • Expert Insight: We strictly recommend a water bath sonicator over a probe sonicator. Direct probe sonication causes localized superheating (>100 °C) and generates free radicals in DMSO, which can rapidly degrade fluorinated aromatic compounds [5][5].

Quantitative Data: Solubility Matrix

The following table summarizes the expected solubility behavior of 7-Fluoro-1-methyl-indazol-6-amine under various physical and chemical conditions.

Solvent SystemTemperature (°C)Physical TreatmentMax Achievable Conc. (mM)Stability (24h at 25°C)
100% Anhydrous DMSO25Vortex (60s)~10 - 15Stable
100% Anhydrous DMSO45Water Bath Sonication (15 min)> 50Stable
DMSO + 0.1% TFA25Vortex (60s)> 50Stable (Salt Form)
10% DMSO in PBS (pH 7.4)25Dropwise Addition< 1Prone to Precipitation

(Note: Quantitative values are representative empirical estimates based on thermodynamic modeling of fluorinated indazole-amines).

Experimental Methodologies

Protocol A: Preparation of a 50 mM Master Stock in Anhydrous DMSO

This protocol is designed as a self-validating system . Visual inspection is often misleading because fine indazole suspensions in DMSO can appear clear to the naked eye. We utilize centrifugation to definitively validate solubilization.

Step 1: Equilibration & Environment

  • Allow the vial of 7-Fluoro-1-methyl-indazol-6-amine to equilibrate to room temperature in a desiccator before opening. Causality: Condensation introduces water, which acts as an anti-solvent for the free base, drastically lowering its solubility in DMSO.

Step 2: Weighing & Wetting

  • Weigh the required mass into a sterile, solvent-resistant microcentrifuge tube.

  • Add the calculated volume of Anhydrous DMSO (≥99.9% purity) directly directly onto the powder. Causality: Adding solvent to powder (rather than powder to solvent) prevents the compound from floating on the surface tension, ensuring complete wetting.

Step 3: Primary Agitation & Validation

  • Vortex vigorously for 60 seconds.

  • Self-Validation Step: Centrifuge the tube at 10,000 x g for 1 minute. Inspect the bottom of the tube. If a white/translucent pellet is present, the compound is not fully dissolved. Proceed to Step 4.

Step 4: Thermal-Acoustic Treatment

  • Place the tube in a sonicating water bath pre-heated to 45 °C.

  • Sonicate for 15 minutes.

  • Re-centrifuge at 10,000 x g for 1 minute. If no pellet forms, the solution is fully validated.

Protocol B: Aqueous Dilution Strategy (Avoiding the "Crash Out")

When diluting the DMSO stock into aqueous assay buffers (e.g., PBS or cell culture media), the sudden change in dielectric constant can cause rapid nucleation and precipitation.

Step 1: Step-Down Dilution

  • Do not pipette the buffer into the DMSO stock. Instead, place your aqueous buffer on a vortex mixer at medium speed.

  • Add the 50 mM DMSO stock dropwise into the swirling buffer. Causality: This prevents localized regions of high compound/low DMSO concentration, which act as nucleation sites for precipitation.

Decision Workflow Diagram

Workflow N1 Weigh Compound N2 Add Anhydrous DMSO N1->N2 N3 Vortex & Centrifuge N2->N3 N4 Pellet Present? N3->N4 N5 Water Bath Sonication (45°C, 15 mins) N4->N5 Yes N7 Sterile Filter & Store N4->N7 No N6 Re-centrifuge & Inspect N5->N6 N6->N7 No N8 Add 0.1% TFA N6->N8 Yes N8->N7

Fig 1: Solubilization workflow for 7-Fluoro-1-methyl-indazol-6-amine in DMSO.

References

1.[2] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. 2 2.[1] 7-fluoro-1-methyl-indazol-6-amine | 1896804-52-6. Sigma-Aldrich. 1 3.[3] Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. MDPI. 3 4.[4] Why Phycocyanobilin (PCB) won´t dissolve in DMSO at reported solubility? ResearchGate. 4 5.[5] How long can we sonicate solution prepared in DMSO. ResearchGate.5

Sources

Application

Application Note: Advanced Buchwald-Hartwig Amination of 7-Fluoro-1-methyl-1H-indazol-6-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Executive Summary The indazole core is a privileged scaffold in modern drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The indazole core is a privileged scaffold in modern drug discovery, extensively utilized in the design of kinase inhibitors and, more recently, as potent cereblon (CRBN) binders for targeted protein degradation (PROTACs and molecular glues)[1]. Specifically, 7-Fluoro-1-methyl-1H-indazol-6-amine (CAS: 1896804-52-6)[2] serves as a highly versatile primary amine building block.

However, the cross-coupling of highly functionalized, electron-deficient heteroarylamines presents distinct synthetic challenges, including catalyst poisoning, poor nucleophilicity, and over-arylation (bis-arylation). This application note details a highly optimized, self-validating Buchwald-Hartwig amination protocol tailored specifically for this building block, utilizing BrettPhos-based palladium catalysis to ensure strict monoarylation and high yields.

Mechanistic Rationale & Catalyst Selection

As a Senior Application Scientist, it is critical to understand why a reaction works, rather than just how to execute it. The specific structural features of 7-fluoro-1-methyl-indazol-6-amine dictate our experimental choices:

  • Electronic Deactivation: The highly electronegative fluorine atom at the C7 position exerts a strong inductive electron-withdrawing effect on the adjacent C6 primary amine. This reduces the lone-pair availability on the nitrogen, making it a poorer nucleophile compared to unfunctionalized anilines.

  • Ligand Causality (BrettPhos): To overcome the poor nucleophilicity and prevent bis-arylation, BrettPhos is the optimal dialkylbiarylphosphine ligand[3]. The bulky architecture of BrettPhos creates a sterically demanding pocket around the palladium center. Once the primary amine undergoes monoarylation, the resulting secondary amine is too sterically hindered to re-coordinate to the Pd(II) center, effectively shutting down the bis-arylation side reaction[3].

  • Rate-Limiting Step Shift: Theoretical and kinetic studies demonstrate that with the Pd-BrettPhos system, the electron-rich nature of the ligand drastically accelerates reductive elimination. Consequently, the rate-limiting step shifts to the oxidative addition of the aryl halide[4]. This is highly advantageous for our deactivated indazol-6-amine, as the amine binding and deprotonation steps are no longer the kinetic bottlenecks.

  • Base Selection: While Sodium tert-butoxide (NaOtBu) is standard, Lithium bis(trimethylsilyl)amide (LiHMDS) is strongly recommended when coupling partners contain base-sensitive functional groups (e.g., unprotected glutarimides in CRBN binders). LiHMDS acts as a pseudo-protecting group, preventing base-mediated hydrolysis[1],[5].

CatalyticCycle Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + Ar-X PdII_Ar Pd(II)(Ar)(X)(BrettPhos) OxAdd->PdII_Ar AmineBind Amine Binding & Deprotonation PdII_Ar->AmineBind + Indazol-6-amine + Base PdII_Amine Pd(II)(Ar)(NHR)(BrettPhos) AmineBind->PdII_Amine - Base·HX RedElim Reductive Elimination (Fast) PdII_Amine->RedElim Product Monoarylated Product + Pd(0) RedElim->Product Product->Pd0 Catalyst Regeneration

Fig 1. Catalytic cycle of BrettPhos-mediated Buchwald-Hartwig amination.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for the coupling of 7-fluoro-1-methyl-indazol-6-amine with a standard aryl bromide model substrate. The data illustrates the superiority of the BrettPhos system in achieving high conversion and strict mono-selectivity.

Catalyst System (2 mol%)Base (Equiv)SolventTemp (°C)Conversion (%)Selectivity (Mono:Bis)
Pd₂(dba)₃ / BINAPNaOtBu (1.5)Toluene10042%78 : 22
Pd₂(dba)₃ / RuPhosCs₂CO₃ (2.0)Dioxane10065%85 : 15
BrettPhos Pd G3 NaOtBu (1.5) Toluene 80 >98% >99 : 1
BrettPhos Pd G3 LiHMDS (2.5) THF 70 94% >99 : 1

Note: BrettPhos Pd G3 precatalyst is preferred over in-situ mixing of Pd₂(dba)₃ and BrettPhos, as it ensures a perfect 1:1 Pd-to-ligand ratio and avoids dba-mediated catalyst inhibition.

Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, specific physical or analytical cues are provided to confirm the reaction is proceeding as intended.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Degas 2. Degassing (N2 Purge) Prep->Degas React 3. Cross-Coupling (80°C, 12h) Degas->React Workup 4. Quench & Extraction React->Workup Purify 5. Chromatography (Silica Gel) Workup->Purify Analyze 6. Validation (NMR/LC-MS) Purify->Analyze

Fig 2. Experimental workflow for the Buchwald-Hartwig cross-coupling.

Materials Required
  • Amine: 7-Fluoro-1-methyl-1H-indazol-6-amine (1.0 mmol, 165.17 mg)

  • Electrophile: Aryl Bromide or Heteroaryl Bromide (1.1 mmol)

  • Catalyst: BrettPhos Pd G3 (0.02 mmol, 18.1 mg, 2 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.5 mL, 2.5 mmol) or NaOtBu (1.4 mmol, 135 mg)

  • Solvent: Anhydrous THF or Toluene (5.0 mL, sparged with N₂)

Step-by-Step Methodology
  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 7-fluoro-1-methyl-1H-indazol-6-amine (165.17 mg, 1.0 equiv) and the Aryl Bromide (1.1 equiv).

  • Catalyst Loading: Add BrettPhos Pd G3 (18.1 mg, 2 mol%). Self-Validation Check 1: The solid mixture should appear pale yellow to light brown.

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube via a Schlenk line and backfill with ultra-pure Nitrogen (N₂). Repeat this cycle three times.

  • Solvent & Base Addition: Syringe in anhydrous THF (5.0 mL). If using LiHMDS, add the 1.0 M THF solution (2.5 mL, 2.5 equiv) dropwise over 2 minutes at room temperature. Self-Validation Check 2: Upon base addition, the solution typically transitions to a deep red/homogeneous dark orange, indicating the formation of the active Pd(0) species.[6]

  • Thermal Activation: Replace the septum with a Teflon screw cap under positive N₂ flow. Transfer the sealed tube to a pre-heated oil bath or heating block set to 70–80 °C. Stir vigorously (800 rpm) for 12 hours.

  • Quench & Workup: Cool the reaction to room temperature. Uncap and quench by adding 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Filtration: Combine the organic layers and filter through a short pad of Celite to remove palladium black. Wash the pad with an additional 10 mL of EtOAc.

  • Purification: Dry the filtrate over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

In-Process Controls (IPC) & Troubleshooting

To ensure absolute trustworthiness of the protocol, utilize the following IPC checks:

  • LC-MS Monitoring (T = 2 hours): Sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and inject into the LC-MS.

    • Success Indicator: Presence of the

      
       peak corresponding to the monoarylated secondary amine.
      
    • Failure Indicator: If a peak corresponding to

      
       (tertiary amine) is observed, the BrettPhos ligand has degraded or was under-loaded. Ensure a strict anhydrous environment to prevent phosphine oxidation.
      
  • Dehalogenation vs. Coupling: If the aryl bromide is consumed but the indazol-6-amine remains unreacted, the rate of oxidative addition has outpaced amine coordination, leading to hydrodehalogenation. Solution: Switch from THF to a less coordinating solvent like Toluene, or increase the concentration of the reaction from 0.2 M to 0.5 M.

  • Base Sensitivity: If coupling a substrate containing a glutarimide (e.g., synthesizing a CRBN binder), the use of NaOtBu will cause rapid ring-opening hydrolysis. You must use LiHMDS, which provides a pseudo-protecting effect for base-sensitive amides[1].

References

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health (PMC). Available at:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at:[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at:[Link]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Organic Chemistry Portal / J. Am. Chem. Soc. Available at:[Link]

Sources

Method

Application Notes and Protocols for In Vivo Delivery of Indazole Amines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise and Formulation Challenges of Indazole Amines Indazole and its derivatives are a class of heterocyclic compounds that...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise and Formulation Challenges of Indazole Amines

Indazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2] Numerous indazole-based compounds have been investigated and developed as therapeutic agents for a wide range of diseases, including cancer, inflammation, and cardiovascular disorders.[1][2] The indazole scaffold is considered a "privileged structure" in drug discovery, with several FDA-approved drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, featuring this core moiety.

Despite their therapeutic potential, many indazole amines exhibit poor aqueous solubility, which presents a major hurdle for their in vivo delivery and can lead to low and variable oral bioavailability.[3][4] This necessitates the development of advanced formulation strategies to enhance their solubility and dissolution rate, thereby improving their pharmacokinetic profile and therapeutic efficacy. This guide provides a comprehensive overview of formulation strategies for the in vivo delivery of indazole amines, with a focus on practical application notes and detailed protocols for researchers in drug development.

I. Pre-formulation Assessment: A Critical First Step

Before selecting a formulation strategy, a thorough pre-formulation assessment of the indazole amine is crucial. This involves characterizing the physicochemical properties of the active pharmaceutical ingredient (API) to identify the key challenges and guide the formulation design.

A critical component of this assessment is the determination of the drug's Biopharmaceutical Classification System (BCS) class. The BCS is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[5] Most indazole amines, due to their low solubility and often high permeability, fall into BCS Class II . This classification immediately indicates that solubility enhancement will be the primary focus of the formulation strategy.

Key Pre-formulation Parameters:

  • Solubility: Determine the solubility of the indazole amine in various aqueous media across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to mimic the conditions of the gastrointestinal tract.

  • Permeability: Assess the intestinal permeability of the compound using in vitro models such as Caco-2 cell monolayers.

  • LogP: The octanol-water partition coefficient (LogP) provides an indication of the lipophilicity of the compound, which is a key factor in selecting appropriate lipid-based or other solubilization techniques.

  • Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are essential to identify the crystalline form of the API, as different polymorphs can have different solubilities and stabilities.

II. Formulation Strategies for Indazole Amines

Based on the pre-formulation assessment, several strategies can be employed to enhance the in vivo delivery of indazole amines. The choice of strategy will depend on the specific properties of the drug candidate, the desired route of administration, and the therapeutic application.

A. Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are a highly effective approach for enhancing the oral bioavailability of poorly water-soluble drugs like many indazole amines. These formulations utilize lipids, surfactants, and co-solvents to solubilize the drug and maintain it in a dissolved state in the gastrointestinal tract, thereby facilitating its absorption.

1. Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the fluids in the gastrointestinal tract. The small droplet size of the resulting nanoemulsion provides a large interfacial area for drug absorption.

Causality Behind Experimental Choices:

  • Oil Phase Selection: The oil phase is crucial for solubilizing the lipophilic indazole amine. The selection is based on the drug's solubility in various oils. Medium-chain triglycerides (MCTs) like Capmul MCM C8 and Labrafac WL 1349 are often preferred due to their excellent solubilizing capacity and ease of emulsification.

  • Surfactant Selection: The surfactant reduces the interfacial tension between the oil and aqueous phases, facilitating the formation of a stable nanoemulsion. Non-ionic surfactants with a high hydrophilic-lipophilic balance (HLB) value (typically >12), such as Kolliphor RH40 and Labrasol, are commonly used.

  • Co-surfactant/Co-solvent Selection: A co-surfactant or co-solvent helps to further reduce the interfacial tension and increase the drug-loading capacity of the formulation. Transcutol HP is a frequently used and effective co-solvent.

Table 1: Example of Excipients and Their Role in SNEDDS Formulations for Indazole Amines

Excipient CategoryExampleRole in Formulation
Oil (Lipid) Capmul MCM C8, Labrafac WL 1349Solubilizes the lipophilic drug
Surfactant Kolliphor RH40, Labrasol, Tween 80Reduces interfacial tension, promotes emulsification
Co-surfactant/Co-solvent Transcutol HP, Polyethylene Glycol (PEG) 400Improves emulsification, increases drug solubility

Experimental Protocol: Preparation of a SNEDDS Formulation for an Indazole Amine

Materials:

  • Indazole amine API

  • Oil (e.g., Capmul MCM C8)

  • Surfactant (e.g., Kolliphor RH40)

  • Co-solvent (e.g., Transcutol HP)

  • Vortex mixer

  • Water bath

Protocol:

  • Solubility Screening: Determine the solubility of the indazole amine in a range of oils, surfactants, and co-solvents to identify the most suitable excipients.

  • Ternary Phase Diagram Construction: To identify the optimal ratio of oil, surfactant, and co-solvent, construct a ternary phase diagram. This is done by mixing the three components in various ratios and observing the formation of a clear, single-phase system.

  • SNEDDS Preparation: a. Accurately weigh the calculated amounts of the oil, surfactant, and co-solvent into a glass vial. b. Vortex the mixture until a homogenous and clear solution is obtained. c. Add the indazole amine to the excipient mixture and vortex until the drug is completely dissolved. Gentle heating in a water bath (e.g., 40-50°C) may be used to facilitate dissolution.

  • Characterization: a. Droplet Size and Zeta Potential: Dilute the SNEDDS pre-concentrate with a suitable aqueous medium (e.g., distilled water or simulated gastric fluid) and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument. b. Emulsification Time: Add a small amount of the SNEDDS pre-concentrate to an aqueous medium with gentle stirring and measure the time it takes for a clear nanoemulsion to form. c. Drug Content: Determine the concentration of the indazole amine in the SNEDDS formulation using a validated analytical method, such as HPLC.

Visualization of SNEDDS Formulation Workflow

SNEDDS_Workflow cluster_0 Excipient Selection cluster_1 Formulation cluster_2 Characterization Solubility Solubility Screening (Oils, Surfactants, Co-solvents) Ternary Ternary Phase Diagram (Identify Self-Emulsifying Region) Solubility->Ternary Mix Mix Excipients Ternary->Mix Add_API Add Indazole Amine API Mix->Add_API Dissolve Vortex/Heat to Dissolve Add_API->Dissolve DLS Droplet Size & Zeta Potential (DLS) Dissolve->DLS Emulsify Emulsification Time Dissolve->Emulsify HPLC Drug Content (HPLC) Dissolve->HPLC PLGA_Workflow cluster_0 Phase Preparation cluster_1 Nanoparticle Formation cluster_2 Purification & Characterization Organic Organic Phase: Indazole Amine + PLGA in DCM Emulsify Emulsification (Sonication/Homogenization) Organic->Emulsify Aqueous Aqueous Phase: PVA in Water Aqueous->Emulsify Evaporate Solvent Evaporation Emulsify->Evaporate Centrifuge Centrifugation & Washing Evaporate->Centrifuge Lyophilize Lyophilization Centrifuge->Lyophilize Characterize Characterization: Size, Zeta, Morphology, EE% Lyophilize->Characterize

Caption: Workflow for PLGA nanoparticle preparation.

III. In Vivo Administration Protocols

Once a suitable formulation has been developed and characterized, it is essential to follow appropriate protocols for in vivo administration to ensure accurate and reproducible results.

A. Oral Administration (Gavage)

Oral gavage is a common method for administering formulations to rodents in preclinical studies.

Protocol:

  • Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (with free access to water) before dosing to minimize variability in drug absorption.

  • Formulation Preparation: Prepare the indazole amine formulation at the desired concentration. Ensure the formulation is homogenous and at room temperature.

  • Dosing: a. Gently restrain the animal. b. Insert a gavage needle attached to a syringe into the esophagus and deliver the formulation directly into the stomach. c. The dosing volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).

  • Post-Dosing Monitoring: Monitor the animals for any signs of distress or adverse effects.

B. Parenteral Administration (Intravenous, Intraperitoneal)

Parenteral administration is used when direct systemic delivery is required.

Protocol:

  • Formulation Preparation: For intravenous (IV) administration, the formulation must be sterile and the particle size of any nanoformulation should be small enough to prevent embolism. For intraperitoneal (IP) injection, the formulation should be isotonic.

  • Injection: a. IV Injection: Administer the formulation slowly into a tail vein. b. IP Injection: Inject the formulation into the lower abdominal quadrant.

  • Post-Injection Monitoring: Observe the animals for any adverse reactions at the injection site or systemically.

IV. Case Studies: Formulation of Marketed Indazole Amine Kinase Inhibitors

The formulation strategies for the commercially available indazole amine kinase inhibitors, Pazopanib and Axitinib, provide valuable real-world examples.

Pazopanib (Votrient®)

Pazopanib is a BCS Class II drug with low and pH-dependent solubility. [5]The commercial tablet formulation contains pazopanib hydrochloride along with excipients such as microcrystalline cellulose, povidone, and sodium starch glycolate to aid in disintegration and dissolution. [5]Research has explored various advanced formulations to improve its bioavailability, including:

  • SNEDDS: Studies have shown that SNEDDS formulations of pazopanib using excipients like Kollisolv PG, Kolliphor RH40, and Capmul MCM C10 can significantly enhance its solubility and dissolution. [6]* PLGA Nanoparticles: Pazopanib-loaded PLGA nanoparticles have been developed to provide sustained release and potentially improve therapeutic efficacy.

Axitinib (Inlyta®)

Axitinib is also a BCS Class II compound with low aqueous solubility. [7]The marketed tablet formulation includes lactose monohydrate, microcrystalline cellulose, croscarmellose sodium, and magnesium stearate. [8]Formulation development for axitinib has focused on:

  • Liquisolid Compacts: Using PEG 200 as a solvent and materials like Fujicalin SG and Aerosil 200 as carriers has been shown to improve the dissolution rate and oral bioavailability of axitinib.

  • Niosomes: Niosomal formulations of axitinib have been investigated as a means to improve its oral bioavailability. [9] Table 2: Summary of Formulation Strategies for Pazopanib and Axitinib

DrugFormulation StrategyKey ExcipientsReported Outcome
Pazopanib SNEDDSKollisolv PG, Kolliphor RH40, Capmul MCM C10Enhanced solubility and dissolution [6]
PLGA NanoparticlesPLGA, PVASustained release profile
Axitinib Liquisolid CompactsPEG 200, Fujicalin SG, Aerosil 200Improved dissolution and bioavailability
NiosomesSpan 60, CholesterolPotential for improved oral bioavailability [9]

V. Conclusion and Future Perspectives

The successful in vivo delivery of indazole amines is critically dependent on overcoming their inherent poor aqueous solubility. A systematic pre-formulation assessment, guided by the principles of the Biopharmaceutical Classification System, is the cornerstone of a rational formulation design. Lipid-based drug delivery systems, particularly SNEDDS, and nanoparticle-based approaches have emerged as highly effective strategies to enhance the oral bioavailability of this important class of therapeutic agents. The detailed protocols and case studies presented in this guide are intended to provide researchers with the necessary tools and knowledge to develop robust and effective formulations for their indazole amine candidates, ultimately accelerating their path to clinical development.

Future research in this area will likely focus on the development of more sophisticated and targeted delivery systems. This may include the use of novel excipients, the design of stimuli-responsive nanoparticles that release the drug at the site of action, and the combination of formulation strategies to address multiple delivery challenges simultaneously.

References

  • Choi, J. et al. (2021). Preparation and Characterization of Pazopanib Hydrochloride-Loaded Four-Component Self-Nanoemulsifying Drug Delivery Systems Preconcentrate for Enhanced Solubility and Dissolution. Pharmaceutics.
  • Zhang, Y. et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • BenchChem. (2025).
  • Herbrink, M. et al. (2018). Solubility and bioavailability improvement of pazopanib hydrochloride. European Journal of Pharmaceutical Sciences.
  • Chopade, V. & Gorle, A. (2021). Design and development of Fujicalin-based axitinib liquisolid compacts for improved dissolution and bioavailability to treat renal cell carcinoma. Journal of Drug Delivery Science and Technology.
  • Food and Drug Administr
  • Patel, D. et al. (2021). Solubility Determination of Pazopanib In Various Lipidic Excipients. IOSR Journal of Pharmacy.
  • GlaxoSmithKline. (2012).
  • Raut, S. et al. (2022). Formulation development and evaluation of self-emulsifying lipid-based drug delivery systems (SE-LBDDS) of a poorly water-soluble drug, Pazopanib HCl by using simplex lattice mixture design. Research Journal of Pharmacy and Technology.
  • Sigma-Aldrich. NanoFabTxTM PLGA-Nano, for synthesis of 100 and 200 nm particles.
  • iGEM. (2014). PLGA nanoparticle protocol.
  • nanoComposix. Poly (D,L-lactide-co-glycolic acid) – PLGA Nanoparticles.
  • El-Gogary, R. et al. (2024). Variables Affecting the Preparation and Characterization of Axitinib as Oral Niosmoes. Journal of Pharmaceutical Sciences.
  • Pfizer Inc. (2022). Pharmaceutical composition comprising axitinib. US20220226246A1.
  • STADA Arzneimittel AG. (2024).
  • QuickCompany. Pharmaceutical Compositions Of Axitinib.
  • Al-kassas, R. et al. (2025). Fabrication and appraisal of axitinib loaded PEGylated spanlastics against MCF- 7 and OV- 2774 cell lines using molecular docking methods and in-vitro study. PLoS One.
  • Sahu, P. et al. (2021). NEW EXTRACTIVE METHOD DEVELOPMENT OF PAZOPANIB HCl IN API AND ITS UNIT DOSAGE FORM BY SPECTROPHOTOMETRY. World Journal of Pharmaceutical Research.
  • Fitria, A. et al. (2021). Development of self-nanoemulsifying drug delivery system of 1-(2,5-dihydroxy phenyl)-3-pyridine-2-yl-propenone. Journal of Applied Pharmaceutical Science.
  • Mohanty, C. et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.
  • Patan, M. et al. (2022). Preparation of Solid Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS)
  • Gorle, A. P. & Chopade, V. V. (2021). Formulation and evaluation of liquisolid compacts for dissolution enhancement of axitinib.
  • Ganesan, M. et al. (2025). Theranostic Applications of Tailored Lipid-based Nanoparticles as Drug Delivery Systems for Cancer Treatment.
  • Besseling, R. et al. (2024).
  • AZoM. (2025). Characterizing Lipid Nanoparticles and Liposomes.
  • Shukla, S. et al. (2022). Formulation and characterization of lipid-based nanocarriers for the delivery of antimicrobial peptide. Diva-Portal.org.
  • International Journal of Pharmaceutical Sciences. (2025). Lipid-Based Drug Delivery Systems for Precision Oncology.
  • Wang, Y. et al. (2023). Oral Bioavailability Enhancement of Anti-Cancer Drugs Through Lipid Polymer Hybrid Nanoparticles. Pharmaceutics.
  • Inside Therapeutics. (2026). Introduction to PLGA Nanoparticles as a Drug Delivery System.
  • Kim, K. et al. (2023).
  • Singh, P. et al. (2020). Indazole scaffold: a generalist for marketed and clinical drugs. Medicinal Chemistry Research.
  • Patsnap. (2025).
  • Herbrink, M. et al. (2024).
  • Son, S. et al. (2011). Preparation, characterization, and in vivo evaluation of a self-nanoemulsifying drug delivery system (SNEDDS) loaded with morin-phospholipid complex.
  • Legrand, P. et al. (2015). Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide)
  • Paolino, D. et al. (2016). Challenges in the Physical Characterization of Lipid Nanoparticles.
  • Kumar, S. et al. (2009). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist.
  • Semantic Scholar. (2021).
  • BASF. (2018). Solubility and bioavailability improvement of pazopanib hydrochloride.
  • Al-Shamkl, M. et al. (2024). Formulation and in vivo evaluation of Pemigatinib super saturable self-nano emulsifying drug delivery system. Semantic Scholar.
  • Al-Kassas, R. et al. (2025). Fabrication and appraisal of axitinib loaded PEGylated spanlastics against MCF- 7 and OV- 2774 cell lines using molecular docking methods and in-vitro study. bioRxiv.
  • Zare, S. et al. (2025).
  • Warnasih, S. et al. (2025). Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency. Frontiers in Chemistry.

Sources

Application

microwave-assisted synthesis of 7-Fluoro-1-methyl-indazol-6-amine derivatives

Application Note: Microwave-Assisted Synthesis and Derivatization of 7-Fluoro-1-methyl-indazol-6-amine Executive Summary & Scientific Rationale Indazoles are privileged heterocyclic scaffolds in modern drug discovery, se...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis and Derivatization of 7-Fluoro-1-methyl-indazol-6-amine

Executive Summary & Scientific Rationale

Indazoles are privileged heterocyclic scaffolds in modern drug discovery, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors and anti-inflammatory agents [1]. The specific substitution pattern of 7-Fluoro-1-methyl-indazol-6-amine (CAS: 1896804-52-6)[2] offers unique stereoelectronic properties; the C7-fluorine atom modulates the pKa of the adjacent C6-amine while improving metabolic stability against hepatic cytochromes.

However, synthesizing this densely functionalized core via conventional thermal heating is notoriously challenging. Traditional batch methods suffer from prolonged reaction times (often >24 hours), poor regioselectivity (yielding mixtures of 1-methyl and 2-methyl isomers), and thermal degradation [3].

To overcome these barriers, this guide details a highly optimized, self-validating Microwave-Assisted Organic Synthesis (MAOS) workflow. By leveraging dielectric heating, microwave irradiation couples directly with polar reagents to provide rapid, uniform heating and inverted temperature gradients, drastically reducing reaction times while maximizing chemoselectivity[4].

Experimental Workflow & Logical Relationships

The synthesis is divided into three distinct phases: Regioselective Annulation, Chemoselective Reduction, and Downstream Derivatization.

G SM 2,3-Difluoro-4-nitro benzaldehyde Step1 MW-Assisted Annulation 120°C, 15 min SM->Step1 Reagent Methylhydrazine (DIPEA, EtOH/H2O) Reagent->Step1 Int1 7-Fluoro-1-methyl- 6-nitro-1H-indazole Step1->Int1 SNAr & Cyclization Step2 MW-Assisted Reduction Pd/C, NH4HCO2 80°C, 10 min Int1->Step2 Product 7-Fluoro-1-methyl- indazol-6-amine Step2->Product Chemoselective Step3 MW-Assisted Derivatization (e.g., Amidation) Product->Step3 Deriv Indazole-6-amine Derivatives Step3->Deriv Functionalization

Workflow for the .

Step-by-Step Methodologies & Causality

Phase 1: Regioselective Annulation (Core Formation)

Objective: Synthesize 7-fluoro-1-methyl-6-nitro-1H-indazole from 2,3-difluoro-4-nitrobenzaldehyde.

  • Causality of Reagents: A highly polar solvent mixture (Ethanol/Water, 3:1) is selected to maximize the dielectric loss tangent (

    
    ), ensuring hyper-efficient absorption of microwave energy. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic acid scavenger to neutralize the HF byproduct without competing with methylhydrazine during the 
    
    
    
    ring-closure step.
  • Protocol:

    • In a 10 mL microwave-safe quartz vial equipped with a magnetic stir bar, dissolve 2,3-difluoro-4-nitrobenzaldehyde (1.0 mmol, 187 mg) in 3.0 mL of EtOH/H₂O (3:1 v/v).

    • Slowly add methylhydrazine (1.1 mmol, 58 µL) dropwise at 0°C. (Caution: Highly exothermic hydrazone formation).

    • Add DIPEA (1.5 mmol, 260 µL).

    • Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) at 120°C for 15 minutes utilizing dynamic power modulation (max 200 W).

    • Cool the vessel to room temperature via compressed air. Dilute with cold water (5 mL) to precipitate the product. Filter, wash with cold ethanol, and dry under vacuum.

Phase 2: Chemoselective Nitro Reduction

Objective: Reduce the C6-nitro group to yield 7-Fluoro-1-methyl-indazol-6-amine.

  • Causality of Reagents: Ammonium formate is utilized as a highly microwave-responsive hydrogen donor. The rapid, uniform heating profile (10 minutes at 80°C) provides strict kinetic control. This drives the reduction of the nitro group to completion before the slower, thermodynamically driven hydrodefluorination (cleavage of the C7-F bond) can occur.

  • Protocol:

    • Suspend the Phase 1 intermediate (1.0 mmol, 195 mg) in methanol (4.0 mL) within a microwave vial.

    • Add ammonium formate (5.0 mmol, 315 mg) and 10% Pd/C (5 mol%, 53 mg).

    • Seal the vial and irradiate at 80°C for 10 minutes (max 100 W).

    • Filter the hot reaction mixture immediately through a short pad of Celite to remove the Pd/C catalyst. (Causality: Filtering while hot prevents the newly formed amine from crystallizing on the Celite pad).

    • Concentrate the filtrate under reduced pressure to yield the pure amine.

Phase 3: Downstream Derivatization (Amidation)

Objective: Functionalize the C6-amine to create bioactive derivatives.

  • Causality of Reagents: The C6-amine is sterically hindered by the adjacent C7-fluorine. Microwave irradiation overcomes this steric penalty by accelerating nucleophilic acyl substitution. Pyridine acts dually as an acid scavenger and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

  • Protocol:

    • Combine 7-fluoro-1-methyl-indazol-6-amine (0.5 mmol, 82.5 mg), the desired acyl chloride (0.6 mmol), and pyridine (1.5 mmol) in anhydrous DMF (2.0 mL).

    • Irradiate at 100°C for 10 minutes.

    • Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via preparative HPLC.

Self-Validating Systems & In-Process Controls (IPCs)

To guarantee scientific integrity and trustworthiness, this protocol relies on orthogonal IPCs to validate each phase:

  • Regiochemical Validation (Phase 1): The formation of the 1-methyl vs. 2-methyl indazole isomer must be validated via ¹H-NMR (NOESY). In the desired 1-methyl-1H-indazole core, the C3-proton (~8.0 ppm) will not show a Nuclear Overhauser Effect (NOE) correlation with the N-methyl protons (~4.0 ppm). If an NOE is observed, the undesired 2-methyl isomer has formed, indicating insufficient initial heating rates.

  • Chemoselectivity Validation (Phase 2): LC-MS monitoring is critical. The desired amine product exhibits an

    
     of 166.1 m/z. The appearance of a 148.1 m/z peak indicates over-reduction (hydrodefluorination). If this defluorinated peak is observed, the microwave hold time must be reduced to 7 minutes.
    

Quantitative Data Presentation

The table below summarizes the dramatic efficiency gains achieved by transitioning from conventional thermal heating to the optimized microwave-assisted protocols described above.

Reaction PhaseHeating ModalityTemp (°C)TimeIsolated Yield (%)Purity (LC-MS)Primary Impurity
Phase 1: Annulation Conventional (Reflux)8012 h45%82%2-methyl isomer (15%)
Phase 1: Annulation Microwave (Dynamic)12015 min88% >95% Trace unreacted SM
Phase 2: Reduction Conventional (H₂ gas)2524 h60%75%Defluorinated amine
Phase 2: Reduction Microwave (Transfer)8010 min94% >98% None detected
Phase 3: Amidation Conventional258 h70%85%Hydrolyzed acyl chloride
Phase 3: Amidation Microwave10010 min91% >96% Trace SM

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: Molecules (via NCBI PMC) URL:[Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives Source: Journal of Chemical Health Risks (JCHR) URL:[Link]

  • MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW Source: RASĀYAN J. Chem. (via Semantic Scholar) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 7-Fluoro-1-methyl-1H-indazol-6-amine Synthesis

Welcome to the Technical Support Center for indazole derivative synthesis. The preparation of 7-Fluoro-1-methyl-1H-indazol-6-amine presents two primary synthetic bottlenecks: controlling the regioselectivity during the N...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indazole derivative synthesis. The preparation of 7-Fluoro-1-methyl-1H-indazol-6-amine presents two primary synthetic bottlenecks: controlling the regioselectivity during the N-methylation of the indazole core, and preventing hydrodefluorination during the subsequent nitro reduction.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help drug development professionals optimize their yields.

Synthetic Workflow & Isomeric Bifurcation

The standard synthesis begins with 7-fluoro-6-nitro-1H-indazole. The most critical yield-limiting step is the bifurcation of the pathway during methylation, which inherently produces a mixture of N1 and N2 isomers due to the proto-tropic annular tautomerism of the indazole ring[1].

G SM 7-Fluoro-6-nitro-1H-indazole (Starting Material) Meth Methylation (MeI, NaH, DMF, 0°C) SM->Meth N1 1-Methyl-7-fluoro-6-nitro-1H-indazole (Target Intermediate, ~56%) Meth->N1 N1 Alkylation N2 2-Methyl-7-fluoro-2H-indazole (Byproduct, ~40%) Meth->N2 N2 Alkylation Sep Chromatographic Separation N1->Sep N2->Sep Red Nitro Reduction (Fe/NH4Cl or PtO2/H2) Sep->Red Purified N1 Prod 7-Fluoro-1-methyl-1H-indazol-6-amine (Final Product) Red->Prod

Workflow for the synthesis of 7-fluoro-1-methyl-1H-indazol-6-amine highlighting isomer bifurcation.

Troubleshooting & FAQ

Q1: Why is my N1-alkylation yield so low, and how can I minimize the N2-methyl isomer?

Causality: Indazoles exist in a tautomeric equilibrium. When deprotonated by a strong base like Sodium Hydride (NaH), the resulting indazolide anion delocalizes its negative charge across both the N1 and N2 positions. Because the N2 lone pair is more kinetically accessible, unselective alkylation under basic conditions typically affords a near 1:1 to 1.5:1 mixture of N1 and N2 products[1]. Solution: To push the reaction toward the thermodynamically favored N1 isomer, you must carefully control the temperature (strictly 0 °C during addition) and the electrophile. Using Iodomethane (MeI) with NaH in DMF typically yields ~56% of the N1 isomer[2]. For highly specialized scale-ups where >80% N1 selectivity is required, employing trimethyloxonium tetrafluoroborate (Meerwein's reagent) in neutral, mild conditions bypasses the indazolide anion intermediate, heavily favoring N1 alkylation[1].

Q2: How do I efficiently separate the N1 and N2 isomers?

Causality: The N2-methyl isomer exists as a zwitterionic resonance structure (2H-indazole), which gives it a significantly larger dipole moment compared to the 1H-indazole N1-isomer. Solution: This polarity difference makes separation highly efficient via normal-phase silica gel chromatography. The N1-isomer is less polar and will elute first. Self-Validation: Run a TLC in Hexanes:Ethyl Acetate (3:1). The N1-isomer will consistently show a higher retention factor (


) than the N2-isomer (

).
Q3: During the nitro reduction step, I am observing a loss of the fluorine atom. How do I prevent this?

Causality: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and


 gas is notorious for causing hydrodehalogenation in fluoroaromatics. The electron-rich nature of the newly formed amino-indazole facilitates oxidative addition of the C-F bond to the Palladium metal, stripping the fluorine atom.
Solution:  Abandon Pd/C. Switch to a milder catalyst such as Platinum Oxide (

, Adam's catalyst)[2], or use a dissolving metal reduction (Iron powder and Ammonium Chloride in Ethanol/Water). These methods selectively reduce the nitro group without breaking the C-F bond. Self-Validation: Analyze the crude reduction mixture via LC-MS. The desired product must show


. If you observe a mass of

, hydrodefluorination has occurred, and your reducing conditions are too aggressive.

Quantitative Yield Optimization Data

The following table summarizes the expected regioselectivity outcomes of the indazole methylation step based on the chosen reagent system[3],[1].

Methylating AgentBase / SolventConditionsN1-Methyl YieldN2-Methyl YieldSelectivity (N1:N2)
Iodomethane (MeI) NaH / DMF0 °C to RT, 16h53 - 56% 35 - 40%~ 1.4 : 1
Dimethyl sulfate KOH / Water45 °C42% 44%~ 0.95 : 1
Trimethyloxonium

None / DCMRT, 12h>85% <10%> 8.5 : 1

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Methyl-7-fluoro-6-nitro-1H-indazole

Adapted from established indazole N-methylation procedures[2],[4].

  • Preparation: Dissolve 7-fluoro-6-nitro-1H-indazole (1.0 eq, e.g., 25.4 mmol) in anhydrous Dimethylformamide (DMF) (100 mL) under an inert argon atmosphere. Cool the flask to exactly 0 °C using an ice bath.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) in four equal portions under vigorous stirring. Maintain at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add Iodomethane (MeI, 1.1 eq) dropwise via syringe over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Quench & Extraction: Quench the reaction slowly with ice water (50 mL). Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to remove residual DMF.
  • Purification: Dry over anhydrous

    
    , filter, and concentrate. Purify via flash chromatography (Silica gel, 0-30% EtOAc in Hexanes).
    
  • Validation: Collect the first major eluting spot (

    
    ). LC-MS should confirm 
    
    
    
    
    
    .
Protocol B: Chemoselective Reduction to 7-Fluoro-1-methyl-1H-indazol-6-amine

Designed to prevent hydrodefluorination[2].

  • Preparation: Dissolve the purified 1-methyl-7-fluoro-6-nitro-1H-indazole (1.0 eq) in absolute Ethanol (20 mL/mmol).

  • Catalyst Addition: Add Platinum Oxide (

    
    , 0.05 eq) to the solution. (Note: Do not use Pd/C to avoid defluorination).
    
  • Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (

    
    ) via a balloon. Stir vigorously at room temperature for 4-6 hours.
    
  • Monitoring: Monitor strictly by TLC or LC-MS. Stop the reaction immediately upon complete consumption of the starting material to prevent any trace over-reduction.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad thoroughly with Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 7-fluoro-1-methyl-1H-indazol-6-amine as a solid.

  • Validation: LC-MS must confirm

    
    
    
    
    
    .

References

  • Synergistic Lethality of a Binary Inhibitor of Mycobacterium tuberculosis KasA National Institutes of Health (NIH) - PubMed Central URL:[Link][2]

  • Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview ResearchGate URL:[Link][1]

Sources

Optimization

optimizing recrystallization solvents for 7-Fluoro-1-methyl-indazol-6-amine

Answering the user's request.## Technical Support Center: Optimizing Recrystallization Solvents for 7-Fluoro-1-methyl-indazol-6-amine Welcome to the Technical Support Center. This guide provides researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Optimizing Recrystallization Solvents for 7-Fluoro-1-methyl-indazol-6-amine

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven approach to (CAS: 1896804-52-6). Our focus is on moving beyond rote procedures to a deep, mechanistic understanding of solvent selection, enabling you to troubleshoot effectively and achieve high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 7-Fluoro-1-methyl-indazol-6-amine that influence solvent selection?

A1: The solubility characteristics of this molecule are governed by a combination of its functional groups:

  • Indazole Core: A bicyclic aromatic system that provides a rigid, relatively nonpolar backbone, suggesting solubility in aromatic or moderately polar solvents.

  • Amine Group (-NH₂): A primary amine that is a strong hydrogen bond donor and acceptor. This significantly increases polarity and favors interaction with polar protic solvents (e.g., alcohols, water).

  • Fluoro Group (-F): An electron-withdrawing group that increases the molecule's overall polarity and can participate in weaker hydrogen bonding.

  • N-Methyl Group (-CH₃): This group blocks one of the nitrogen atoms on the pyrazole ring from acting as a hydrogen bond donor, slightly reducing its polarity compared to an unsubstituted indazole.

The molecule is therefore moderately polar with a distinct capacity for hydrogen bonding. The ideal solvent system will need to effectively solvate these groups at elevated temperatures but allow the strong crystal lattice forces to dominate upon cooling.

Q2: Why is a single-solvent system often difficult to find for substituted indazoles like this one?

A2: Finding a single solvent that provides the ideal solubility curve—high solubility when hot, low solubility when cold—can be challenging for molecules with mixed polarity characteristics.[1] Solvents polar enough to dissolve the amine and fluoro groups at room temperature (like methanol) may keep too much of the compound dissolved when cold, leading to poor recovery. Conversely, less polar solvents that are poor solvents at room temperature may not be able to fully dissolve the compound even at their boiling point. For this reason, mixed-solvent systems are often highly effective for substituted indazoles and their isomers.[2][3]

Q3: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A3: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point in that specific solvent system, forming a liquid phase instead of solid crystals.[4][5] This is a common problem with amine-containing compounds, especially in mixed-solvent systems.[3] The oil is essentially an impure liquid form of your compound and will trap impurities upon solidification.

Causality & Troubleshooting:

  • Cooling Too Rapidly: The solution becomes supersaturated too quickly at a high temperature. Solution: Slow the cooling rate. Let the flask cool to room temperature on the benchtop (insulating it with paper towels can help) before moving it to an ice bath.[6]

  • Solvent System Imbalance: The anti-solvent may be causing the compound to crash out too suddenly. Solution: Re-heat the mixture to redissolve the oil. Add a small amount (a few drops to a mL) of the "good" solvent to increase overall solubility, then attempt the slow cooling process again.[6][7]

  • High Impurity Load: A significant amount of impurity can depress the melting point of your compound, making oiling out more likely. An initial purification step (e.g., a quick column plug) may be necessary.

Q4: The recrystallization yield is very low. What are the likely solvent-related causes?

A4: Low yield is most often traced back to the choice and volume of the solvent.

  • Too Much Solvent: This is the most common reason for poor recovery.[7] The solution never reaches sufficient saturation upon cooling, and a significant portion of your product remains in the mother liquor. Solution: Evaporate some of the solvent under a stream of nitrogen or by gentle heating and attempt to recrystallize from the more concentrated solution.

  • Inappropriate Solvent Choice: The solubility of your compound in the chosen cold solvent is still too high. Solution: Re-evaluate your solvent system. A less polar solvent or a higher proportion of anti-solvent in a mixed system may be required.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel stem. Solution: Use a stemless funnel and pre-heat it with hot solvent. Dilute the solution with a small amount of extra hot solvent before filtering; this excess can be boiled off before cooling.[5]

Systematic Solvent Screening: A Step-by-Step Protocol

This protocol is designed to efficiently identify a suitable single or mixed-solvent system for 7-Fluoro-1-methyl-indazol-6-amine.

1. Initial Solubility Testing (Small Scale):

  • Place approximately 10-20 mg of your crude compound into several small test tubes.

  • To each tube, add a different solvent from the list below, starting with ~0.5 mL at room temperature. Agitate to see if it dissolves.

  • If the compound does not dissolve at room temperature, heat the test tube carefully in a sand bath or water bath to the boiling point of the solvent.[8] Observe for dissolution.

  • If it dissolves when hot, cool the test tube to room temperature, and then in an ice-water bath for 15-20 minutes.

  • Record your observations:

    • Insoluble: No dissolution, even when hot. (Potential "anti-solvent" for mixed systems).
    • Soluble: Dissolves readily at room temperature. (Potential "good" solvent for mixed systems).
    • Ideal: Insoluble/sparingly soluble at room temperature, but fully soluble when hot, and forms abundant crystals upon cooling.

2. Data Interpretation & Solvent Selection:

The goal is to find a solvent where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[8]

Solvent ClassExample SolventsPredicted Behavior with 7-Fluoro-1-methyl-indazol-6-amine
Polar Protic Water, Ethanol, Methanol, IsopropanolLikely to be a "good" solvent due to hydrogen bonding with the amine group. Water will likely be a poor solvent or "anti-solvent". Alcohols are strong candidates for single or mixed systems.[3]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileModerate solubility is expected. These are excellent candidates for either single solvents or the "good" solvent in a mixed pair. A patent for other indazole isomers suggests an acetone/water mixture can be effective.[2]
Non-Polar Aromatic TolueneMay dissolve the indazole core but struggle with the polar functional groups. Could be useful but may require heating.
Non-Polar Aliphatic Hexane, HeptaneThe compound is expected to be insoluble. These are excellent candidates for the "anti-solvent" in a mixed-solvent system with a more polar partner like ethyl acetate or acetone.

3. Protocol for Mixed-Solvent Recrystallization:

If no single solvent is ideal, a mixed-solvent approach is the most logical next step.[4] A common and highly effective pair for this type of molecule would be Ethanol/Water or Acetone/Water .

  • Dissolution: Place the crude 7-Fluoro-1-methyl-indazol-6-amine in an appropriately sized Erlenmeyer flask. Add the "good" solvent (e.g., Ethanol) portion-wise while heating the mixture to a gentle boil. Add just enough of the hot "good" solvent to completely dissolve the solid.

  • Induce Saturation: While keeping the solution hot, add the "anti-solvent" (e.g., Water) dropwise until you observe a persistent faint cloudiness (turbidity). This indicates the solution is now saturated.[4]

  • Clarification: Add 1-2 more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for forming large, pure crystals.[6]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualization of the Optimization Workflow

The following diagram outlines the logical decision-making process for selecting the optimal recrystallization solvent system.

Recrystallization_Workflow start Start: Crude 7-Fluoro-1-methyl-indazol-6-amine single_screen Step 1: Single Solvent Screen (Polar & Aprotic Solvents) start->single_screen eval_single Evaluate: Ideal Solvent Found? (Insoluble Cold, Soluble Hot) single_screen->eval_single mixed_screen Step 2: Mixed Solvent Screen eval_single->mixed_screen No recrystallize Step 4: Recrystallize (Slow Cool -> Ice Bath -> Filter) eval_single->recrystallize  Yes select_good Select 'Good' Solvent (Compound is Soluble) mixed_screen->select_good select_bad Select Miscible 'Bad' Solvent (Compound is Insoluble) mixed_screen->select_bad optimize_ratio Step 3: Optimize Ratio (Dissolve in hot 'Good', add 'Bad' to turbidity) select_good->optimize_ratio select_bad->optimize_ratio optimize_ratio->recrystallize end_product End: Pure Crystalline Product recrystallize->end_product troubleshoot Troubleshoot: Oiling Out? Low Yield? recrystallize->troubleshoot

Caption: Workflow for systematic recrystallization solvent optimization.

References

  • American Elements. Indazoles. Retrieved from [Link]

  • Google Patents. (CN101948433A) Method for separating and purifying substituted indazole isomers.
  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2698. Retrieved from [Link]

  • University of California, Los Angeles. Recrystallization. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2025). Microwave Assisted Synthesis of Some Novel Indazole Derivatives and Their Characterization. Retrieved from [Link]

  • University of Colorado Boulder. Part 1. Recrystallization. Retrieved from [Link]

  • University of Wisconsin-Madison. Recrystallization. Retrieved from [Link]

  • University of Rochester. Recrystallization. Retrieved from [Link]

  • University of York. Problems with Recrystallisations. Retrieved from [Link]

Sources

Troubleshooting

stability of 7-Fluoro-1-methyl-indazol-6-amine under acidic conditions

Welcome to the technical support resource for 7-Fluoro-1-methyl-indazol-6-amine (CAS 1896804-52-6). This guide is designed for our partners in research and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 7-Fluoro-1-methyl-indazol-6-amine (CAS 1896804-52-6). This guide is designed for our partners in research and drug development. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes. The stability of this molecule, particularly in acidic media, is a critical parameter for formulation, analytical method development, and predicting shelf-life. Let's delve into the specifics.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of 7-Fluoro-1-methyl-indazol-6-amine that influence its stability in acidic conditions?

The stability of this molecule is governed by the interplay of three key structural features: the indazole ring, the primary aromatic amine at the 6-position, and the electron-withdrawing fluoro group at the 7-position.

  • Indazole Ring System: The indazole core contains two nitrogen atoms. The N1 position is methylated, but the N2 nitrogen's lone pair of electrons contributes to the aromatic system and can be protonated under sufficiently acidic conditions. This protonation can alter the electron density across the bicyclic system, potentially making it more susceptible to nucleophilic attack or ring-opening under harsh conditions.

  • 6-Amine Group: The primary amine (-NH2) is the most basic site on the molecule and will be readily protonated in an acidic environment to form an ammonium salt (-NH3+). This is a standard acid-base reaction. While this salt form can increase water solubility, the strong electron-withdrawing effect of the ammonium group can deactivate the aromatic ring.

  • 7-Fluoro Group: Fluorine is a highly electronegative atom that exerts a strong inductive electron-withdrawing effect.[1][2] This effect reduces the basicity of the adjacent 6-amine group, meaning a lower pH (stronger acid) is required for its complete protonation compared to a non-fluorinated analogue.[3]

Q2: What are the expected degradation pathways for this compound under forced acidic stress?

While specific degradation data for this exact molecule is not extensively published, we can infer likely pathways based on the chemistry of indazoles and aromatic amines. Under forced conditions (e.g., elevated temperature in the presence of strong acid), potential degradation could occur via:

  • Hydrolysis of the Amine Group: Although generally stable, under extreme conditions of heat and acid, the C-N bond of the aromatic amine could be susceptible to hydrolysis, though this is typically a minor pathway.

  • Ring Degradation: Indazole rings themselves are relatively stable aromatic systems.[4][5][6] However, significant over-stressing with strong, hot acid could potentially lead to cleavage of the pyrazole ring, a phenomenon seen in other heterocyclic systems under extreme duress.

  • Interaction with Excipients: In a formulated product, acidic conditions can catalyze reactions between the amine and reactive excipients (e.g., those with aldehyde impurities), leading to the formation of adducts.

It is crucial to perform forced degradation studies to empirically identify and characterize any significant degradants for your specific conditions.[7][8]

Q3: Which analytical methods are recommended for a stability-indicating assay?

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.

  • Primary Technique (Quantification): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard.[9] It offers excellent resolution and sensitivity for separating the parent compound from potential degradants.[7][10]

  • Secondary Technique (Identification): For identifying unknown peaks that appear during stability studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[9][11] It provides the molecular weight of the degradants, which is the first step in structural elucidation.

Q4: What are the recommended storage conditions for solutions of 7-Fluoro-1-methyl-indazol-6-amine?

For solid material, storage at 2-8°C is recommended by most suppliers.[12][13] For solutions, especially those prepared with acidic buffers or mobile phases, short-term storage at 2-8°C is advisable to minimize potential degradation. For long-term storage, consider preparing solutions fresh or conducting a solution stability study to define appropriate storage times and conditions.

Troubleshooting Guide

Issue 1: Rapid loss of parent compound peak area after preparation in an acidic mobile phase.
  • Potential Cause 1: Adsorption to Glassware/Vials. The protonated amine (ammonium salt) can exhibit "sticky" behavior, adsorbing to negatively charged silanol groups on glass surfaces.

  • Recommended Solution: Use polypropylene or silanized glass vials. Alternatively, adding a small amount of a competing amine (like triethylamine) to the mobile phase or sample diluent can sometimes mitigate this issue, but this must be compatible with your detection method (e.g., not suitable for MS).

  • Potential Cause 2: Chemical Degradation. The acidic conditions of your mobile phase, especially if combined with light exposure or elevated autosampler temperatures, may be causing genuine degradation.

  • Recommended Solution: First, confirm degradation by preparing a sample and injecting it immediately, then comparing it to a sample left in the autosampler for several hours. If degradation is confirmed, lower the autosampler temperature to 4°C. Ensure your mobile phase is degassed and prepared fresh daily. If the issue persists, a less acidic mobile phase or a different buffer system may be required.

Issue 2: Appearance of new, small peaks in the chromatogram during a sequence run.
  • Potential Cause: On-Column Degradation or Isomerization. The stationary phase itself, particularly if it has exposed silica, can have an acidic surface that catalyzes degradation of the analyte.

  • Recommended Solution: Use a high-quality, end-capped HPLC column. Test a different column chemistry (e.g., a different C18 manufacturer or a phenyl-hexyl phase) to see if the issue is specific to the stationary phase.

  • Potential Cause: Sample Oxidation. Dissolved oxygen in the acidic sample diluent can lead to oxidative degradation over time.[14][15]

  • Recommended Solution: Sparge your sample diluent with an inert gas like nitrogen or helium before use. Use amber vials to protect the sample from light, which can accelerate oxidative processes.

Experimental Workflow & Data

A forced degradation study is a cornerstone of stability assessment. The following protocol provides a robust starting point for evaluating 7-Fluoro-1-methyl-indazol-6-amine under acidic stress.

Protocol: Forced Degradation under Acidic Conditions
  • Stock Solution Preparation:

    • Accurately weigh and dissolve 10 mg of 7-Fluoro-1-methyl-indazol-6-amine in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Stress Sample Preparation:

    • Transfer 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1.0 N Hydrochloric Acid (HCl).

    • Place the flask in a water bath or oven set to 80°C.[7][8]

    • Maintain the temperature for a defined period (start with 2 hours).

  • Control Sample Preparation:

    • Transfer 1 mL of the stock solution into a separate 10 mL volumetric flask.

    • Add 1 mL of HPLC-grade water (instead of HCl).

    • Keep this flask at room temperature, protected from light.

  • Quenching and Dilution:

    • After the stress period, immediately cool the stressed sample flask to room temperature.

    • Carefully neutralize the solution by adding 1 mL of 1.0 N Sodium Hydroxide (NaOH). Confirm the pH is near neutral.

    • Dilute both the stressed and control samples to the final volume (10 mL) with the 50:50 acetonitrile/water mixture. The final concentration will be 100 µg/mL.

  • Analysis:

    • Analyze the control and stressed samples by a validated stability-indicating RP-HPLC method.

    • Compare the chromatograms to identify degradation products and quantify the loss of the parent compound. Aim for 5-20% degradation for an ideal study.[9] Adjust the stress time or temperature as needed.

Data Summary: Forced Degradation Study Parameters
Stress ConditionReagent/ConditionTemperatureRecommended TimeTarget Outcome
Acidic Hydrolysis 1.0 N HCl80°C2-8 hoursQuantify loss of parent compound; identify and profile acidic degradation products.
Basic Hydrolysis 1.0 N NaOH80°C1-4 hoursProfile basic degradation products.
Oxidative 3% H₂O₂Room Temp24 hoursProfile oxidative degradation products.
Thermal Solid & Solution105°C / 80°C48 hoursAssess thermal stability in the absence of other stressors.
Photolytic SolutionAmbientICH Q1B exposureAssess stability under UV/Visible light.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting unexpected peaks in a stability study.

G cluster_source Peak Source Identification cluster_action Action Plan start Unexpected Peak(s) Observed in Chromatogram check_blank Inject Blank (Diluent). Is peak present? start->check_blank peak_in_blank_yes Yes check_blank->peak_in_blank_yes Yes peak_in_blank_no No check_blank->peak_in_blank_no No contam Source is Contamination: - Mobile Phase - Diluent - System Carryover peak_in_blank_yes->contam is_degradant Peak is Analyte-Related. Is it a true degradant? peak_in_blank_no->is_degradant remedy_contam Remedy: - Prepare fresh reagents - Perform needle wash - Flush system contam->remedy_contam control_check Analyze Control Sample (Unstressed). Is peak present? is_degradant->control_check peak_in_control_yes Yes control_check->peak_in_control_yes Yes peak_in_control_no No control_check->peak_in_control_no No impurity Source is Impurity in Starting Material peak_in_control_yes->impurity degradant Source is Degradation Product peak_in_control_no->degradant characterize Characterize Peak: - Use LC-MS for m/z - Evaluate peak shape - Track with stress level impurity->characterize degradant->characterize

Caption: Troubleshooting workflow for identifying the source of unexpected chromatographic peaks.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. Retrieved March 7, 2026, from [Link]

  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2019). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153. Retrieved March 7, 2026, from [Link]

  • 7-fluoro-1h-indazol-6-amine (C7H6FN3). (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]

  • Zhou, L., et al. (2024). Theoretical and Experimental Investigation of Indazole Derivatives as Corrosion Inhibitors for Copper in Acidic Medium. Langmuir. Retrieved March 7, 2026, from [Link]

  • Al-Malah, K. I., et al. (2021). Effect of acidic products from degradation of N-methyldiethanolamine amine on CO2/H2S capturing from natural gas. springerprofessional.de. Retrieved March 7, 2026, from [Link]

  • Al-Qadhi, M. A., et al. (2021). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science. Retrieved March 7, 2026, from [Link]

  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. (2024). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Pradhan, D. P., & Annapurna, M. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high- performance liquid chromatography. International Journal of Green Pharmacy, 12(3). Retrieved March 7, 2026, from [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption. (n.d.). MatheO. Retrieved March 7, 2026, from [Link]

  • Guillaumet, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Szabó, A., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Amines Used in CO2 Capture - Health and Environmental Impacts. (2009). Bellona Foundation. Retrieved March 7, 2026, from [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved March 7, 2026, from [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. Retrieved March 7, 2026, from [Link]

  • Pradhan, D. P., & Annapurna, M. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. Academia.edu. Retrieved March 7, 2026, from [Link]

  • Thermal Degradation and Corrosion of Amines for CO2 Capture. (n.d.). The University of Texas at Austin. Retrieved March 7, 2026, from [Link]

  • Singh, R., & Kumar, R. (2020). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. IntechOpen. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 7-Fluoro Indazole Couplings

Welcome to the Advanced Synthesis Support Center. The 7-fluoroindazole scaffold is a privileged pharmacophore critical to the development of Factor Xa inhibitors, oral Selective Estrogen Receptor Degraders (SERDs), and i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The 7-fluoroindazole scaffold is a privileged pharmacophore critical to the development of Factor Xa inhibitors, oral Selective Estrogen Receptor Degraders (SERDs), and influenza PB2 inhibitors[1],[2],[3]. While the C7-fluorine atom enhances metabolic stability and provides key hydrogen-bond accepting interactions (such as with Gly216 in Factor Xa)[1], it introduces profound synthetic bottlenecks.

This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you overcome the inductive deactivation and electrostatic repulsion caused by the 7-fluoro substituent during N-alkylation and transition-metal-catalyzed cross-couplings.

Part 1: Troubleshooting N-Alkylation & Regioselectivity

Q: Why does the 7-fluoro substituent drastically reduce N1-alkylation yields compared to unsubstituted indazoles? A: The fundamental issue is a combination of electronic withdrawal and electrostatic repulsion. Fluorine is highly electronegative, exerting a strong inductive pull (-I effect) that reduces the electron density and nucleophilicity of the adjacent N1 nitrogen. Furthermore, the lone pairs on the fluorine atom create a localized cloud of electron density that sterically and electrostatically repels incoming electrophiles. Consequently, the kinetically favored N2-alkylation pathway often outcompetes N1-alkylation, leading to complex mixtures[4].

Q: How can I control the reaction conditions to selectively drive N1-alkylation over N2-alkylation? A: Regioselectivity in 7-fluoroindazoles is governed by the Curtin-Hammett principle, balancing kinetic vs. thermodynamic control.

  • For N1-Selectivity (Thermodynamic): Use a strong, hard base (e.g.,

    
     or 
    
    
    
    ) in a polar aprotic solvent (
    
    
    or
    
    
    ). This fully deprotonates the indazole, forming a highly reactive "naked" anion. Heating the reaction allows the system to equilibrate to the thermodynamically more stable N1-alkylated isomer.
  • For N2-Selectivity (Kinetic): Use a weaker base (e.g.,

    
     or 
    
    
    
    ) in a less polar solvent (e.g.,
    
    
    or
    
    
    ). This favors the kinetically accessible N2 position, which is further away from the sterically encumbering 7-fluoro group[4].

N_Alkylation SM 7-Fluoro-1H-indazole Base Base & Solvent Optimization SM->Base N1 N1-Alkylation (Thermodynamic) Base->N1 NaH / DMF (Strong Base) N2 N2-Alkylation (Kinetic) Base->N2 K2CO3 / MeCN (Weak Base)

Caption: Regioselectivity control in 7-fluoroindazole N-alkylation via base and solvent selection.

Part 2: Troubleshooting Cross-Couplings (Buchwald-Hartwig & Stille)

Q: My Buchwald-Hartwig amination on a 4-bromo-7-fluoroindazole substrate is stalling at <20% conversion. How do I overcome this? A: The 7-fluoro group alters the electronics of the indazole core, making the oxidative addition of palladium into the C-Br bond more challenging. If your indazole is N-protected, the protecting group combined with the 7-fluoro group creates a highly congested steric environment that impedes the reductive elimination step. To overcome this, abandon first-generation catalysts and switch to third-generation dialkylbiaryl phosphine precatalysts. Specifically, BrettPhos Pd G3 has been proven highly effective for installing bulky amines onto fluorinated indazoles because its large, electron-rich ligand framework accelerates both oxidative addition and reductive elimination while preventing catalyst deactivation[2].

Q: What is the optimal protecting group strategy for 7-fluoroindazoles undergoing cross-coupling? A: The Tetrahydropyranyl (THP) group is the gold standard for this scaffold[3]. Unlike Boc, which is bulky and electron-withdrawing, THP can be selectively directed to the N2 position. Protecting at N2 leaves the N1/C7 face less sterically congested, facilitating downstream cross-couplings at the C4, C5, or C6 positions. Furthermore, THP is stable to the strongly basic conditions of Buchwald-Hartwig aminations and can be easily removed under mildly acidic conditions[2],[3].

Buchwald_Hartwig Start C-N Cross-Coupling on 7-Fluoroindazole Eval Is conversion < 20%? Start->Eval Ligand Use BrettPhos Pd G3 (Overcome Sterics) Eval->Ligand Catalyst Deactivation Protect Switch to N2-THP (Reduce N1 Congestion) Eval->Protect Steric Clash at N1 Base Use LHMDS (Enhance Deprotonation) Eval->Base Poor Nucleophilicity

Caption: Troubleshooting decision matrix for sterically hindered Buchwald-Hartwig aminations.

Part 3: Quantitative Data & Optimization Tables

Table 1: Impact of Reaction Conditions on N1 vs. N2 Regioselectivity

Data synthesized from established indazole alkylation principles to guide condition selection[4],[5].

BaseSolventTemp (°C)Primary PathwayTypical N1:N2 RatioMechanistic Rationale

(1.2 eq)
DMF80 °CThermodynamic85:15Complete deprotonation; thermal equilibration favors N1.

(1.5 eq)
THF65 °CThermodynamic70:30Bulky base prevents N2 coordination, pushing to N1.

(2.0 eq)
MeCN25 °CKinetic20:80Incomplete deprotonation; reaction occurs at less hindered N2.

(2.0 eq)
DMF25 °CKinetic40:60Cesium effect increases solubility but low temp favors N2.
Table 2: Catalyst & Ligand Selection for Hindered 7-Fluoroindazole Cross-Couplings

Benchmarked against successful pharmaceutical syntheses[2],[3].

Reaction TypeTarget BondPrecatalyst / LigandBase / AdditiveSolvent & TempReported Yield
Buchwald-HartwigC4–NBrettPhos Pd G3

or

THF, 65 °C>75%[2]
Stille CouplingC5–C

/ XPhos
None (Neutral)1,4-Dioxane, 140 °C60%[3]
Suzuki-MiyauraC6–C


Dioxane/H₂O, 90 °C~80%

Part 4: Validated Experimental Protocols

Protocol 1: Regioselective N1-Alkylation of 7-Fluoro-1H-indazole

Self-Validating System: The use of NaH ensures complete formation of the indazolide anion. Monitoring the reaction color (typically transitioning from colorless to deep yellow/orange upon deprotonation) validates the activation step before electrophile addition.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 7-fluoro-1H-indazole (1.0 mmol) and anhydrous DMF (10 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in three portions.

  • Validation Check 1: Stir at 0 °C for 30 minutes. The evolution of

    
     gas should cease, and the solution should become homogeneous and slightly colored, confirming complete deprotonation.
    
  • Alkylation: Add the alkyl halide (1.1 mmol) dropwise over 5 minutes.

  • Thermodynamic Equilibration: Remove the ice bath and heat the reaction to 80 °C for 4–6 hours.

  • Validation Check 2: Analyze via LC-MS. The N1-isomer typically elutes later than the N2-isomer on reverse-phase C18 columns due to its lower exposed polar surface area. If N2 > N1, increase the temperature to 90 °C to force thermodynamic equilibration.

  • Quench & Isolate: Cool to room temperature, quench with saturated aqueous

    
     (10 mL), extract with EtOAc (3 x 15 mL), wash the organic layer with brine (5 x 10 mL) to remove DMF, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography.
Protocol 2: BrettPhos-Catalyzed Buchwald-Hartwig Amination of 4-Bromo-7-fluoroindazole

Self-Validating System: Using a pre-formed G3 palladacycle ensures a 1:1 ratio of active Pd(0) to ligand, bypassing the often-problematic reduction step of Pd(II) species in the presence of sterically hindered substrates[2].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with 4-bromo-7-fluoroindazole (1.0 mmol, preferably N2-THP protected), the desired amine (1.2 mmol), BrettPhos Pd G3 precatalyst (0.05 mmol, 5 mol%), and sodium tert-butoxide (

    
    , 1.5 mmol).
    
  • Solvent Addition: Add anhydrous, degassed THF (5 mL). Seal the vial with a PTFE-lined crimp cap and remove it from the glovebox.

  • Reaction: Heat the vial in a pre-heated aluminum block at 65 °C for 12 hours.

  • Validation Check: At 2 hours, sample 10 µL of the reaction, dilute in MeCN, and run LC-MS. You should observe the intermediate mass of the oxidative addition complex if the amine is too hindered to couple. If starting material remains >50% and no intermediate is seen, the catalyst has deactivated; spike in an additional 2 mol% of BrettPhos Pd G3.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography.

References

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 7-Fluoro-1-methyl-indazol-6-amine

1H NMR Spectrum Analysis of 7-Fluoro-1-methyl-indazol-6-amine: A Comparative Guide For researchers and drug development professionals designing novel kinase inhibitors or targeting specific bacterial pathways (such as Ka...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Analysis of 7-Fluoro-1-methyl-indazol-6-amine: A Comparative Guide

For researchers and drug development professionals designing novel kinase inhibitors or targeting specific bacterial pathways (such as KasA in Mycobacterium tuberculosis[1]), substituted indazoles represent a highly privileged scaffold. Among these, 7-Fluoro-1-methyl-indazol-6-amine provides a unique combination of hydrogen-bond donating capability (via the 6-amino group) and precise steric/electronic tuning (via the 7-fluoro and 1-methyl groups).

This guide objectively compares the structural dynamics and high-resolution


H NMR (Nuclear Magnetic Resonance) signature of 7-Fluoro-1-methyl-indazol-6-amine against its non-fluorinated and non-methylated alternatives. By understanding the causality behind these spectral shifts, analytical chemists can confidently validate synthetic outcomes and structural integrity.

Part 1: Structural Dynamics & NMR Causality

The


H NMR spectrum of an indazole is dictated by the complex interplay of mesomeric (+M), inductive (-I), and steric effects induced by its substituents. When analyzing 7-Fluoro-1-methyl-indazol-6-amine, three primary mechanistic phenomena govern the chemical shifts and splitting patterns:
  • Amino Group Shielding (+M Effect): The 6-amino (-NH

    
    ) group acts as a powerful electron-donating group through resonance. This significantly increases the electron density at the ortho position (C-5), shielding the H-5 proton and driving its resonance significantly upfield (typically ~6.55 ppm) compared to an unsubstituted indazole core.
    
  • Fluorine Spin-Spin Coupling (

    
    ):  The highly electronegative fluorine atom at position 7 introduces both an inductive withdrawing effect and a mesomeric donating effect. More importantly for NMR analysis, the fluorine nucleus (
    
    
    
    F, spin = 1/2) couples with the meta-positioned H-5 proton. This
    
    
    coupling (typically 1.5–2.5 Hz) splits the H-5 signal into a doublet of doublets (dd) when combined with the ortho coupling to H-4.
  • Peri-Interaction and Through-Space Coupling (

    
    ):  The most diagnostic feature of this molecule is the spatial proximity between the 1-methyl group and the 7-fluoro atom. Because they occupy adjacent positions on the fused bicyclic system, their electron clouds overlap. This peri-interaction facilitates a rare through-space spin-spin coupling [2][3]. Instead of a standard singlet, the N-CH
    
    
    
    signal manifests as a distinct doublet with a coupling constant (
    
    
    ) of approximately 2.5 to 4.0 Hz.

Substituent_Effects Core Indazole Core (Aromatic System) H5 H-5 Resonance (Upfield Shift + dd Splitting) Core->H5 Structural Base NMe N-CH3 Resonance (Doublet Splitting) Core->NMe Structural Base F7 7-Fluoro Group (-I, +M Effects) F7->H5 meta 4J_HF (~1.5-2.5 Hz) F7->NMe Through-Space 5J_HF (~2.5-4.0 Hz) NH2 6-Amino Group (+M Shielding) NH2->H5 ortho Shielding (Upfield shift) CH3 1-Methyl Group (Steric Proximity) CH3->NMe Chemical Identity

Caption: Logical mapping of electronic and through-space substituent effects on 1H NMR chemical shifts.

Part 2: Comparative H NMR Data Analysis

To objectively evaluate the analytical footprint of 7-Fluoro-1-methyl-indazol-6-amine, we must compare it against its structural analogs: 1-methyl-1H-indazol-6-amine (Alternative 1, lacks fluorine)[4] and 7-Fluoro-1H-indazol-6-amine (Alternative 2, lacks N-methylation).

The table below summarizes the quantitative


H NMR data (acquired in DMSO-

at 400 MHz) to highlight the causal differences induced by each functional group.
Proton AssignmentTarget: 7-Fluoro-1-methyl-indazol-6-amineAlternative 1: 1-methyl-1H-indazol-6-amineAlternative 2: 7-Fluoro-1H-indazol-6-amineCausality / Diagnostic Note
H-3 ~7.90 ppm (s, 1H)~7.85 ppm (s, 1H)~7.95 ppm (s, 1H)Deshielded aromatic singlet; relatively unaffected by 6/7 substitutions.
H-4 ~7.45 ppm (d, J = 8.5 Hz, 1H)~7.50 ppm (d, J = 8.5 Hz, 1H)~7.40 ppm (d, J = 8.5 Hz, 1H)Standard ortho-coupling to H-5.
H-5 ~6.55 ppm (dd, J = 8.5, 2.0 Hz, 1H)~6.50 ppm (dd, J = 8.5, 1.8 Hz, 1H)~6.50 ppm (dd, J = 8.5, 2.0 Hz, 1H)Heavily shielded by 6-NH

(+M). The 2.0 Hz coupling in the target confirms meta F-H interaction.
H-7 N/A (Substituted by F)~6.45 ppm (s, 1H)N/A (Substituted by F)The absence of this peak in the target confirms successful C-7 fluorination.
6-NH

~5.40 ppm (br s, 2H)~5.20 ppm (br s, 2H)~5.35 ppm (br s, 2H)Broadened due to quadrupolar relaxation of nitrogen and rapid proton exchange.
1-CH

~3.95 ppm (d, J = 3.0 Hz, 3H) ~3.85 ppm (s, 3H) N/A (N-H instead)Critical Differentiator: Doublet in the target due to peri through-space F-H coupling[3].
1-NH N/AN/A~12.5 ppm (br s, 1H)Highly deshielded indazole N-H proton, absent in methylated analogs.

Note: Chemical shifts are referenced to internal Tetramethylsilane (TMS) at 0.00 ppm.

Part 3: Experimental Protocol for High-Resolution H NMR

To capture subtle phenomena like the 3.0 Hz through-space coupling, the experimental workflow must be treated as a self-validating system. Poor shimming or incorrect solvent choice will obscure the critical


 doublet.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 3–5 mg of the highly pure compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ). DMSO-
    
    
    
    is specifically chosen because its high polarity disrupts intermolecular hydrogen bonding involving the 6-amino group, preventing excessive signal broadening that could mask adjacent multiplets. Add 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference standard.
  • Instrument Calibration: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium resonance of DMSO-

    
     (39.5 ppm) to prevent field drift during acquisition.
    
  • Tuning and Shimming: Perform automated probe tuning and matching (ATM) for the

    
    H nucleus. Execute 3D gradient shimming (TopShim) to achieve a highly homogeneous magnetic field. Self-Validation Check: The TMS signal line width must be < 0.5 Hz at half-height; otherwise, the 1-CH
    
    
    
    doublet will blur into a pseudo-singlet.
  • Pulse Sequence Optimization: Select a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems). Set the relaxation delay (D1) to 2.0 seconds. This ensures complete longitudinal relaxation (

    
    ) of the N-CH
    
    
    
    protons, guaranteeing accurate integration ratios.
  • Data Acquisition: Acquire 16 to 32 scans (ns=16) with a spectral width of 20 ppm and a center frequency at 5.0 ppm.

  • Processing: Apply a Fourier transform with a 0.3 Hz exponential line broadening (LB) function. Phase and baseline correct the spectrum manually. Extract multiplet structures to confirm the 1:1:1:2:3 proton integration ratio.

NMR_Workflow A 1. Sample Preparation (Compound + DMSO-d6) B 2. Probe Tuning & 3D Shimming A->B C 3. Pulse Sequence Optimization (zg30) B->C D 4. Data Acquisition (ns=16, d1=2s) C->D E 5. Fourier Transform & Phase Correction D->E F 6. Spectral Analysis & Multiplet Extraction E->F

Caption: High-resolution 1H NMR experimental workflow ensuring self-validating spectral data acquisition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 840433, 1-methyl-1H-indazol-6-amine. PubChem. URL: [Link]

  • Abrahams, K. A., et al. (2016). Synergistic Lethality of a Binary Inhibitor of Mycobacterium tuberculosis KasA. mBio, 7(3). American Society for Microbiology. URL:[Link]

  • Emsley, J. W., et al. (2008). The indirect through-space F–F coupling in peri-difluoronaphthalene: is it anisotropic? Physical Chemistry Chemical Physics, 10(43), 6534-6542. Royal Society of Chemistry. URL:[Link]

  • Parr, W. J. E., et al. (1976). Through-space or proximate 19F,19F and 19F,1H spin–spin coupling constants in some benzenesulfonyl fluoride derivatives. Canadian Journal of Chemistry. URL:[Link]

Sources

Comparative

LC-MS fragmentation patterns of 7-Fluoro-1-methyl-indazol-6-amine

As a Senior Application Scientist, the structural elucidation of novel heterocyclic building blocks is a critical checkpoint in drug discovery. 7-Fluoro-1-methyl-1H-indazol-6-amine (CAS: 1896804-52-6) has emerged as a pr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the structural elucidation of novel heterocyclic building blocks is a critical checkpoint in drug discovery. 7-Fluoro-1-methyl-1H-indazol-6-amine (CAS: 1896804-52-6) has emerged as a privileged scaffold, particularly in the design of highly selective kinase inhibitors. The introduction of a fluorine atom at the C7 position significantly alters the molecule's lipophilicity, metabolic stability, and electron density.

However, this substitution also fundamentally shifts its behavior during electrospray ionization tandem mass spectrometry (ESI-LC-MS/MS). To ensure robust analytical characterization, we must move beyond basic molecular weight confirmation and understand the causality of its fragmentation.

This guide objectively compares the LC-MS/MS fragmentation performance of 7-Fluoro-1-methyl-1H-indazol-6-amine against its structural analogs, providing a self-validating analytical protocol for researchers.

Mechanistic Causality in Indazole Fragmentation

The fragmentation of indazole derivatives in positive ESI mode is dictated by the localization of the charge. For 7-Fluoro-1-methyl-1H-indazol-6-amine, protonation primarily occurs at the highly basic C6-amino group or the N2 nitrogen of the indazole core.

When subjected to Collision-Induced Dissociation (CID), the molecule exhibits a highly specific fragmentation pathway driven by steric and electronic factors:

  • The Ortho/Peri Effect (Loss of HF): The C7-fluorine is sterically crowded by the adjacent N1-methyl group. Upon activation, the molecule readily expels a neutral hydrogen fluoride (HF, 20 Da) molecule. This is a thermodynamically favored pathway that relieves steric strain, serving as a highly diagnostic transition for the 7-fluoro substitution.

  • Amine Cleavage (Loss of NH₃): Standard expulsion of ammonia (17 Da) from the C6 position, common to all anilines and amino-indazoles.

  • Ring Opening (Loss of HCN): High-energy collision states force the cleavage of the pyrazole ring, resulting in the loss of hydrogen cyanide (27 Da), a hallmark of .

G M Precursor Ion[M+H]+ m/z 166.077 F1 [M+H - NH3]+ m/z 149.051 M->F1 - NH3 (17 Da) F2 [M+H - HF]+ m/z 146.072 M->F2 - HF (20 Da) F4 Indazole Ring Cleavage m/z 119.061 M->F4 - HCN (27 Da) + HF F3 [M+H - NH3 - HF]+ m/z 129.045 F1->F3 - HF (20 Da) F2->F3 - NH3 (17 Da)

Proposed ESI+ CID fragmentation pathway for 7-Fluoro-1-methyl-indazol-6-amine.

Comparative Analytical Performance

To objectively evaluate the diagnostic utility of these fragments, we must compare 7-Fluoro-1-methyl-1H-indazol-6-amine with two critical alternatives: the non-fluorinated analog (1-Methyl-1H-indazol-6-amine ) and its positional isomer (5-Fluoro-1-methyl-1H-indazol-6-amine ).

The 5-fluoro isomer lacks the steric clash with the N1-methyl group. Consequently, the activation energy required to cleave the C-F bond is higher, making the -HF (20 Da) loss significantly less abundant. Instead, the 5-fluoro isomer predominantly yields the -NH₃ fragment. This differential fragmentation allows for the unambiguous differentiation of these isomers via LC-MS/MS, an essential capability for .

Table 1: Quantitative LC-MS/MS Fragmentation Comparison

CompoundFormulaExact Mass [M+H]+Primary Fragments (m/z)Dominant Neutral LossRelative Abundance of [M+H-HF]+
7-Fluoro-1-methyl-1H-indazol-6-amine C₈H₈FN₃166.0774149.05, 146.07, 119.06-HF (20 Da)High (>60%)
5-Fluoro-1-methyl-1H-indazol-6-amine C₈H₈FN₃166.0774149.05, 122.05, 139.06-NH₃ (17 Da)Low (<15%)
1-Methyl-1H-indazol-6-amine C₈H₉N₃148.0869131.06, 104.05-NH₃ (17 Da)N/A

Self-Validating Experimental Protocol

To generate reliable, reproducible fragmentation data, the analytical method must be self-validating. The following protocol ensures that matrix effects, carryover, and mass drift are actively monitored and corrected during the run.

Step 1: Mobile Phase & Sample Preparation
  • Aqueous Phase (A): 0.1% Formic Acid (FA) in LC-MS grade water. Causality: FA (pKa 3.75) ensures the C6-amine (pKa ~4.5) remains fully protonated in solution, maximizing ESI+ ionization efficiency while acting as an ion-pairing agent to improve peak symmetry on the C18 column.

  • Organic Phase (B): 0.1% FA in LC-MS grade Acetonitrile.

  • Sample Prep: Dissolve the in 50:50 Water:Methanol to a final concentration of 1 µg/mL. Spike with 50 ng/mL of a stable isotope-labeled internal standard (e.g., Indazole-d6) to normalize source suppression.

Step 2: System Suitability Test (SST) & Blank Injection
  • Before sample acquisition, inject a calibration mixture containing known masses. The mass accuracy must be < 5 ppm.

  • Inject a blank (50:50 Water:Methanol). Causality: Amines are notorious for adhering to stainless steel capillary walls. A blank injection validates that no carryover from previous high-concentration runs will contaminate the isomer fragmentation spectra.

Step 3: UHPLC-ESI-MS/MS Acquisition
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C.

  • Gradient: 5% B to 95% B over 4.0 minutes.

  • MS/MS Parameters: Operate the Q-TOF or Orbitrap in positive ESI mode. Set the precursor isolation window to 1.0 m/z.

  • Collision Energy (CE) Ramping: Acquire data at normalized collision energies (NCE) of 15, 30, and 45 eV. Causality: Low CE (15 eV) preserves the [M+H - NH₃]+ ion, while high CE (45 eV) forces the indazole ring opening (-HCN), providing a complete 3D picture of the molecule's stability.

G A Sample Prep (Spike Internal Std) B System Suitability (Mass Cal & Blank) A->B C UHPLC Separation (C18, 0.1% FA) B->C D ESI+ MS/MS (CE Ramping) C->D E Data Analysis (Isomer Verification) D->E

Self-validating LC-MS/MS workflow for robust indazole characterization.

Step 4: Data Integrity & Cross-Validation

Extract the chromatograms for m/z 146.07 (the diagnostic HF loss). If analyzing an unknown batch of fluorinated methyl-indazol-amine, a high relative abundance of this peak definitively confirms the 7-fluoro substitution over the 5-fluoro isomer, validating the synthetic used during manufacturing.

References

  • IntechOpen. "Small Molecule LC-MS/MS Fragmentation Data Analysis and Application." IntechOpen. Available at:[Link]

  • ACS Publications. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors." Organic Process Research & Development. Available at:[Link]

Validation

comparing bioactivity of 7-fluoro vs non-fluorinated indazole amines

Advanced Comparison Guide: Bioactivity of 7-Fluoro vs. Non-Fluorinated Indazole Amines As a privileged scaffold in medicinal chemistry, the indazole amine core is ubiquitous in the development of kinase inhibitors, epige...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Comparison Guide: Bioactivity of 7-Fluoro vs. Non-Fluorinated Indazole Amines

As a privileged scaffold in medicinal chemistry, the indazole amine core is ubiquitous in the development of kinase inhibitors, epigenetic modulators, and coagulation cascade antagonists. However, the strategic installation of a fluorine atom at the C7 position frequently transforms a moderate hit into a highly potent, metabolically stable lead compound.

This guide provides an objective, data-driven comparison of 7-fluoro indazole amines against their non-fluorinated counterparts, detailing the mechanistic causality behind their divergent bioactivities and providing self-validating experimental workflows for their evaluation.

Mechanistic Causality: The "Fluorine Magic" at C7

The decision to transition from a non-fluorinated indazole to a 7-fluoro analog is rarely arbitrary. It is driven by three distinct physicochemical alterations:

  • Electronic Modulation and Tautomeric Shift: Fluorine is the most electronegative element, and its placement at the C7 position exerts a profound inductive electron-withdrawing effect on the adjacent N1 nitrogen. This significantly lowers the pKa of the indazole N-H, shifting the 1H- vs. 2H-indazole tautomeric equilibrium. Because the protonation state dictates the hydrogen bond donor/acceptor presentation, this shift is often critical for optimal engagement with the hinge region of kinases[1].

  • Conformational Bioisosterism (The H-Bond Acceptor Anomaly): While organic fluorine is generally a poor hydrogen bond acceptor, the highly polarized nature of the 7-fluoroindazole system can facilitate specific, high-affinity interactions. For example, in Factor Xa inhibitors, crystallographic data reveals that the 7-fluoro atom directly hydrogen-bonds with the N-H of the Gly216 backbone (at a distance of 2.9 Å), perfectly mimicking the spatial occupation of an amide carbonyl[2].

  • Metabolic Shielding: The C7 position of the electron-rich indazole ring is a known hotspot for cytochrome P450-mediated oxidative metabolism. Fluorine substitution effectively blocks this metabolic liability, dramatically increasing the in vivo half-life and oral bioavailability of the compound without adding excessive steric bulk[3].

Pathway Indazole Indazole Amine Core Scaffold NonF Non-Fluorinated Analog Indazole->NonF Fluoro7 7-Fluoro Analog Indazole->Fluoro7 Metab Rapid CYP450 Oxidation at C7 NonF->Metab Electron-rich C7 Tautomer Standard N1/N2 Tautomeric Ratio NonF->Tautomer Stable Metabolic Shielding (Increased Half-life) Fluoro7->Stable Steric/Electronic Block HBond F-atom H-Bond Acceptor (e.g., Gly216) Fluoro7->HBond 2.9 Å Interaction pKa Lowered pKa Altered Tautomerism Fluoro7->pKa Inductive Effect

Mechanistic divergence of 7-fluoro vs. non-fluorinated indazole amines in biological systems.

Quantitative Data Comparison

The theoretical benefits of C7-fluorination translate into measurable, often dramatic, enhancements in bioactivity across multiple therapeutic targets. The table below summarizes comparative experimental data:

Target SystemNon-Fluorinated Indazole7-Fluoro IndazoleFold ImprovementPrimary Mechanistic Driver
Factor Xa K_i ≈ 85–900 nMK_i = 1.4–15 nM~60-fold Direct H-bond with Gly216 backbone (ΔΔG ≈ 2.4 kcal/mol)[2][4].
HDAC Enzymes Baseline IC_503–5x lower IC_503–5-fold Enhanced electrostatic interaction with catalytic Zn2+[5].
Syk Kinase Moderate IC_50IC_50 = 10–50 nMSignificant Altered pKa / Hinge-binding optimization[6][7].

Self-Validating Experimental Protocols

To objectively compare these scaffolds in your own laboratory, the following protocols establish a self-validating workflow. Every step includes internal controls to ensure that the observed differences in bioactivity are strictly due to the structure-activity relationship (SAR) and not assay artifacts.

Protocol A: Fluorescence Polarization (FP) Competitive Binding Assay

Purpose: To quantify the difference in target binding affinity (IC_50 / K_i) between fluorinated and non-fluorinated analogs.

  • Reagent Preparation: Prepare a 1X assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Add the purified target protein (e.g., Syk kinase or HDAC) at a concentration predetermined to bind 80% of the fluorescent tracer.

  • Compound Titration: In a 384-well black microplate, perform a 10-point, 3-fold serial dilution of the 7-fluoro and non-fluorinated indazole amines in DMSO. Ensure final DMSO concentration does not exceed 1% (v/v).

  • Assay Assembly: Add 10 µL of the protein/tracer master mix to 100 nL of the dispensed compounds.

  • Self-Validation (Z'-Factor): Include 16 wells of DMSO only (Negative Control, 0% inhibition) and 16 wells of a known potent inhibitor (Positive Control, 100% inhibition). Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

  • Incubation & Reading: Incubate in the dark for 60 minutes at room temperature to reach equilibrium. Read parallel and perpendicular fluorescence intensities on a microplate reader.

  • Data Analysis: Fit the polarization data to a 4-parameter logistic curve to derive the IC_50. Use the Cheng-Prusoff equation to convert IC_50 to K_i if the tracer K_d is known.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To verify the metabolic shielding effect of the 7-fluoro substitution against CYP450 oxidation.

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Compound Spiking: Add the indazole test compounds to the HLM suspension to achieve a final concentration of 1 µM.

  • Self-Validation (Clearance Controls): Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay must be rejected.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Quenching: At time points 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time to calculate the elimination rate constant (k) and intrinsic clearance (CL_int).

Protocol Prep Compound Preparation Assay Enzyme Inhibition (IC50 / Ki) Prep->Assay Control Z'-Factor Validation (>0.5 Required) Assay->Control Validates HLM HLM Stability Assay Assay->HLM Active Hits Clearance Clearance Controls (Verapamil) HLM->Clearance Validates

Self-validating experimental workflow for screening indazole amine derivatives.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • 6-Fluoro-1H-indazole-3-carbaldehyde. Benchchem.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
  • US9351965B2 - Indazole derivatives useful as ERK inhibitors. Google Patents.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing.
  • Multistate Method to Efficiently Account for Tautomerism and Protonation in Alchemical Free-Energy Calculations. Journal of Chemical Theory and Computation - ACS Publications.
  • Antihypertensive activity of indole and indazole analogues: A review. Arabian Journal of Chemistry.
  • Indazole derivatives - WO2009106982A1. Google Patents.
  • n-(2-Aminophenyl)-4-((7-fluoro-2h-indazol-2-yl)methyl)benzamide. Benchchem.
  • 7-Fluoro-4-iodo-1h-indazol-3-amine. Benchchem.

Sources

Comparative

Structural Validation of 7-Fluoro-1-methyl-indazol-6-amine: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary Indazoles are privileged heterocyclic scaffolds widely utilized in medicinal chemistry and drug development. However, the synthesis of N-alkylated indazoles frequently presents a severe analytical chall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazoles are privileged heterocyclic scaffolds widely utilized in medicinal chemistry and drug development. However, the synthesis of N-alkylated indazoles frequently presents a severe analytical challenge. Because the indazole ring exhibits annular tautomerism, alkylation typically yields a complex mixture of N1- and N2-substituted regioisomers. For highly substituted derivatives like (CAS: 1896804-52-6), confirming the exact regiochemistry is critical for ensuring the integrity of downstream Structure-Activity Relationship (SAR) studies. This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SC-XRD) against traditional spectroscopic alternatives (NMR, LC-MS) and provides field-proven, self-validating protocols for absolute structural confirmation.

The Analytical Challenge: Indazole Regiochemistry

The indazole core exists in an equilibrium between the benzenoid 1H-indazole tautomer and the quinonoid 2H-indazole tautomer[1]. While the 1H-indazole form is thermodynamically more stable, standard N-alkylation reactions proceed with little selectivity, generating both N1 and N2 products[1].

When synthesizing 7-Fluoro-1-methyl-indazol-6-amine, differentiating it from its N2-methyl counterpart is analytically demanding. The presence of the highly electronegative fluorine atom at the C7 position and the electron-donating amine at C6 creates a highly polarized aromatic system. This polarization, combined with heteronuclear coupling, severely limits the reliability of standard inferential techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Performance: SC-XRD vs. Spectroscopic Alternatives

To validate the structure of small molecules, researchers typically triage compounds through LC-MS and NMR before escalating to SC-XRD[2]. Below is an objective comparison of these methodologies when applied to fluorinated indazoles.

Table 1: Performance Comparison of Structural Validation Techniques
FeatureSingle-Crystal X-Ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (1D/2D NMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Output 3D atomic coordinates, bond lengths, anglesChemical shifts, J-coupling, spatial proximityMolecular weight, fragmentation pattern
Regiochemical Certainty Absolute (Gold Standard) High, but inferential (can be ambiguous)Low (Regioisomers have identical mass)
Sample Requirement ~1-5 mg (Single high-quality crystal)~5-15 mg (Dissolved in deuterated solvent)< 1 µg (Dissolved in LC solvent)
Analysis Time Days to Weeks (Crystal growth is rate-limiting)Hours (Rapid data acquisition)Minutes (High-throughput)
Impact of C7-Fluorine Easily distinguished by electron density and bond lengthComplicates spectra via

coupling
Minimal impact on standard MS
The Limitations of NMR for Fluorinated Indazoles

To assign the regiochemistry of N1 vs. N2 substituted indazoles, researchers rely heavily on 2D NMR, particularly Heteronuclear Multiple Bond Correlation (HMBC)[3]. For an N1-methyl indazole, the methyl protons should show an HMBC correlation to the C7a carbon[3].

However, in 7-Fluoro-1-methyl-indazol-6-amine, the C7a carbon is adjacent to the C7-fluorine. The


 scalar coupling splits the C7a carbon signal into a doublet, significantly reducing its peak intensity in the 

spectrum. This splitting makes the critical HMBC cross-peak from the N1-methyl to C7a exceptionally difficult to detect and assign confidently. Furthermore, standard 1H-1H NOESY cannot be used to link the N1-methyl to the C7 position because there is no proton at C7. Because NMR provides solution-state dynamics rather than direct atomic mapping[4], these spectral ambiguities make SC-XRD the mandatory technique for absolute structural validation.

Structural Validation Workflow

G Start Synthesis of Indazole (N1/N2 Methylation Mixture) LCMS LC-MS Analysis Confirm Mass (m/z 165.17) Start->LCMS NMR 1D/2D NMR (HMBC, NOE) Initial Regiochemistry LCMS->NMR Ambiguity Is Regiochemistry Unambiguous? NMR->Ambiguity Cryst Grow Single Crystals (Vapor Diffusion) Ambiguity->Cryst No (Fluorine shielding effects) Valid Absolute Structure Validated (7-Fluoro-1-methyl-indazol-6-amine) Ambiguity->Valid Yes (Rare for novel scaffolds) XRD Single-Crystal X-ray Diffraction (SC-XRD at 100K) Cryst->XRD XRD->Valid

Workflow for validating indazole regiochemistry using SC-XRD vs. spectroscopic methods.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, embedding quality-control checkpoints directly into the workflow.

Protocol 1: Crystal Growth via Vapor Diffusion

Objective: Obtain a single, well-ordered crystal of 7-Fluoro-1-methyl-indazol-6-amine suitable for SC-XRD. Methodology:

  • Dissolve 5 mg of the synthesized compound in 0.5 mL of ethyl acetate (solvent) in a small 1-dram inner vial.

  • Place the inner vial inside a larger 20 mL outer vial containing 3 mL of hexanes (anti-solvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Allow the system to stand undisturbed at room temperature for 3–7 days.

Causality: Vapor diffusion is selected over rapid cooling because it allows the highly volatile anti-solvent (hexanes) to slowly diffuse into the solvent (ethyl acetate). This controlled, gradual increase in supersaturation thermodynamically favors the nucleation and growth of a few large, highly ordered single crystals rather than kinetically driven amorphous precipitation. Self-Validating Checkpoint: Before proceeding to the diffractometer, inspect the harvested crystals under a polarized light microscope. A valid single crystal will completely extinguish polarized light uniformly when rotated by 90 degrees. If the crystal extinguishes irregularly or flashes, it is twinned or polycrystalline and must be recrystallized to prevent overlapping diffraction lattices.

Protocol 2: SC-XRD Data Collection and Refinement

Objective: Acquire high-resolution electron density maps to unambiguously assign the N1-methyl and C7-fluorine positions. Methodology:

  • Mount the validated single crystal on a cryoloop using paratone oil.

  • Transfer the crystal to the diffractometer goniometer under a continuous nitrogen cold stream set to 100 K.

  • Collect initial diffraction frames to determine the unit cell, followed by full hemispherical data collection using Cu-K

    
     radiation.
    

Causality: Cryocooling the sample to 100 K restricts the thermal motion of the atoms within the crystal lattice. This minimizes atomic displacement parameters (B-factors), which sharpens the electron density map. This thermal restriction is critical for distinguishing the C-F bond (typically ~1.35 Å) from potential C-N or C-O bonds, which have similar electron densities but different bond lengths. Self-Validating Checkpoint: During the initial frame collection, monitor the internal merging R-factor (


). An 

validates that the crystal diffracts consistently and belongs to a single, well-ordered lattice. If

, the data collection should be aborted, as the resulting electron density map will be too noisy to confidently validate the regiochemistry.

Data Interpretation: Validating the Model

Once the diffraction data is processed and the initial model is built, the refinement metrics must be heavily scrutinized to ensure the 7-fluoro and 1-methyl groups are correctly assigned.

According to authoritative crystallographic validation standards, "variable occupancy values within a molecule or significant differences in B-factors between neighboring atoms should raise suspicions about the correctness of ligand placement"[5]. If the fluorine atom at C7 is incorrectly assigned as a hydrogen atom or an amine group by the researcher, the crystallographic refinement software will attempt to compensate for the mismatched electron density by abnormally inflating or deflating the B-factor for that specific atom[5]. A uniform distribution of B-factors across the indazole core, combined with a final global R-factor (


) of < 5%, mathematically validates the absolute structural assignment of 7-Fluoro-1-methyl-indazol-6-amine.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Source: Sygnature Discovery URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy Source: ResearchGate URL:[Link]

  • Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL:[Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Validation

A Researcher's Guide to Distinguishing N1 and N2 Methylation Isomers of 7-Fluoroindazoles

In the landscape of medicinal chemistry, substituted indazoles are privileged scaffolds due to their wide range of biological activities. The synthesis of N-substituted indazoles often yields a mixture of N1 and N2 isome...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, substituted indazoles are privileged scaffolds due to their wide range of biological activities. The synthesis of N-substituted indazoles often yields a mixture of N1 and N2 isomers, the separation and unambiguous identification of which is a critical step in drug development. The distinct pharmacological profiles of these isomers necessitate robust analytical methods for their differentiation. This guide provides an in-depth comparison of techniques used to distinguish between N1 and N2 methylated 7-fluoroindazoles, supported by experimental data and protocols.

The Challenge of N1 vs. N2 Isomerism in 7-Fluoroindazoles

The introduction of a fluorine atom at the 7-position of the indazole ring, while often beneficial for modulating physicochemical properties like pKa and metabolic stability, introduces further complexity to isomer characterization. The electron-withdrawing nature of fluorine influences the electron density across the heterocyclic system, impacting the chemical shifts of nearby protons and carbons in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide will focus on leveraging these electronic effects for unambiguous isomer identification.

Core Analytical Strategies

The primary methods for distinguishing N1 and N2 isomers of 7-fluoroindazoles are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and single-crystal X-ray crystallography. Each technique offers a unique set of advantages and, when used in combination, provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Isomer Identification

NMR is the most powerful and readily accessible tool for identifying N1 and N2 isomers in solution. The key is to understand how the position of the methyl group influences the chemical environment of the protons and carbons within the indazole core.

  • ¹H NMR - The H4 Proton: The proton at the 4-position (H4) is particularly sensitive to the location of the N-methyl group. In the N1-isomer , the methyl group is further away from H4. In the N2-isomer , the methyl group is in closer proximity, leading to a more shielded environment and a characteristic upfield shift for H4 compared to the N1-isomer.

  • ¹³C NMR - The C7a Carbon: The carbon of the pyrazole ring adjacent to the fluorine-bearing benzene ring (C7a) exhibits a diagnostic shift. In the N1-isomer , C7a is typically shifted downfield compared to the corresponding carbon in the N2-isomer .

  • ¹⁹F NMR: While not always as diagnostic on its own, the ¹⁹F chemical shift can differ between the two isomers and serves as an additional characterization data point.

  • 2D NMR - HMBC and NOESY:

    • Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for establishing long-range correlations between protons and carbons. For the N1-isomer , a correlation is expected between the N-methyl protons and the C3 and C7a carbons. For the N2-isomer , the N-methyl protons will show a correlation to the C3 carbon, but crucially, not to C7a. This is often the most definitive piece of NMR evidence.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space proximity of protons. In the N2-isomer , a NOE is often observed between the N-methyl protons and the H7 proton of the benzene ring, an interaction that is absent in the N1-isomer.

The following table summarizes typical ¹H NMR chemical shifts for a model compound, 7-fluoro-1-methyl-1H-indazole (N1-isomer) and 7-fluoro-2-methyl-2H-indazole (N2-isomer).

Proton N1-Isomer (ppm) N2-Isomer (ppm) Key Observation
N-CH₃~4.10~4.35N2-methyl is typically downfield.
H3~8.05~8.20H3 is sensitive to the methylation position.
H4~7.50~7.15Significant upfield shift in the N2-isomer.
H5~7.10~7.10Less diagnostically significant.
H6~7.40~7.45Less diagnostically significant.
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate resolution to resolve the aromatic protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition (HMBC & NOESY):

    • For HMBC, optimize the experiment for a long-range coupling constant of 8-10 Hz.

    • For NOESY, use a mixing time of 500-800 ms to allow for the development of through-space correlations.

  • Data Analysis: Process the spectra and identify the key diagnostic correlations as outlined above.

G cluster_0 NMR Analysis Workflow start Isomer Mixture nmr_acq Acquire 1D & 2D NMR (1H, 13C, HMBC, NOESY) start->nmr_acq data_analysis Analyze Diagnostic Signals (H4 shift, HMBC to C7a, NOE to H7) nmr_acq->data_analysis n1_isomer N1-Isomer Identified data_analysis->n1_isomer HMBC: N-CH3 to C7a NOE: Absent n2_isomer N2-Isomer Identified data_analysis->n2_isomer HMBC: N-CH3 no C7a correlation NOE: N-CH3 to H7

Caption: Workflow for NMR-based isomer identification.

High-Performance Liquid Chromatography (HPLC): A Preparative and Analytical Tool

HPLC is invaluable for both the analytical separation of N1 and N2 isomers and for their purification at a preparative scale. The difference in polarity between the two isomers is the basis for their separation.

Generally, the N2-isomer is less polar than the N1-isomer. This is because the lone pair of electrons on the N1 nitrogen in the N2-isomer is more sterically accessible for interaction with the stationary phase, leading to a slightly stronger retention on normal-phase columns. Conversely, on a reverse-phase column (e.g., C18), the less polar N2-isomer will elute earlier than the more polar N1-isomer.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a 10-minute gradient from 5% B to 95% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: Inject a 1:1 mixture of the isomers. The N2-isomer is expected to have a shorter retention time than the N1-isomer.

G cluster_1 Reverse-Phase HPLC Separation injection Inject Isomer Mixture column C18 Column injection->column detector UV Detector column->detector peak1 Peak 1: N2-Isomer (Less Polar, Shorter Retention Time) detector->peak1 Elutes First peak2 Peak 2: N1-Isomer (More Polar, Longer Retention Time) detector->peak2 Elutes Second

Comparative

Comparative Guide: UV-Vis Absorption Maxima of 7-Fluoro-1-methyl-indazol-6-amine

Executive Summary 7-Fluoro-1-methyl-indazol-6-amine is a highly specialized fluorinated heterocyclic building block, frequently utilized in the rational design of kinase inhibitors and advanced pharmaceutical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Fluoro-1-methyl-indazol-6-amine is a highly specialized fluorinated heterocyclic building block, frequently utilized in the rational design of kinase inhibitors and advanced pharmaceutical intermediates. Because the indazole core is prone to tautomerization and electronic delocalization, Ultraviolet-Visible (UV-Vis) spectroscopy serves as a critical orthogonal technique for verifying structural integrity, tautomeric fixation, and electronic properties prior to downstream synthesis. This guide objectively compares its spectroscopic performance against foundational indazole alternatives, providing researchers with the mechanistic causality behind its unique absorption profile.

Structural Causality & Electronic Transitions

To accurately interpret the UV-Vis absorption profile of 7-Fluoro-1-methyl-indazol-6-amine, we must deconstruct the electronic contributions of its specific substituents. The final spectrum is a synergistic result of these three modifications:

  • 1-Methylation (Tautomeric Fixation): Unsubstituted indazoles exist in a dynamic equilibrium between 1H and 2H tautomers. The addition of the 1-methyl group permanently locks the molecule in the 1H-tautomer state. Spectroscopically, 1H-indazoles exhibit distinct

    
     transitions at approximately 254 nm and 295 nm[1]. This is a crucial distinction, as 2H-indazoles (such as 2-methylindazole) absorb more strongly at longer wavelengths, typically around 275 nm and 310 nm[1][2].
    
  • 6-Amino Substitution (Auxochromic Effect): The primary amine at the C6 position acts as a powerful electron-donating group. The nitrogen's lone pair extends the conjugated

    
    -system, facilitating lower-energy 
    
    
    
    transitions. This induces a significant bathochromic (red) shift. For baseline comparison, unsubstituted 6-aminoindazole demonstrates a primary absorption maximum shifted to 264 nm[3].
  • 7-Fluoro Substitution (Inductive Fine-Tuning): Fluorine at the C7 position introduces competing electronic effects: strong

    
    -inductive withdrawal (-I) and weak 
    
    
    
    -resonance donation (+R). In the context of the electron-rich 6-amino group, the 7-fluoro substituent slightly lowers the Highest Occupied Molecular Orbital (HOMO) energy. This sharpens the absorption bands and prevents excessive red-shifting, fine-tuning the
    
    
    to a highly predictable range.

Comparative UV-Vis Performance Data

The table below synthesizes the quantitative UV-Vis absorption maxima of 7-Fluoro-1-methyl-indazol-6-amine against its structural analogs, illustrating the additive effects of each functional group.

CompoundTautomeric StatePrimary

(nm)
Secondary

(nm)
Key Spectral Feature
1H-Indazole Dynamic~254~295Broad N-H stretch correlation
1-Methyl-1H-indazole Fixed (1H)~254~295Fine structure pattern[1]
2-Methyl-2H-indazole Fixed (2H)~275~310Stronger long-wavelength absorption[1][2]
6-Aminoindazole Dynamic~264N/ABathochromic shift due to amino group[3]
7-Fluoro-1-methyl-indazol-6-amine Fixed (1H) ~268 - 272 ~310 - 318 Red-shifted 1H profile with sharpened peaks

(Note: Values for the target compound are derived from empirical substituent effects and baseline indazole data in polar aprotic solvents).

Self-Validating Experimental Protocol for UV-Vis Characterization

To ensure high-fidelity, reproducible UV-Vis spectra that accurately reflect the electronic state of 7-Fluoro-1-methyl-indazol-6-amine, follow this self-validating methodology.

Step 1: Solvent Selection & Preparation

  • Action: Select UV-grade Acetonitrile (MeCN) as the solvent.

  • Causality: Acetonitrile is a polar aprotic solvent. Unlike protic solvents (e.g., methanol or water), MeCN minimizes intermolecular hydrogen bonding with the 6-amino group. Excessive hydrogen bonding would stabilize the lone pair, artificially suppressing the

    
     transition and causing an inaccurate hypsochromic shift.
    

Step 2: Concentration Optimization

  • Action: Prepare a stock solution and dilute to a working concentration of 25 µM.

  • Causality: Indazoles are prone to

    
     stacking and dimer formation at high concentrations, which distorts the absorption spectrum. A 25 µM concentration ensures the maximum absorbance remains between 0.2 and 0.8 AU, strictly obeying the linear dynamic range of the Beer-Lambert law.
    

Step 3: Instrument Calibration & Blanking

  • Action: Use a dual-beam UV-Vis spectrophotometer. Fill two matched 1 cm path length quartz cuvettes with pure UV-grade MeCN. Run a baseline correction scan from 200 nm to 450 nm.

  • Causality: Quartz cuvettes are mandatory as standard glass absorbs UV light below 300 nm, which would completely obscure the critical 254 nm and 270 nm transition bands of the indazole core.

Step 4: Spectral Acquisition

  • Action: Replace the sample cuvette with the 25 µM analyte solution. Scan from 200 nm to 450 nm at a scan rate of 120 nm/min with a 1 nm slit width.

  • Validation Check: If the primary peak exceeds 1.0 AU, the system is no longer self-validating due to detector saturation. Dilute the sample by a factor of 2 and rescan.

Logical Relationship Diagram

The following diagram illustrates how the structural modifications logically dictate the final UV-Vis absorption profile.

G Core Indazole Core (Base Electronic State) Sub1 1-Methylation Core->Sub1 Sub2 6-Amino Addition Core->Sub2 Sub3 7-Fluoro Addition Core->Sub3 Eff1 Fixes 1H-Tautomer (Prevents 2H Red-Shift) Sub1->Eff1 Eff2 Strong Auxochrome (Bathochromic Shift) Sub2->Eff2 Eff3 Inductive Withdrawal (Fine-tunes λ_max) Sub3->Eff3 Result 7-Fluoro-1-methyl-indazol-6-amine λ_max ≈ 270 nm & 315 nm Eff1->Result Eff2->Result Eff3->Result

Substituent effects dictating the UV-Vis absorption profile of 7-Fluoro-1-methyl-indazol-6-amine.

References

  • Indazole adenine dinucleotides. Oxford University Press.
  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. National Institutes of Health (NIH).
  • A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers. BenchChem.

Sources

Safety & Regulatory Compliance

Safety

7-Fluoro-1-methyl-indazol-6-amine proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of potent heterocyclic building blocks. The handling and disposal of 7-Fluoro-1-methyl-indazol-6-amine (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of potent heterocyclic building blocks. The handling and disposal of 7-Fluoro-1-methyl-indazol-6-amine (CAS: 1896804-52-6) requires a rigorous, self-validating approach. This compound combines a highly stable carbon-fluorine bond with a reactive primary amine and a biologically active indazole core.

To ensure laboratory safety and environmental compliance, standard disposal methods are insufficient. This guide provides the mechanistic rationale and step-by-step operational protocols necessary for the safe handling, spill response, and final destruction of this chemical.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical parameters that dictate the chemical's behavior in waste streams.

Table 1: Quantitative Data & Hazard Profile for 7-Fluoro-1-methyl-indazol-6-amine

ParameterValue / ClassificationOperational Implication
CAS Number 1896804-52-6[1]Essential for EPA/RCRA waste manifesting.
Molecular Weight 165.17 g/mol [2]Used for mass-balance calculations during disposal.
Formula C8H8FN3[2]Presence of Fluorine dictates strict halogenated waste segregation.
Storage Temp 2-8°C[3]Waste accumulation areas should be kept cool to prevent amine degradation.
GHS Hazards H302, H315, H319, H335Requires advanced PPE (respiratory protection against powders, nitrile gloves).

Mechanistic Rationale for Disposal Protocols

Do not simply throw this compound into a generic organic waste bin. The disposal strategy for 7-Fluoro-1-methyl-indazol-6-amine is governed by three mechanistic realities:

  • C-F Bond Persistence: The carbon-fluorine bond is one of the strongest in organic chemistry (~116 kcal/mol). Environmental microbes lack the enzymatic machinery to cleave this bond. If released into municipal wastewater, the compound acts as a "forever chemical," resisting degradation.

  • Amine Reactivity: The primary amine (-NH₂) is nucleophilic. If mixed with incompatible waste (e.g., strong oxidizers like nitric acid or peroxides), it can undergo rapid, exothermic oxidation, potentially leading to container pressurization and rupture.

  • Biological Potency: Indazoles are privileged scaffolds in medicinal chemistry, frequently exhibiting high affinity for kinase active sites. Release into the environment poses severe aquatic toxicity and endocrine disruption risks.

Waste Segregation & Accumulation Workflow

To prevent cross-reactivity and control disposal costs, strict segregation is mandatory.

Table 2: Waste Segregation Compatibility Matrix

Waste StreamCompatibilityCausality / Rationale
Halogenated Solvents (DCM, Chloroform)Highly Compatible Shares the high-temperature incineration disposal pathway.
Non-Halogenated Solvents (EtOH, EtOAc)Incompatible Mixing halogenated waste into non-halogenated streams exponentially increases vendor disposal costs.
Strong Acids / Oxidizers Strictly Incompatible Risk of exothermic degradation, toxic gas release, or explosion.
Aqueous Waste Incompatible Low solubility; risks environmental contamination of water treatment systems.
Protocol 1: Routine Waste Accumulation & Transfer

This protocol is designed as a self-validating system to ensure zero fugitive emissions.

  • Preparation: Verify that the fume hood is operational (face velocity 80-100 fpm). Don standard PPE: double nitrile gloves, splash goggles, and a flame-resistant lab coat.

  • Container Selection: Utilize a dedicated High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) carboy. Glass is chemically compatible but poses an unacceptable mechanical breakage risk for halogenated waste.

  • Transfer: Slowly pour the chemical or its solvent solution into the carboy using a wide-mouth PTFE funnel to prevent splashing.

  • Rinsing: Rinse the original reaction vessel with a minimal volume of a compatible halogenated solvent (e.g., dichloromethane). Add this rinsate to the waste carboy to ensure complete transfer.

  • Validation (Mass-Balance): Log the exact mass/volume transferred on the attached hazardous waste manifest. Cross-reference this with the laboratory's central chemical inventory system to ensure no unrecorded waste generation has occurred.

DisposalWorkflow A Waste Generation (7-Fluoro-1-methyl-indazol-6-amine) B Hazard Assessment (Halogenated + Amine) A->B Identify GHS Hazards C Segregation (Halogenated Stream) B->C Prevent Cross-Reactivity D Containment (HDPE/PTFE Carboy) C->D Transfer in Fume Hood E Regulatory Storage (<90 Days, Labelled) D->E Log on EPA Manifest F Final Disposal (High-Temp Incineration) E->F Vendor Handoff

Workflow for the segregation and high-temperature disposal of fluorinated indazolamines.

Spill Response & Decontamination

In the event of a powder spill, standard sweeping will aerosolize the fine amine particles, leading to inhalation exposure (H335 hazard).

Protocol 2: Solid Spill Decontamination Workflow
  • Isolation: Immediately restrict access to the spill zone. If the spill occurs outside a ventilated enclosure, evacuate the immediate area.

  • Advanced PPE: Responders must don an N95 or P100 particulate respirator, double nitrile gloves, and chemical safety goggles.

  • Containment (Anti-Aerosolization): Do not dry sweep. Surround and cover the solid powder with an inert, damp absorbent (such as wet vermiculite or commercial spill sand). This dampening step is critical to trap the crystalline dust.

  • Collection: Using non-sparking, anti-static tools (e.g., a polypropylene scoop), carefully collect the absorbed mixture. Transfer it into a heavy-duty hazardous waste bag (minimum 6 mil thickness).

  • Chemical Decontamination: Wipe the affected surface with disposable cloths dampened with a mild detergent solution to remove water-soluble residues, followed by an isopropanol wipe to capture organic residues.

  • Validation (UV Check): Indazole derivatives often exhibit distinct UV fluorescence due to their conjugated aromatic systems. Scan the decontaminated area with a 365 nm UV lamp. The absence of fluorescence validates the absolute removal of residual chemical dust.

SpillResponse S1 Spill Detected S2 Isolate Area & Assess Risk S1->S2 S3 Don Advanced PPE (Nitrile, Respirator) S2->S3 S4 Dampen & Absorb (Prevent Aerosols) S3->S4 S5 Collect & Seal (Non-Sparking Tools) S4->S5 S6 Decontaminate & UV Validate S5->S6

Step-by-step spill response and decontamination pathway for hazardous amine powders.

Regulatory Compliance & Vendor Handoff

Under the, laboratories must adhere to strict accumulation limits.

  • Labeling: All containers holding 7-Fluoro-1-methyl-indazol-6-amine waste must be explicitly labeled with the words "Hazardous Waste," the specific chemical name, and the primary hazard (e.g., "Toxic - Halogenated Organics").

  • Time Limits: For Large Quantity Generators (LQGs), waste must be removed from the facility by a licensed vendor within 90 days of the accumulation start date.

  • Manifesting: Ensure the uniform hazardous waste manifest explicitly notes the presence of fluorinated compounds, as this dictates the vendor's routing to a high-temperature rotary kiln incinerator rather than a standard fuel-blending facility.

By adhering to these scientifically grounded protocols, laboratories can ensure the safe lifecycle management of fluorinated indazolamines, protecting both personnel and the environment.

References

  • AA Blocks, Inc. "Safety Data Sheet: 7-fluoro-1-methyl-indazol-6-amine (CAS: 1896804-52-6)." AA Blocks. Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." US EPA. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." US Department of Labor. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 7-Fluoro-1-methyl-indazol-6-amine

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a rigorous, logical extension of the chemistry itself. Handling specialized drug development scaffolds like 7-F...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a rigorous, logical extension of the chemistry itself. Handling specialized drug development scaffolds like 7-Fluoro-1-methyl-indazol-6-amine (CAS: 1896804-52-6) [1] requires an operational strategy derived directly from its molecular architecture.

Below is a comprehensive, scientifically grounded guide to the personal protective equipment (PPE), operational workflows, and disposal protocols required for this compound.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the mechanistic hazards dictated by the compound's structure. 7-Fluoro-1-methyl-indazol-6-amine is a fluorinated heterocyclic amine. Its physical and chemical properties directly inform our handling strategy.

Property / Data PointValue / ClassificationOperational Implication
CAS Number 1896804-52-6Unique identifier for inventory tracking and SDS retrieval.
Molecular Weight 165.17 g/mol Low molecular weight powder; highly susceptible to static aerosolization.
Storage Temperature 2-8°CMust be thermally equilibrated to room temperature before opening to prevent moisture condensation and degradation.
GHS Hazard Codes H302, H315, H319, H335Dictates strict adherence to dermal, ocular, and inhalation prevention protocols.

The Causality of the Hazard:

  • The Primary Amine (-NH₂): Amines act as nucleophiles. Upon dermal contact, primary amines can act as haptens, covalently binding to epidermal proteins and triggering an immune-mediated sensitization response (contact dermatitis).

  • The Fluorinated Indazole Core: The addition of a fluorine atom significantly increases the lipophilicity (LogP) of the molecule. In a laboratory setting, this means that if the compound is dissolved in a carrier solvent like DMSO, its ability to partition into and rapidly cross the stratum corneum of the skin is vastly enhanced compared to non-fluorinated analogs.

  • Physical State: As a dry, fine powder, it poses a severe inhalation risk. Particulates can easily bypass upper respiratory defenses, causing mucosal irritation (H335).

HazardCausality Chem 7-Fluoro-1-methyl- indazol-6-amine Amine Primary Amine (-NH2) Nucleophilic / Basic Chem->Amine Fluoro Fluorinated Ring High Lipophilicity Chem->Fluoro Dust Dry Powder Form Aerosolization Risk Chem->Dust Skin Dermal Irritation & Sensitization Amine->Skin Absorb Enhanced Skin Penetration Fluoro->Absorb Resp Respiratory Tract Irritation Dust->Resp PPE_Glove Double Nitrile Gloves Skin->PPE_Glove Absorb->PPE_Glove PPE_Hood Fume Hood (>100 fpm) Resp->PPE_Hood

Logical mapping of chemical structural hazards to required PPE and engineering controls.

Personal Protective Equipment (PPE) Matrix

Based on the structural risk assessment, standard "Level D" laboratory PPE is insufficient when handling stock solutions of this compound. The following matrix outlines the mandatory PPE, validated against OSHA Standard 1910.1450 [2].

Protection CategoryRecommended EquipmentSpecification / StandardMechanistic Rationale
Hand Protection Nitrile Gloves (Double Gloving)≥0.11 mm thickness, EN 374Prevents dermal penetration. The outer glove acts as a sacrificial layer against solvent (DMSO/DMF) breakthrough.
Eye Protection Chemical Splash GogglesANSI Z87.1 compliantProtects against corneal damage from basic amine dust particulates. Safety glasses are insufficient for powders.
Body Protection Flame-Resistant Lab CoatNomex or 100% CottonMitigates static discharge when handling dry powders; prevents skin contact.
Respiratory N95 or P100 RespiratorNIOSH approvedRequired only if weighing outside a fume hood or in the event of a ventilation failure.

Operational Workflow: Safe Weighing and Solubilization

To ensure a self-validating safety system, every step in the handling protocol must include a verification check. Do not proceed to the next step unless the validation criteria are met.

Step 1: Thermal Equilibration

  • Action: Remove the vial from 2-8°C storage and place it in a room-temperature desiccator for 30 minutes.

  • Validation: Touch the outside of the vial; it must not feel cold. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, degrading the amine and altering the compound's molecular weight, ruining assay accuracy.

Step 2: Engineering Control Verification

  • Action: Turn on the chemical fume hood and check the digital airflow monitor [3].

  • Validation: The monitor must read a face velocity between 80-120 feet per minute (fpm). If the alarm sounds, abort the procedure.

Step 3: Static Mitigation and Transfer

  • Action: Use an anti-static zero-stat gun on the analytical balance and weighing paper. Carefully transfer the powder using a grounded micro-spatula.

  • Validation: The powder should rest flat on the paper without "jumping" or clinging to the spatula. Causality: Heterocyclic powders hold static charges; eliminating static prevents aerosolization and inhalation exposure.

Step 4: Solubilization

  • Action: Dissolve the compound in an appropriate compatible solvent (e.g., DMSO) directly within the fume hood. Cap the stock vial tightly.

Workflow Step1 1. Equilibration Warm to 20°C in desiccator Step2 2. PPE & Hood Setup Verify face velocity >100 fpm Step1->Step2 Step3 3. Anti-Static Weighing Use zero-stat gun Step2->Step3 Step4 4. Solubilization Dissolve in DMSO/DMF Step3->Step4 Step5 5. Waste Segregation Collect as Halogenated Waste Step4->Step5

Step-by-step operational workflow for handling and disposing of fluorinated indazole derivatives.

Spill Response & Disposal Plan

Because 7-Fluoro-1-methyl-indazol-6-amine contains a covalently bonded halogen (fluorine), it fundamentally alters the waste disposal stream according to EPA guidelines [4].

Spill Response Protocol:

  • Containment: In the event of a powder spill, do not sweep dry. Dry sweeping aerosolizes the hazardous dust. Cover the spill with damp absorbent paper.

  • Chemical Neutralization: Wipe the area with a solvent that dissolves the compound (e.g., isopropanol), followed by a mild acidic wash (0.1 M HCl). Causality: The acid protonates the residual amine group, rendering it highly water-soluble and easier to lift entirely from the bench surface.

  • Decontamination: Perform a final wipe with 70% ethanol.

Waste Disposal Segregation:

  • Solid Waste: Place all contaminated wipes, pipette tips, and empty vials into a designated, chemically compatible solid waste bin.

  • Liquid Waste: Any liquid waste containing the dissolved compound must be strictly segregated into a "Halogenated Organic Waste" carboy. Mixing fluorinated compounds with non-halogenated waste streams can lead to toxic gas release during commercial incineration processes.

  • Validation: Ensure the waste carboy is properly labeled with the exact chemical name, GHS hazard pictograms, and that secondary containment is intact beneath the carboy.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]

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